Ethyl 6-bromoquinoline-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKGJVVDJNSJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695422 | |
| Record name | Ethyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020572-61-5 | |
| Record name | Ethyl 6-bromoquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 6-bromoquinoline-2-carboxylate via the Combes Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, ethyl 6-bromoquinoline-2-carboxylate stands out as a critical precursor for a wide range of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its synthesis utilizing the Combes reaction, a classic and reliable method for constructing the quinoline ring system.[3][4] We will delve into the mechanistic intricacies of the reaction, offer a detailed, field-tested experimental protocol, and discuss key considerations for process optimization and purification. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel quinoline-based compounds.
Introduction: The Significance of the Quinoline Nucleus and the Combes Reaction
The quinoline ring system is a privileged scaffold in drug discovery, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][5] The specific substitution pattern on the quinoline core dictates its biological target and efficacy. The presence of a bromine atom at the 6-position and an ethyl carboxylate group at the 2-position, as in this compound, provides valuable handles for further chemical modification, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.[6][7]
The Combes quinoline synthesis, first reported in 1888, is a powerful acid-catalyzed condensation reaction between an aniline and a β-diketone to form a substituted quinoline.[3][8] This method is particularly advantageous for the preparation of 2,4-disubstituted quinolines and offers a straightforward approach to the target molecule.[9]
Mechanistic Insights into the Combes Reaction
The Combes reaction proceeds through a series of well-defined steps, initiated by the acid-catalyzed condensation of an arylamine with a β-dicarbonyl compound.[3][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction mechanism involves three main stages:
-
Enamine Formation: The reaction commences with the protonation of a carbonyl group on the β-diketone by a strong acid catalyst, typically concentrated sulfuric acid.[3][11] This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the aniline. Subsequent dehydration leads to the formation of a Schiff base, which then tautomerizes to a more stable enamine intermediate.[3][8]
-
Annulation (Ring Closure): This is the rate-determining step of the reaction.[3] The enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine attacks the aromatic ring of the aniline moiety to form a new six-membered ring.[3]
-
Dehydration and Aromatization: The cyclic intermediate then undergoes dehydration, driven by the acidic conditions and often heat, to form the final aromatic quinoline ring system.[3]
Caption: Generalized mechanism of the Combes reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-Bromoaniline | 172.03 | 10.0 g | 0.058 | Ensure high purity. |
| Diethyl 2-oxosuccinate | 174.15 | 11.1 g (10.2 mL) | 0.064 | Use freshly distilled reagent. |
| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - | Handle with extreme caution. |
| Ethanol (95%) | 46.07 | As needed | - | For recrystallization. |
| Sodium Bicarbonate (sat. aq. soln.) | 84.01 | As needed | - | For neutralization. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | For drying. |
| Dichloromethane | 84.93 | As needed | - | For extraction. |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Initial Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (10.0 g, 0.058 mol) and diethyl 2-oxosuccinate (11.1 g, 0.064 mol).
-
Heating: Heat the mixture in an oil bath to 100°C with continuous stirring for 1 hour. The mixture will darken in color.
-
Acid Addition: Cautiously and slowly add concentrated sulfuric acid (30 mL) to the reaction mixture. An exothermic reaction will occur.
-
Cyclization: Maintain the reaction temperature at 100°C for an additional 30 minutes to ensure complete cyclization.
-
Quenching: Allow the reaction mixture to cool to room temperature, and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from ethanol.[12]
Expected Yield and Characterization
-
Expected Yield: 60-70%
-
Appearance: Pale yellow solid
-
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Considerations and Troubleshooting
-
Purity of Starting Materials: The purity of the 4-bromoaniline and diethyl 2-oxosuccinate is critical for achieving a good yield and minimizing side products.
-
Temperature Control: Careful control of the reaction temperature is essential, particularly during the addition of sulfuric acid.
-
Neutralization: The neutralization step should be performed slowly and with cooling to avoid excessive heat generation.
-
Purification: If the product "oils out" during recrystallization, try using a different solvent system or increasing the solvent volume.[12] Column chromatography is often the most effective method for obtaining a highly pure product.[12]
Conclusion
The Combes reaction provides a robust and efficient method for the synthesis of this compound. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable intermediate for further elaboration in their drug discovery and development programs. The versatility of the Combes synthesis allows for the preparation of a wide array of substituted quinolines, highlighting its enduring importance in synthetic organic chemistry.
References
- Current time information in Cameron County, US. (n.d.). Google.
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Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
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Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 765. [Link]
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synthesis of quinoline derivatives and its applications. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]
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Combes Quinoline Synthesis Mechanism. (2021, August 25). Organic Chemistry [Video]. YouTube. [Link]
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Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved January 20, 2026, from [Link]
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Palmieri, A., Gabrielli, S., Giardinieri, A., Sampaolesi, S., & Ballini, R. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. PubMed. [Link]
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Sharma, V., Kumar, P., & Pathak, D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(30), 15854-15883. [Link]
-
Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]
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Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
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What is the reaction mechanism of quinoline synthesis? (2025, August 7). BIOSYNCE. Retrieved January 20, 2026, from [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate. [Link]
- Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
-
6,8-Dibromoquinoline. (n.d.). PMC. NIH. [Link]
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Combes quinoline synthesis. (n.d.). Wikiwand. Retrieved January 20, 2026, from [Link]
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Asres, H. D., & Gedif, M. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19575-19597. [Link]
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Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
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Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2014). PubMed. [Link]
-
Combe's synthesis of quinoline || detailed mechanism. (2024, March 18). YouTube. [Link]
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Combes quinoline synthesis. (n.d.). ResearchGate. [Link]
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ethyl quinoline-2-carboxylate. (2024, April 9). ChemBK. Retrieved January 20, 2026, from [Link]
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A Guide to the Spectroscopic Characterization of Ethyl 6-bromoquinoline-2-carboxylate
This technical guide provides a detailed analysis of the expected spectroscopic signature of Ethyl 6-bromoquinoline-2-carboxylate (CAS: 1020572-61-5), a key heterocyclic compound relevant to medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally similar quinoline derivatives to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this molecule's structural verification via modern spectroscopic techniques.
Introduction and Molecular Overview
This compound is a substituted quinoline, a privileged scaffold in drug discovery. The presence of a bromine atom at the 6-position provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the ethyl ester at the 2-position offers a site for hydrolysis or amidation. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic characteristics essential.
This guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. We will explore not only the expected data but also the rationale behind these predictions and the standard protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic quinoline core and the ethyl ester group. The numbering convention used for assignment is shown in the diagram below.
Caption: Numbering of this compound.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H4 | 8.25 - 8.35 | Doublet (d) | J4,3 ≈ 8.5 | Downfield due to proximity to the electron-withdrawing nitrogen and ester group. Coupled to H3. |
| H3 | 8.15 - 8.25 | Doublet (d) | J3,4 ≈ 8.5 | Alpha to the ester group, deshielded. Coupled to H4. |
| H5 | 8.10 - 8.20 | Doublet (d) | J5,7 ≈ 2.2 | Deshielded by the bromine atom (ortho position). Shows meta-coupling to H7. |
| H8 | 7.95 - 8.05 | Doublet (d) | J8,7 ≈ 9.0 | Typical quinoline proton, downfield due to aromatic ring current. Coupled to H7. |
| H7 | 7.80 - 7.90 | Doublet of Doublets (dd) | J7,8 ≈ 9.0, J7,5 ≈ 2.2 | Coupled to both H8 (ortho) and H5 (meta). |
| O-CH₂ -CH₃ | 4.50 - 4.60 | Quartet (q) | J ≈ 7.1 | Methylene protons of the ethyl ester, adjacent to an oxygen and coupled to the methyl group. |
| O-CH₂-CH₃ | 1.45 - 1.55 | Triplet (t) | J ≈ 7.1 | Methyl protons of the ethyl ester, coupled to the methylene group. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will complement the ¹H data, confirming the carbon skeleton.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Carbon | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O | 165 - 167 | Typical chemical shift for an ester carbonyl carbon. |
| C2 | 147 - 149 | Carbon attached to nitrogen and the ester group, highly deshielded. |
| C8a | 145 - 147 | Quinoline bridgehead carbon adjacent to nitrogen. |
| C4 | 137 - 139 | Aromatic CH carbon, deshielded by nitrogen. |
| C4a | 129 - 131 | Quinoline bridgehead carbon. |
| C7 | 132 - 134 | Aromatic CH carbon. |
| C5 | 130 - 132 | Aromatic CH carbon, deshielded by bromine. |
| C8 | 128 - 130 | Aromatic CH carbon. |
| C3 | 122 - 124 | Aromatic CH carbon. |
| C6 | 121 - 123 | Carbon attached to bromine, shift influenced by the heavy atom effect. |
| O-CH₂ -CH₃ | 62 - 64 | Methylene carbon of the ethyl ester, attached to oxygen. |
| O-CH₂-CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, and TMS provides a zero reference point for the chemical shift scale.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Use a wider spectral width (~240 ppm) and a longer acquisition time. A relaxation delay of 2-5 seconds is standard. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra. These experiments validate the proposed assignments by showing correlations between coupled protons (COSY) and directly attached proton-carbon pairs (HSQC).
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (Ethyl group) C-H |
| 1725 - 1740 | Strong | C=O Stretch | Ester Carbonyl |
| 1600 - 1580 | Medium | C=N Stretch | Quinoline Ring |
| 1550 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |
| ~830 | Strong | C-H Bend | Out-of-plane bend for a 1,2,4-trisubstituted benzene ring |
| ~1050 | Medium | C-Br Stretch | Aryl Bromide |
The most prominent and diagnostic peak will be the strong C=O stretch of the ester group, expected around 1730 cm⁻¹.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
Predicted Mass Spectrum Data (Electron Ionization)
-
Molecular Ion (M⁺): A key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%).
-
m/z ≈ 279 (for C₁₂H₁₀⁷⁹BrNO₂)
-
m/z ≈ 281 (for C₁₂H₁₀⁸¹BrNO₂)
-
These two peaks should have a relative intensity of approximately 1:1, which is a definitive signature for a monobrominated compound.
-
-
Key Fragmentation Pathways:
-
Loss of Ethoxy group (-OCH₂CH₃): [M - 45]⁺ leading to a fragment at m/z 234/236. This corresponds to the stable 6-bromoquinoline-2-carbonyl cation.
-
Loss of Ethyl group (-CH₂CH₃): [M - 29]⁺ leading to a fragment at m/z 250/252.
-
Loss of CO₂Et (-COOCH₂CH₃): [M - 73]⁺ leading to the 6-bromoquinolinyl cation at m/z 206/208.
-
Caption: Workflow for structural confirmation.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: For a volatile and thermally stable compound, a direct insertion probe (DIP) with electron ionization (EI) is a standard method. Dissolve a microgram of the sample in a volatile solvent like dichloromethane or methanol.
-
Ionization: Use a standard EI energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a characteristic fingerprint for the molecule.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure all relevant fragments and the molecular ion are detected.
-
High-Resolution MS (HRMS): For unambiguous confirmation of the elemental formula, perform HRMS analysis (e.g., using a Time-of-Flight or Orbitrap analyzer). This will provide a highly accurate mass measurement (to within 5 ppm), allowing confirmation of the formula C₁₂H₁₀BrNO₂.
Conclusion: A Self-Validating System
The true power of spectroscopic analysis lies in the convergence of data from multiple, orthogonal techniques. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, most notably the ester carbonyl. Finally, mass spectrometry validates the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a crucial confirmation point. Together, these predicted datasets form a cohesive and self-validating signature that would unequivocally confirm the structure of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Physical and chemical properties of Ethyl 6-bromoquinoline-2-carboxylate
An In-depth Technical Guide to Ethyl 6-bromoquinoline-2-carboxylate
Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide delves into its core physical and chemical properties, spectroscopic signatures, and established synthetic routes. Emphasis is placed on the compound's reactivity, particularly the strategic utility of its functional groups in the context of drug discovery and materials science. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Molecular Structure and Identifiers
This compound is a substituted quinoline derivative featuring a bromine atom at the 6-position and an ethyl ester at the 2-position. This specific arrangement of functional groups makes it a valuable intermediate for introducing the quinoline scaffold and for subsequent functionalization.
Key Identifiers:
-
Synonyms: 2-Quinolinecarboxylic acid, 6-bromo-, ethyl ester; ethyl 6-bromo-2-quinolinecarboxylate[1][2]
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies. The data presented below is a combination of reported values and computationally predicted properties.
| Property | Value | Source |
| Molecular Weight | 280.12 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not reported | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
| Monoisotopic Mass | 278.9949 g/mol | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| XLogP3-AA (Lipophilicity) | 3.5 | [1] |
Spectroscopic Profile
While a dedicated experimental spectrum for this specific compound is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structural motifs and data from closely related analogs, such as Mthis compound.[4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, typically in the range of 7.5-8.5 ppm. The bromine at C6 will influence the chemical shifts and coupling constants of adjacent protons. The ethyl ester group will present a characteristic quartet for the methylene (-CH₂-) protons around 4.0-4.5 ppm and a triplet for the methyl (-CH₃) protons around 1.2-1.5 ppm.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the ester at approximately 165 ppm. Aromatic carbons will resonate in the 120-150 ppm region. The methylene and methyl carbons of the ethyl group are expected around 60-65 ppm and 14-15 ppm, respectively.
-
Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak (M⁺). A critical diagnostic feature is the presence of an M+2 peak of nearly equal intensity (~1:1 ratio) to the M⁺ peak, which is characteristic of the presence of a single bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br.[5]
Synthesis and Reactivity
Expert Insight: Understanding the synthesis of this compound is key to appreciating its role as a building block. A common and robust method involves a two-step sequence starting from a readily available precursor.
Recommended Synthetic Protocol
The synthesis is efficiently achieved via the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline followed by a classic Fischer esterification.
Step 1: Hydrolysis to Carboxylic Acid
-
Reactants: 6-bromo-2-(tribromomethyl)quinoline, Concentrated Sulfuric Acid, Water.
-
Procedure: Concentrated sulfuric acid is carefully added to an aqueous suspension of 6-bromo-2-(tribromomethyl)quinoline.[6]
-
The mixture is heated (e.g., to 150°C) for several hours to drive the hydrolysis of the tribromomethyl group to a carboxylic acid.[6]
-
Work-up: Upon cooling, the product, 6-bromoquinoline-2-carboxylic acid, precipitates and is collected by filtration.[6]
-
Causality: The harsh, acidic conditions are necessary to facilitate the complete hydrolysis of the stable CBr₃ group.
Step 2: Fischer Esterification
-
Reactants: 6-bromoquinoline-2-carboxylic acid, absolute ethanol, and a strong acid catalyst (e.g., methanesulfonic acid or concentrated H₂SO₄).[4]
-
Procedure: The carboxylic acid is dissolved or suspended in an excess of absolute ethanol, and the acid catalyst is added. The mixture is heated to reflux for several hours.[4]
-
Work-up: After cooling, the reaction is neutralized with a weak base (e.g., sodium bicarbonate solution). The resulting ethyl ester product precipitates or is extracted with an organic solvent.[4]
-
Causality: This is an equilibrium-driven reaction. Using ethanol as the solvent (in large excess) pushes the equilibrium towards the formation of the ethyl ester product, ensuring a high yield.
Caption: Recommended two-step synthesis workflow for the target compound.
Chemical Reactivity and Strategic Utility
The true value of this compound lies in the orthogonal reactivity of its functional groups.
-
Bromo Group (at C6): This is the primary handle for molecular elaboration. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids/esters, introducing new aryl or alkyl groups.[5]
-
Heck Coupling: To form C-C bonds with alkenes.
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: To form C-N bonds, introducing amine functionalities. Field Insight: The ability to perform these late-stage functionalizations is paramount in drug discovery for building structure-activity relationship (SAR) libraries.
-
-
Ethyl Ester Group (at C2): This group offers several transformation possibilities:
-
Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) or acid-catalyzed hydrolysis readily converts the ester back to the parent carboxylic acid. This is useful if the carboxylate anion or the free acid is required for biological activity or further coupling (e.g., amide bond formation).
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (6-bromoquinolin-2-yl)methanol.
-
Amidation: The ester can be converted directly to an amide by heating with an appropriate amine, although hydrolysis followed by peptide coupling is often a more controlled method.
-
Applications in Research and Development
This compound is not typically an end-product but rather a high-value intermediate.
-
Medicinal Chemistry: The quinoline nucleus is a well-established "privileged scaffold" found in numerous pharmaceuticals. This compound serves as a starting point for synthesizing novel agents, including potential kinase inhibitors, antimicrobials, and anticancer therapeutics.[7][8]
-
Organic Synthesis: It acts as a versatile building block for constructing more complex heterocyclic systems.[5]
-
Materials Science: The rigid, aromatic quinoline system can be incorporated into conjugated polymers or organic light-emitting diode (OLED) materials. The bromo-substituent allows for polymerization or functionalization to tune the material's electronic properties.[8]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, data from structurally similar compounds suggests the following:
-
General Handling: Use in a well-ventilated fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: May cause skin and serious eye irritation.[9] A related compound carries the GHS05 pictogram for corrosion and the hazard statement H318 (Causes serious eye damage).[10] Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
This guide provides a foundational understanding of this compound, grounding its properties in the context of practical application and synthetic strategy. Its utility as a reactive intermediate ensures its continued relevance in the fields of chemical synthesis and discovery.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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RSC Publishing. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Retrieved January 20, 2026, from [Link]
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Starting materials for the synthesis of Ethyl 6-bromoquinoline-2-carboxylate
An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-bromoquinoline-2-carboxylate
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex pharmaceutical agents and functional materials. Its strategic importance necessitates robust, scalable, and well-understood synthetic routes. This technical guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a core focus on the selection and rationale of starting materials. We will dissect two principal pathways: the convergent Friedländer Annulation and a linear approach involving the functionalization of a pre-formed quinaldine core. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical chemistry behind this valuable intermediate.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous antimalarial, anticancer, and anti-inflammatory agents.[1] The specific substitution pattern of this compound, featuring a bromine atom at the C6 position and an ethyl ester at C2, offers two distinct points for further chemical modification. The bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ester provides a handle for amide bond formation or reduction. Understanding the most efficient ways to construct this molecule is therefore of considerable practical importance.
Retrosynthetic Overview: Core Synthetic Strategies
The synthesis of this compound can be approached from two fundamentally different perspectives. The choice between these strategies often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences.
-
Strategy A: Convergent Ring Formation. This approach involves constructing the quinoline ring from two key fragments in a single, high-complexity step. The Friedländer annulation is the archetypal example, offering a direct route to the fully substituted quinoline core.
-
Strategy B: Linear Synthesis & Post-Functionalization. This strategy involves first building a simpler, related quinoline, such as 6-bromo-2-methylquinoline (6-bromoquinaldine), and then chemically modifying the C2 substituent in subsequent steps to install the desired ethyl carboxylate group.
The following diagram illustrates these divergent strategies.
Caption: High-level retrosynthetic strategies for this compound.
Pathway I: The Friedländer Annulation (Convergent Approach)
The Friedländer synthesis is a powerful and direct method for preparing quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][3]
Core Starting Materials
-
5-Bromo-2-aminobenzaldehyde: This is the critical starting material that provides the benzene ring portion of the quinoline and pre-installs the bromine atom at the correct position (which will become C6).
-
Ethyl Pyruvate: This enolizable keto-ester provides the three carbons necessary to form the pyridine ring, conveniently incorporating the required ethyl ester functionality at the future C2 position.
Mechanism and Rationale
The reaction proceeds via an initial aldol-type condensation between the enolate of ethyl pyruvate and the aldehyde of 5-bromo-2-aminobenzaldehyde, followed by the formation of a Schiff base (imine) between the aniline nitrogen and the ketone of the pyruvate moiety. An acid- or base-catalyzed intramolecular cyclization (annulation) followed by dehydration yields the aromatic quinoline ring. The choice of catalyst is crucial; Lewis acids like In(OTf)₃ or Brønsted acids are often employed to drive the reaction to completion.[4]
Caption: Workflow for the Friedländer Annulation pathway.
Experimental Protocol: Friedländer Synthesis
This protocol is adapted from methodologies described for similar Friedländer condensations.[3][5]
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add 5-bromo-2-aminobenzaldehyde (1.0 eq) and ethyl pyruvate (1.2 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Pathway II: Oxidation of 6-Bromoquinaldine (Linear Approach)
This linear sequence builds the target molecule by first synthesizing an appropriate precursor, 6-bromo-2-methylquinoline (6-bromoquinaldine), and then oxidizing the methyl group to a carboxylic acid, which is subsequently esterified.
Step 4.1: Synthesis of 6-Bromo-2-methylquinoline
The Doebner-von Miller reaction is a classic and effective method for this transformation.[6][7] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.
-
Core Starting Materials:
-
4-Bromoaniline: Provides the benzene ring and the C6 bromine substituent.
-
Crotonaldehyde (or its precursor): An α,β-unsaturated aldehyde that provides the atoms for the pyridine ring, with the methyl group correctly positioned to become the C2-methyl of the quinaldine product.
-
Mechanism and Rationale: The reaction mechanism is complex but is thought to involve the 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[6] This is followed by cyclization, dehydration, and an oxidation step (often by another molecule of the Schiff base intermediate or an added oxidant) to furnish the aromatic quinoline ring.
Step 4.2: Oxidation to 6-Bromoquinoline-2-carboxylic Acid
The benzylic methyl group of the quinaldine is susceptible to oxidation to a carboxylic acid using strong oxidizing agents.
-
Core Starting Materials:
-
6-Bromo-2-methylquinoline: The substrate for oxidation.
-
Oxidizing Agent: Common choices include potassium permanganate (KMnO₄), selenium dioxide (SeO₂), or nitric acid. The choice of oxidant is critical to achieve high yields without degrading the quinoline ring.[8]
-
Step 4.3: Esterification to this compound
The final step is the conversion of the carboxylic acid to the corresponding ethyl ester. The Fischer esterification is the most common and cost-effective method.[9]
-
Core Starting Materials:
-
6-Bromoquinoline-2-carboxylic acid: The acid to be esterified.
-
Ethanol: Serves as both the reagent and often the solvent.
-
Acid Catalyst: A strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid is required to catalyze the reaction.
-
Mechanism and Rationale: The Fischer esterification is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[9] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl. After proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester. Using a large excess of ethanol helps to drive the equilibrium towards the product side. Alternatively, for more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be used under milder, non-acidic conditions.[10][11]
Experimental Protocol: Linear Synthesis
Protocol for Step 4.2: Oxidation of 6-Bromo-2-methylquinoline (This protocol is conceptualized based on general oxidation procedures for benzylic positions)[8]
-
Setup: Suspend 6-bromo-2-methylquinoline (1.0 eq) in water in a round-bottom flask equipped with a reflux condenser.
-
Oxidation: Heat the suspension to 80-90 °C. Add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise over 2-3 hours, maintaining the temperature. The purple color of the permanganate will disappear as it is consumed.
-
Reaction: After the addition is complete, continue heating at reflux for an additional 4-6 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.
-
Isolation: Acidify the combined filtrate with concentrated HCl to a pH of ~3-4. The 6-bromoquinoline-2-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol for Step 4.3: Fischer Esterification (This protocol is adapted from a reported synthesis of the methyl ester)[12]
-
Setup: Suspend 6-bromoquinoline-2-carboxylic acid (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.2 eq).
-
Reaction: Remove the ice bath and heat the mixture to reflux for 6-12 hours. The solid should dissolve as the reaction progresses.
-
Workup: Cool the reaction to room temperature and carefully neutralize the acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Isolation: The product, being less soluble in the aqueous ethanol mixture, will often precipitate. The suspension can be cooled further and stirred to maximize precipitation. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound.
Comparative Analysis of Synthetic Pathways
The optimal choice of synthetic route depends on several factors, which are summarized below.
| Feature | Pathway I: Friedländer Annulation | Pathway II: Linear Synthesis |
| Number of Steps | 1 (from key intermediates) | 3 (from 4-bromoaniline) |
| Overall Convergence | Highly convergent | Linear |
| Key Starting Materials | 5-Bromo-2-aminobenzaldehyde, Ethyl Pyruvate | 4-Bromoaniline, Crotonaldehyde |
| Availability of SMs | 5-Bromo-2-aminobenzaldehyde is a specialty chemical. | 4-Bromoaniline and crotonaldehyde are common, inexpensive bulk chemicals. |
| Potential Bottlenecks | Synthesis or procurement of the substituted aminobenzaldehyde. | The oxidation step can have variable yields and requires careful control. |
| Scalability | Good, provided the starting aldehyde is available in quantity. | Excellent, as it starts from commodity chemicals. |
| Ideal Use Case | Rapid synthesis on a lab scale when key intermediates are on hand. | Large-scale, process chemistry-oriented synthesis. |
Conclusion
The synthesis of this compound can be effectively achieved through at least two robust and well-documented chemical strategies. The Friedländer Annulation offers a highly convergent and direct route, ideal for rapid synthesis, but is contingent on the availability of the specialized 5-bromo-2-aminobenzaldehyde starting material. In contrast, the linear pathway starting from 4-bromoaniline represents a more classical and fundamentally scalable approach. It begins with inexpensive commodity chemicals and proceeds through a Doebner-von Miller reaction, a benzylic oxidation, and a final Fischer esterification. While longer, this route provides greater flexibility and is often preferred for large-scale manufacturing. A thorough understanding of the pros and cons of each pathway allows the research or process chemist to make an informed decision based on the specific project goals, available resources, and required scale.
References
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Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]
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- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
- Pawar, S. S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
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Wikiwand. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Batra, S. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines...
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
- JOCPR. (n.d.).
- ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- RSC Publishing. (2025).
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
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- Name Reactions in Organic Synthesis. (n.d.). Doebner-von Miller Synthesis. Cambridge University Press.
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PubChem. (n.d.). 6-Bromoquinoline-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2003). Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
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Topic: Regioselectivity in the Bromination of Ethyl Quinoline-2-carboxylate
An In-Depth Technical Guide
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for the development of novel therapeutic agents. Brominated quinolines, in particular, serve as versatile intermediates for further molecular elaboration through cross-coupling reactions.[1][2] This guide provides a detailed examination of the regioselectivity observed during the electrophilic bromination of ethyl quinoline-2-carboxylate. We will dissect the underlying electronic and steric factors that govern the reaction's outcome, present validated experimental protocols, and offer insights into troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific transformation.
The Quinoline Scaffold: A Dichotomy of Reactivity
The quinoline ring system is a heteroaromatic structure composed of a benzene ring fused to a pyridine ring. From the perspective of electrophilic aromatic substitution (EAS), these two rings exhibit profoundly different characteristics.
-
The Pyridine Ring (Positions 2, 3, 4): This ring is electron-deficient due to the presence of the electronegative nitrogen atom. The nitrogen atom withdraws electron density inductively and through resonance, deactivating the ring towards attack by electrophiles. Electrophilic substitution on the pyridine ring is generally disfavored and requires harsh reaction conditions.[3]
-
The Benzene Ring (Positions 5, 6, 7, 8): In contrast, the carbocyclic (benzene) ring behaves more like a typical aromatic system, albeit one that is slightly deactivated by the fused electron-withdrawing pyridine ring. Consequently, electrophilic attack on the quinoline nucleus preferentially occurs on this benzene ring.[3]
This inherent electronic bias is the first and most critical factor in determining where an incoming electrophile, such as a bromine cation, will add.
The Directing Influence of the C2-Ester Substituent
The substrate , ethyl quinoline-2-carboxylate, features a potent electron-withdrawing group (EWG) at the C2 position. The presence of the -COOEt group introduces a secondary layer of electronic control that significantly modulates the scaffold's inherent reactivity.
The ester group deactivates the entire quinoline system towards electrophilic attack through both inductive and resonance effects. Its impact is most pronounced on the pyridine ring, further cementing its inertness to bromination. More importantly, it also exerts a deactivating effect on the benzene ring, influencing the relative reactivity of the C5, C6, C7, and C8 positions. This deactivation means that more forcing conditions may be required for bromination compared to unsubstituted quinoline.
Caption: Logical relationship of deactivating effects on the quinoline core.
Mechanistic Analysis: Predicting the Site of Bromination
Electrophilic bromination proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex. The regiochemical outcome is determined by the relative stability of the possible arenium ions formed upon attack at each position on the benzene ring (C5, C6, C7, and C8).
-
Attack at C5 and C8: When the electrophile (Br⁺) attacks at the C5 or C8 positions, the resulting positive charge can be delocalized across the ring system without disrupting the aromatic sextet of the adjacent pyridine ring in all resonance contributors. These intermediates are relatively stable.
-
Attack at C6 and C7: Attack at the C6 or C7 positions leads to resonance structures where the positive charge is placed on the carbon atom at the ring junction (C8a for C7 attack, C4a for C6 attack). These resonance forms are less stable because they disrupt the aromaticity of both rings.
Experimental Protocols and Data
While direct bromination of quinoline often requires harsh conditions, the use of reagents like N-Bromosuccinimide (NBS) can offer a milder and more controlled alternative.[4]
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and analysis of brominated ethyl quinoline-2-carboxylate.
Caption: General experimental workflow for quinoline bromination.
Protocol 1: Bromination with N-Bromosuccinimide (NBS)
NBS is a convenient source of electrophilic bromine, often used in acidic media for the bromination of deactivated aromatic rings.[1][5]
-
Materials:
-
Ethyl quinoline-2-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM) or Acetonitrile (CH₃CN)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve ethyl quinoline-2-carboxylate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add concentrated sulfuric acid while cooling the flask in an ice bath (0 °C).
-
Add NBS portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Slowly pour the reaction mixture over crushed ice.
-
Neutralize carefully with saturated NaHCO₃ solution until effervescence ceases.
-
Decolorize any remaining bromine by adding Na₂S₂O₃ solution.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate isomers.
-
Expected Outcomes and Data Summary
The regioselectivity can be influenced by the reaction conditions. The following table summarizes expected outcomes based on general principles of quinoline chemistry.
| Brominating System | Solvent | Temp. (°C) | Predominant Isomer(s) | Expected Yield | Reference Insight |
| NBS / H₂SO₄ | Dichloromethane | 0 → RT | Mixture of 5-bromo and 8-bromo | Moderate | Acid catalysis is key for activating NBS and protonating the quinoline.[4][5] |
| Br₂ / H₂SO₄ | Sulfuric Acid | 25 → 75 | Mixture of 5-bromo and 8-bromo | Moderate to Good | Classic conditions for deactivated systems; higher temperatures may be needed.[3] |
| Br₂ | Acetonitrile | 0 → RT | Low conversion or mixture | Low | Less effective for deactivated substrates without a strong acid catalyst. |
Troubleshooting and Optimization
Problem 1: Low or No Reaction
-
Cause: The ethyl quinoline-2-carboxylate ring is strongly deactivated. Reaction conditions may be too mild.
-
Solution: Increase the reaction temperature incrementally (e.g., to 40-50 °C). Extend the reaction time, monitoring by TLC until the starting material is consumed. Ensure the use of a strong acid catalyst like concentrated H₂SO₄.[5]
Problem 2: Formation of Multiple Products
-
Cause: Inherent electronic factors lead to a mixture of 5- and 8-bromo isomers. Over-bromination (dibromination) can occur with excess reagent or prolonged reaction times.
-
Solution: Carefully control the stoichiometry, using no more than 1.05-1.1 equivalents of the brominating agent.[4] Isomeric products often require careful separation by column chromatography; testing different solvent systems (e.g., hexane/ethyl acetate gradients) is crucial for achieving separation.
Problem 3: Product Degradation
-
Cause: Harsh conditions (high temperature, strong acid) can lead to decomposition.
-
Solution: Maintain controlled temperatures, especially during the addition of reagents. Consider using a milder system if possible, although this may come at the cost of reaction rate. A balance must be struck between reactivity and stability.
Conclusion
The regioselectivity of the bromination of ethyl quinoline-2-carboxylate is a classic example of competing electronic effects in a fused heterocyclic system. The reaction is directed by the inherent nature of the quinoline scaffold, which favors electrophilic attack on the carbocyclic ring. The primary outcome is substitution at the C5 and C8 positions, a preference dictated by the superior stability of the corresponding arenium ion intermediates. The potent deactivating effect of the C2-ester group reduces the overall reactivity of the molecule but does not alter this fundamental regiochemical preference. Successful synthesis relies on leveraging activating, yet controlled, reaction conditions, typically involving a strong acid catalyst, and requires robust chromatographic methods to isolate the resulting constitutional isomers.
References
-
Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC - NIH URL: [Link]
-
Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ACG Publications URL: [Link]
-
Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing URL: [Link]
-
Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing URL: [Link]
-
Title: (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles Source: ResearchGate URL: [Link]
-
Title: Bromination of 8-substituted quinolines. Reagents and conditions. (i)... Source: ResearchGate URL: [Link]
-
Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: PMC - PubMed Central URL: [Link]
-
Title: Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine Source: PMC - NIH URL: [Link]
-
Title: Reactions of Quinoline Source: YouTube URL: [Link]
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An In-depth Technical Guide to Ethyl 6-bromoquinoline-2-carboxylate: Synthesis, Properties, and Application in Drug Discovery
This guide provides an in-depth technical overview of Ethyl 6-bromoquinoline-2-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the versatility of its structure, and its practical application in the generation of novel chemical entities.
Core Compound Identification and Molecular Structure
This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic placement of a bromine atom and an ethyl ester group on this scaffold provides two distinct points for chemical modification, making it a valuable intermediate in synthetic chemistry.[2][3]
The fundamental identifiers for this compound are:
The molecular structure consists of a bicyclic quinoline ring system, with a bromine atom attached at the C6 position and an ethyl carboxylate group at the C2 position.
Physicochemical and Spectroscopic Data
For any laboratory application, a clear understanding of a compound's physical properties is paramount for handling, reaction setup, and purification. The key properties of this compound are summarized below. Note that some values are predicted based on computational models and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 280.12 g/mol | [4][5][8] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [5] |
| Boiling Point | 385.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.495 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Room temperature, sealed in a dry environment | [5] |
| InChIKey | KIKGJVVDJNSJSQ-UHFFFAOYSA-N | [4][6][7] |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of this compound can be efficiently achieved from its corresponding acid, 6-bromoquinoline-2-carboxylic acid. The acid itself is accessible from commercially available precursors. This section details a robust, two-step synthesis pathway.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 6-Bromoquinoline-2-carboxylic acid
This initial step involves the acidic hydrolysis of 6-bromo-2-(tribromomethyl)quinoline. The tribromomethyl group is an effective precursor to the carboxylic acid under strong acidic conditions.
Protocol:
-
Reaction Setup: In a flask equipped for heating and stirring, suspend 6-bromo-2-(tribromomethyl)quinoline (1.0 eq) in water.
-
Acid Addition: Under constant stirring, slowly and carefully add concentrated sulfuric acid. This is a highly exothermic process and should be managed with appropriate cooling.
-
Heating: Heat the reaction mixture to 150 °C and maintain for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water to remove residual acid, and dry to yield 6-bromoquinoline-2-carboxylic acid.[9] A second crop of product can often be obtained by diluting the filtrate with water.[9]
Causality Explanation: Concentrated sulfuric acid acts as both a reagent and a solvent, facilitating the hydrolysis of the CBr₃ group to a COOH group. The high temperature is necessary to overcome the activation energy of this transformation.
Step 2: Esterification to this compound
This is a classic Fischer esterification reaction, converting the carboxylic acid to its corresponding ethyl ester.
Protocol:
-
Reaction Setup: Dissolve the 6-bromoquinoline-2-carboxylic acid (1.0 eq) from Step 1 in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops per gram of carboxylic acid) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 15-17 hours, or until TLC indicates the consumption of the starting material.[1]
-
Work-up and Isolation: Cool the reaction mixture and pour it into crushed ice water. The ethyl ester will precipitate.
-
Purification: Collect the crude product by filtration. Wash with water and a small amount of cold ethanol. The product can be further purified by column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) to achieve high purity (≥95%).[1]
Causality Explanation: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The use of excess ethanol drives the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold for building libraries of novel compounds for biological screening.[2][10] The field of drug discovery is heavily reliant on the principles of synthetic organic chemistry to generate new molecular architectures that can interact with biological targets.[11][12]
Key Structural Features for Drug Design:
-
The Quinoline Core: This N-heteroaromatic system is a well-established pharmacophore, known to interact with a variety of biological targets.[1]
-
The C6-Bromine Atom: This is the primary point for diversification. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.[3]
-
The C2-Ester Group: The ethyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted into amides, or it can be reduced to an alcohol, providing further opportunities for derivatization.
Workflow for Library Synthesis
Caption: Use of the title compound as a scaffold in drug discovery.
This workflow demonstrates how a single, well-designed building block can serve as the foundation for generating a large library of structurally related molecules. By reacting this compound with a diverse set of boronic acids in a Suzuki coupling reaction, researchers can rapidly access hundreds or thousands of unique compounds. These libraries are then subjected to high-throughput screening to identify "hit" compounds with desired biological activity, which can then be optimized into lead candidates for new drugs.
Safety and Handling
As a research chemical, this compound should be handled with care in a well-ventilated fume hood. While a specific, comprehensive toxicology profile is not widely published, related quinoline structures can be hazardous.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[13] May be harmful if swallowed.
-
First Aid:
-
Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before use.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its straightforward synthesis and strategically placed functional groups provide a reliable and versatile platform for the creation of novel molecular entities. For researchers and scientists in the pharmaceutical and biotechnology sectors, understanding the properties and potential of this building block is key to accelerating the discovery of the next generation of therapeutics.
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A Technical Guide to Determining the Solubility of Ethyl 6-bromoquinoline-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-bromoquinoline-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive framework for determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper outlines the theoretical considerations and provides detailed, field-proven experimental protocols to empower researchers to generate this critical data reliably and accurately. The methodologies described herein, including the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) spectroscopy, are designed to be self-validating and adhere to the highest standards of scientific integrity.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a fundamental physicochemical property that governs its behavior in chemical and biological systems. From a process chemistry perspective, solubility dictates the choice of solvents for reactions, crystallizations, and chromatographic purifications. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[1] Therefore, a robust understanding and accurate measurement of solubility are indispensable.
Theoretical Considerations & Predicted Solubility Profile
The structure of this compound—a quinoline core functionalized with a bromine atom and an ethyl ester group—provides clues to its solubility behavior based on the principle of "like dissolves like".[2][3]
-
Quinoline Core: The quinoline ring system is aromatic and heterocyclic, imparting a degree of polarity. Quinoline itself is only slightly soluble in cold water but dissolves readily in most organic solvents.[4][5]
-
Ethyl Ester Group: The ester functional group (-COOEt) can act as a hydrogen bond acceptor and adds to the molecule's polarity.
-
Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's molecular weight and polarizability.
Based on this structure, a qualitative solubility profile can be predicted:
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
-
Moderate Solubility Expected in:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol. The ester group will interact with the hydroxyl groups of these solvents.
-
Esters and Ketones: Ethyl acetate, Acetone.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Solvents: Hexanes, Toluene.
-
Aqueous Media: Due to the largely hydrophobic aromatic core, solubility in water is expected to be very low.
-
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true solubility of a compound is the isothermal equilibrium (or shake-flask) method .[6][7] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound at a specific temperature.[6][7]
Core Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[6][8] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[6]
Safety & Handling Precautions
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[9]
-
Static Discharge: When using flammable solvents, ensure all equipment is properly grounded to prevent static discharge.
Detailed Experimental Protocol
This protocol outlines the steps for determining the solubility of this compound in a single solvent. The process should be repeated for each solvent of interest.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Ethanol, Acetone, Dichloromethane)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with the solvent)
-
Syringes
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~20-50 mg of the compound to 2-5 mL of the solvent.[10]
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A minimum of 24-48 hours is recommended to ensure equilibrium is reached.[6][8] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and immediately filter it through a compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[6] Centrifugation prior to filtration can also be employed for better separation.[6]
-
Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the isothermal equilibrium solubility determination process.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Analytical Quantification Methods
The choice of analytical technique is crucial for accurate solubility determination. HPLC is generally the preferred method due to its specificity and ability to detect potential degradation.[11]
High-Performance Liquid Chromatography (HPLC)
The HPLC method provides a robust and accurate way to quantify the concentration of the analyte in the saturated solution.[2][11]
Protocol for HPLC Analysis:
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any impurities or degradation products. A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[11]
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.[2] Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.99.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the peak area of the sample and the equation from the calibration curve to calculate the concentration of the diluted sample. Back-calculate to find the concentration of the original, undiluted saturated solution, which represents the solubility.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy offers a simpler and faster, though potentially less specific, alternative to HPLC.[12][13] This method is suitable if the compound has a distinct chromophore and there is no interference from impurities or degradation products at the analysis wavelength.
Protocol for UV-Vis Analysis:
-
Determine λmax: Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λmax.[14] Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the appropriately diluted, filtered sample from the solubility experiment.
-
Calculation: Use the absorbance of the sample and the calibration curve to determine the concentration of the saturated solution.
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison. The temperature at which the measurements were performed must always be specified.
| Solvent | Classification | Predicted Solubility | Experimentally Determined Solubility (mg/mL) @ 25°C | Analytical Method |
| Dichloromethane | Chlorinated | High | [Insert experimental data] | HPLC |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Insert experimental data] | HPLC |
| Acetone | Ketone | Moderate | [Insert experimental data] | HPLC |
| Ethyl Acetate | Ester | Moderate | [Insert experimental data] | HPLC |
| Ethanol | Polar Protic | Moderate | [Insert experimental data] | HPLC |
| Hexanes | Nonpolar | Low | [Insert experimental data] | HPLC |
| Water | Aqueous | Negligible | [Insert experimental data] | HPLC |
Conclusion
While published quantitative data on the solubility of this compound is scarce, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to generate this vital information. By employing the isothermal equilibrium method coupled with a validated analytical technique like HPLC, scientists and drug developers can obtain accurate, reliable, and reproducible solubility data. This information is fundamental to advancing the research, development, and application of this important quinoline derivative.
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UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available at: [Link]
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]
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UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
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Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Available at: [Link]
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How to find solubilities of drugs by using uv-visible spectroscopy?. ResearchGate. Available at: [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]
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In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). Available at: [Link]
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Annex 4. World Health Organization (WHO). Available at: [Link]
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Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. National Institutes of Health (NIH). Available at: [Link]
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A Comprehensive Technical Guide to the Stability and Storage of Ethyl 6-bromoquinoline-2-carboxylate
An In-depth Technical Guide Topic: Stability and Storage Conditions for Ethyl 6-bromoquinoline-2-carboxylate Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a pivotal building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents.[1] The integrity and purity of this reagent are paramount for the reproducibility and success of synthetic endeavors. This guide provides a detailed examination of the factors influencing the stability of this compound, outlines its primary degradation pathway, and establishes field-proven protocols for its optimal storage and handling. Furthermore, a methodology for conducting forced degradation studies is presented to empower researchers to validate its stability under specific experimental conditions.
Physicochemical Properties and Structural Insights
Understanding the molecular structure of this compound is fundamental to predicting its chemical behavior and stability. The molecule incorporates three key features: a quinoline heterocyclic system, a bromo-substituent at the 6-position, and an ethyl ester functional group at the 2-position.
| Property | Value | Source |
| CAS Number | 1020572-61-5 | |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [2] |
| Molecular Weight | 280.12 g/mol | |
| IUPAC Name | This compound | [2] |
| Appearance | Solid (typical) | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) |
The quinoline core is an aromatic heterocyclic system that is relatively stable but can be susceptible to photodecomposition.[3] The ethyl ester group is the most significant feature concerning stability, as it presents a primary site for hydrolytic degradation.[4][5] The bromo-substituent is an electron-withdrawing group that influences the electronic properties of the quinoline ring but is generally stable under typical storage conditions.
Critical Factors Governing Stability
The long-term integrity of this compound is contingent on controlling several environmental factors. The primary degradation risk is hydrolysis of the ester linkage.
Hydrolytic Stability
The ester functional group is susceptible to cleavage by water in a reaction known as hydrolysis. This process can be catalyzed by both acids and bases, making pH control of the microenvironment crucial.[5][6]
-
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[5] This reaction yields the corresponding carboxylate salt and ethanol. Even trace amounts of basic contaminants on glassware or in solvents can initiate this degradation.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5] The presence of acidic impurities can accelerate degradation, particularly in the presence of moisture.
Photostability
Quinoline and its derivatives can be sensitive to light, particularly in the UV spectrum.[3] Prolonged exposure can lead to discoloration (often turning brown) and the formation of unspecified impurities.[3] This degradation is photochemical and can occur even in the solid state, emphasizing the need for storage in light-protected containers.
Thermal Stability
Most suppliers recommend storing the compound at room temperature.[7][8][9] While it is a solid with a relatively high melting point, elevated temperatures can increase the rate of any potential degradation reactions, especially if moisture is present. Storing at excessively high temperatures should be avoided to ensure long-term purity.
Atmospheric Conditions
Oxygen in the atmosphere presents a potential risk for oxidation, although the quinoline ring itself is reasonably resistant to oxidation under normal conditions.[10] The more significant atmospheric threat is humidity. The compound can be hygroscopic, and absorbed moisture can directly lead to the hydrolytic degradation discussed previously.[3][6]
Potential Degradation Pathway
The most probable degradation pathway for this compound under common laboratory and storage conditions is the hydrolysis of the ethyl ester to form 6-bromoquinoline-2-carboxylic acid and ethanol.
Caption: Hydrolysis of the ester linkage.
The formation of 6-bromoquinoline-2-carboxylic acid as an impurity can have significant consequences. It alters the molarity of solutions, introduces a reactive carboxylic acid functional group that can interfere with subsequent reactions (e.g., amide couplings), and complicates purification and analysis.
Recommended Storage and Handling Protocols
To mitigate the risks outlined above, a systematic approach to storage and handling is essential. The following recommendations are based on the compound's chemical properties and established best practices for analogous substances.[11]
Optimal Storage Conditions
The primary goal is to protect the compound from moisture and light. Supplier recommendations typically state "Sealed in dry, Room Temperature".[7][8]
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (15-25 °C) | Prevents thermal degradation while being practical for lab storage.[7][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Light | Amber Glass Vial / Opaque Container | Protects against photodecomposition.[3] |
| Container | Tightly Sealed Vial with Secure Cap | Prevents ingress of moisture and other atmospheric contaminants.[11] |
Best Practices for Handling
Proper handling is critical to maintaining the compound's purity during use.
-
Inert Atmosphere: When weighing or aliquoting the solid, perform the task in a glove box or under a positive pressure stream of inert gas if possible.
-
Minimize Exposure: Open the container only when the compound has equilibrated to room temperature to prevent condensation of atmospheric moisture onto the cold solid. Keep the time the container is open to an absolute minimum.
-
Use Dry Equipment: Ensure all spatulas, weigh boats, and glassware are scrupulously dried before use.
-
Solvent Purity: Use anhydrous solvents from a reliable source to prepare solutions.
Experimental Workflow: Forced Degradation Study
To empirically validate the stability of this compound and understand its degradation profile, a forced degradation study is the authoritative approach. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, photolytic) and monitoring its purity over time, typically by HPLC or LC-MS.
Caption: Workflow for a hydrolytic stability study.
Protocol: Hydrolytic Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile (ACN).
-
Reaction Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stress solution in a sealed vial:
-
Acidic: 0.2 M HCl (final concentration 0.1 M HCl).
-
Basic: 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Neutral: HPLC-grade water.
-
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., T=0, 2, 6, and 24 hours).
-
Quenching: Immediately before analysis, quench the reaction by neutralizing the aliquot. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl. Dilute all samples to a final concentration suitable for analysis with the mobile phase.
-
Analysis: Analyze the samples by a validated reverse-phase HPLC method with UV detection. Monitor the peak area of the parent compound and the appearance of any new peaks. Use LC-MS to identify the mass of major degradants, which will likely correspond to the hydrolyzed carboxylic acid.
-
Data Interpretation: Calculate the percentage of the remaining parent compound at each time point to determine the rate of degradation under each condition.
This self-validating protocol provides definitive data on the compound's lability, moving beyond inference to empirical evidence.
Conclusion
This compound is a robust chemical intermediate when stored and handled correctly. Its primary vulnerability is the hydrolysis of its ethyl ester group, a process accelerated by moisture, acids, and bases. By adhering to a strict protocol of storing the compound in a tightly sealed, opaque container under a dry, inert atmosphere at room temperature, researchers can ensure its long-term purity and the integrity of their experimental outcomes. For applications requiring the highest degree of certainty, conducting a forced degradation study as outlined provides an unparalleled level of quality control.
References
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 6-bromoquinoline-2-carboxylate
Introduction: The Strategic Importance of Quinoline Scaffolds and the Suzuki Coupling Reaction
The quinoline moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] The ability to functionalize the quinoline ring at specific positions is paramount for the development of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[3]
This application note provides a detailed protocol for the Suzuki coupling reaction of Ethyl 6-bromoquinoline-2-carboxylate, a versatile building block for the synthesis of functionalized quinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss key considerations for successful execution and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.[3] The base plays a crucial role in activating the boronic acid to facilitate this step.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5]
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Application Note: Strategic Hydrolysis of Ethyl 6-bromoquinoline-2-carboxylate for the Synthesis of a Key Pharmaceutical Intermediate
Executive Summary: The Strategic Importance of 6-Bromoquinoline-2-carboxylic acid
In the landscape of modern drug discovery, quinoline scaffolds are privileged structures, forming the core of numerous therapeutic agents. Specifically, 6-bromoquinoline-2-carboxylic acid is a high-value building block, providing a strategic anchor point for molecular elaboration in the synthesis of novel pharmaceuticals, particularly in oncology and infectious disease research[1]. The conversion of its ethyl ester precursor, Ethyl 6-bromoquinoline-2-carboxylate, to the desired carboxylic acid is a fundamental yet critical transformation. This document provides an in-depth guide to this hydrolysis reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles, ensure procedural robustness, and detail the necessary analytical validations.
Mechanistic Insight: The Irreversibility of Saponification
The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions. While acid-catalyzed hydrolysis is a viable pathway, it exists as a reversible equilibrium, often requiring a large excess of water to drive the reaction to completion[2][3]. For preparative synthesis where high conversion is paramount, base-catalyzed hydrolysis, or saponification, is the superior method.
Saponification is a multi-step process that is effectively irreversible, ensuring a high yield of the desired product[4]. The mechanism proceeds via a nucleophilic acyl substitution pathway:
-
Nucleophilic Attack: The hydroxide ion (⁻OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OEt) as the leaving group, generating the carboxylic acid.
-
Irreversible Acid-Base Reaction: This is the crucial, driving step of the reaction. The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or any excess hydroxide ions) present in the mixture. This acid-base reaction is highly favorable and forms a stable carboxylate salt and ethanol[4][5]. This final step is essentially irreversible and pulls the entire equilibrium towards the product side[2].
The subsequent addition of a strong acid in the workup step is required to protonate the carboxylate salt, allowing the neutral carboxylic acid product to be isolated.
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Detailed Experimental Protocol
This protocol details the saponification of this compound. The procedure is designed for robustness and high yield.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 54338-51-7 | 279.11 | Starting material. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent grade, pellets or solution. |
| Methanol (MeOH) | 67-56-1 | 32.04 | ACS grade or higher. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | ~37% w/w, for acidification. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction (optional). |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying organic layers (optional). |
Essential Safety Precautions
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns. Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat[6][7]. When preparing solutions, always add NaOH to water slowly , never the other way around, to control the exothermic reaction[8].
-
6-Bromoquinoline Derivatives: These compounds may cause skin, eye, and respiratory irritation[9][10]. Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. The vapor is highly irritating to the respiratory system. Handle only in a fume hood with appropriate PPE.
Step-by-Step Hydrolysis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 MeOH:H₂O ratio, approximately 10 mL per gram of ester). Stir until the solid is fully dissolved.
-
Addition of Base: Prepare a 1-2 M solution of sodium hydroxide in water. Add an excess of the NaOH solution (typically 2-3 molar equivalents) to the stirred ester solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 70-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-5 hours).
-
Work-up - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up - Neutralization and Precipitation: Dilute the remaining aqueous residue with deionized water. At this stage, the product exists as the water-soluble sodium 6-bromoquinoline-2-carboxylate salt. Slowly add concentrated HCl dropwise while stirring vigorously in an ice bath. The carboxylic acid product will precipitate as a solid as the solution becomes acidic (target pH ~2-3, verify with pH paper). This step is critical as it protonates the carboxylate, rendering it insoluble in water[11].
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts (like NaCl).
-
Drying: Dry the purified solid product in a vacuum oven at 50-60°C to a constant weight. A typical yield for this reaction is >90%.
Purification and Characterization
The precipitated product is often of high purity. If further purification is required, recrystallization from a suitable solvent system like ethanol/water can be performed[12].
Analytical Confirmation:
-
¹H NMR (DMSO-d₆): The spectrum should confirm the disappearance of the characteristic signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The aromatic protons of the quinoline ring will be visible, and a broad singlet corresponding to the carboxylic acid proton will appear at the downfield end of the spectrum (>13 ppm).
-
Mass Spectrometry (ESI-MS): In positive ion mode, the analysis should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 252.0[13].
-
FTIR Spectroscopy: The spectrum should display a broad O-H stretching band for the carboxylic acid (typically 2500-3300 cm⁻¹) and a strong C=O stretching band around 1700-1730 cm⁻¹[14].
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Application Notes and Protocols for Ethyl 6-bromoquinoline-2-carboxylate: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are central to a vast array of pharmacologically active compounds, exhibiting properties that span anticancer, antimalarial, antiviral, antibacterial, and anti-inflammatory activities.[1][2][3] The strategic functionalization of the quinoline core is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.
Ethyl 6-bromoquinoline-2-carboxylate stands out as a particularly valuable intermediate in this context. This trifunctional molecule offers a pre-activated handle for a variety of synthetic transformations. The bromine atom at the 6-position is strategically placed on the benzene ring, making it an ideal site for palladium-catalyzed cross-coupling reactions. The ethyl ester at the 2-position of the electron-deficient pyridine ring provides a site for amide bond formation or reduction, while the quinoline nitrogen itself can be a site for quaternization or N-oxide formation to further modulate the molecule's properties. This guide provides a comprehensive overview of the synthesis and key applications of this compound for researchers and professionals in drug development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [4] |
| Molecular Weight | 280.12 g/mol | [4] |
| CAS Number | 1020572-61-5 | [4] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | Data not widely available | |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Ethyl Acetate, and THF | |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)c1cc2ccc(Br)cc2nc1 | [4] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via the Friedländer annulation. This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, in this case, ethyl pyruvate.[5] The causality behind this choice of reaction lies in its straightforwardness and high potential for regioselectivity, directly yielding the desired 2-carboxy-substituted quinoline.
Conceptual Workflow for Friedländer Synthesis
Caption: Friedländer synthesis workflow.
Detailed Experimental Protocol: Friedländer Annulation
This protocol describes the synthesis of this compound from 2-amino-5-bromobenzaldehyde and ethyl pyruvate.
Materials:
-
2-Amino-5-bromobenzaldehyde
-
Ethyl pyruvate
-
Ethanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl pyruvate (1.2 eq). Subsequently, add a catalytic amount of potassium hydroxide (0.1 eq). The choice of a base as a catalyst facilitates the initial aldol-type condensation.[5]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, and finally with brine. The acid wash removes any unreacted basic starting material and catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Applications in Pharmaceutical Synthesis
The true utility of this compound lies in its capacity to serve as a scaffold for the introduction of diverse functionalities. The C-Br bond at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6][7] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other targeted therapies.[8]
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is invaluable for introducing alkynyl groups, which can serve as precursors for further transformations or as key structural elements in antiviral and anticancer agents.[11]
Conceptual Workflow for Sonogashira Coupling
Caption: Sonogashira coupling dual catalytic cycle.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base and solvent (e.g., triethylamine, diisopropylamine)
-
Inert gas source
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the amine solvent (e.g., triethylamine).
-
Addition of Reagents: Add the terminal alkyne (1.2 eq), the palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq). The copper co-catalyst is essential for the formation of the copper acetylide intermediate.[10]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Once complete, remove the amine solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12] This reaction is of paramount importance in pharmaceutical chemistry for the synthesis of arylamines, a common feature in a multitude of drug molecules.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert gas source
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.4 eq).
-
Addition of Reagents: Add this compound (1.0 eq) and the amine (1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. The choice of ligand is critical and often requires optimization for a specific substrate combination.[12]
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its strategic placement of a bromo-substituent and an ethyl ester on the privileged quinoline scaffold provides multiple avenues for the synthesis of complex, biologically active molecules. The protocols detailed herein for its synthesis and subsequent derivatization via modern cross-coupling methodologies offer a robust toolkit for medicinal chemists aiming to explore novel chemical space in the quest for new therapeutics.
References
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Amino-6-bromoquinoline. Retrieved from [Link]
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Wikipedia. (2023, December 2). Friedländer synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Wikipedia. (2023, October 28). Buchwald–Hartwig amination. Retrieved from [Link]
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-
Wikipedia. (2023, November 29). Sonogashira coupling. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Digital Commons@Georgia Southern.
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Wikipedia. (2023, May 22). Combes quinoline synthesis. Retrieved from [Link]
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- Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (2015). Acta Pharmaceutica Sinica B, 5(1), 31-39.
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2025).
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (2012). Acta Tropica, 123(1), 13-26.
- Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. (2021). Molecules, 26(4), 999.
- Synthesis and anti-hepatitis B virus evaluation of novel ethyl 6-hydroxyquinoline-3-carboxylates in vitro. (2008). Bioorganic & Medicinal Chemistry, 16(13), 6522-7.
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). European Journal of Medicinal Chemistry, 207, 112720.
- Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. (2023). Journal of Medicinal Chemistry, 66(5), 3504-3520.
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Application Notes & Protocols: A Strategic Guide to the Synthesis and Evaluation of Novel Anticancer Agents from Ethyl 6-bromoquinoline-2-carboxylate
Introduction: The Quinoline Scaffold as a Privileged Motif in Oncology
In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged structure," a molecular framework that is a recurring component in a multitude of biologically active compounds.[1][2] Its rigid, aromatic nature and the presence of a nitrogen atom make it an exceptional scaffold for designing molecules that can interact with various biological targets with high affinity and specificity. Quinoline derivatives have demonstrated a wide array of pharmacological activities, with a particularly profound impact in the field of oncology.[3][4][5][6]
Numerous quinoline-based agents exert their anticancer effects through diverse and potent mechanisms, including the inhibition of critical signaling kinases, intercalation with DNA to disrupt replication, and interference with the dynamics of tubulin polymerization, a process essential for cell division.[1][7][8][9][10] This versatility makes the quinoline core a highly attractive starting point for novel drug discovery.
This guide focuses on a particularly valuable starting material: Ethyl 6-bromoquinoline-2-carboxylate . The strategic placement of a bromine atom at the C6 position provides a reactive "handle" for functionalization via modern synthetic chemistry, most notably through palladium-catalyzed cross-coupling reactions. The ethyl ester at the C2 position offers an additional site for future modification, although our primary focus will be on the diversification at C6. By systematically modifying this position, we can generate a diverse library of novel chemical entities for subsequent biological evaluation.
This document provides a comprehensive, experience-driven framework for researchers. It details not just the "how" but the "why" behind key experimental choices, from the rationale for selecting specific catalytic systems to the interpretation of complex biological data. We will proceed through three core stages: Synthesis, Characterization, and In Vitro Biological Evaluation.
Part 1: Synthesis of Novel Quinoline Derivatives via Palladium-Catalyzed Cross-Coupling
The bromo-substituent at the 6-position of our starting material is ideally suited for palladium-catalyzed reactions, which are cornerstone technologies in modern drug discovery for their reliability, functional group tolerance, and versatility. We will detail three fundamental transformations to build a library of diverse analogs.
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[11][12] These structures are prevalent in many kinase inhibitors, where the extended aromatic system can form crucial π-stacking and hydrophobic interactions within the ATP-binding pocket of the target enzyme.
Experimental Protocol: Synthesis of Ethyl 6-arylquinoline-2-carboxylates
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[13]
-
Catalyst Addition : Add the palladium catalyst system. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equiv.). For more challenging substrates, a system comprising Palladium(II) acetate [Pd(OAc)₂] and a bulky phosphine ligand like SPhos can be more effective.[14]
-
Solvent Addition : Add a degassed solvent system. A biphasic mixture of toluene and water (e.g., 4:1 ratio) or an ethereal solvent like 1,4-dioxane is typically effective.[13][14][15]
-
Reaction Execution : Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-arylquinoline derivative.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.[12]
B. Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira reaction creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[16][17] The resulting rigid, linear alkynyl moiety is an excellent tool for probing deep, narrow binding pockets in target proteins and can serve as a handle for further "click chemistry" modifications.
Experimental Protocol: Synthesis of Ethyl 6-alkynylquinoline-2-carboxylates
-
Reaction Setup : To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.05 equiv.), and a copper(I) co-catalyst, typically Copper(I) iodide (CuI) (0.05-0.10 equiv.).[17]
-
Solvent and Reagents : Dissolve the components in a suitable anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Alkyne Addition : Slowly add the terminal alkyne (1.1-1.5 equiv.) to the mixture via syringe.
-
Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid, typically completing within 2-8 hours. Monitor progress by TLC.
-
Work-up and Purification : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel.
Figure 2: Catalytic cycles of the Sonogashira reaction.[16]
C. Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction couples the aryl bromide with an alkene, creating a new C=C bond and offering a route to stilbene-like derivatives.[18][19] This transformation is valuable for extending conjugation and introducing conformational flexibility, which can be key for biological activity.
Experimental Protocol: Synthesis of Ethyl 6-vinylquinoline-2-carboxylates
-
Reaction Setup : In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene, butyl acrylate) (1.5-2.0 equiv.), a palladium source like Palladium(II) acetate [Pd(OAc)₂] (0.02-0.05 equiv.), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, or a more specialized ligand like XPhos) (0.04-0.10 equiv.).
-
Base and Solvent : Add an inorganic or organic base, such as triethylamine (NEt₃) or sodium carbonate (Na₂CO₃) (1.5-2.5 equiv.), and a polar aprotic solvent like DMF or acetonitrile (MeCN).
-
Reaction Execution : Seal the vessel and heat to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions typically require 12-48 hours.
-
Work-up and Purification : After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Figure 3: Catalytic cycle of the Heck reaction.[20]
Part 2: Structural Characterization and Purity Assessment
Rigorous characterization is non-negotiable to ensure that the biological activity observed is attributable to the intended molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the primary tools for structural elucidation. The spectra should be clean, with integrations in the ¹H NMR matching the expected proton count and the number of signals in the ¹³C NMR corresponding to the number of unique carbons. NOESY experiments can confirm through-space proximity of protons, aiding in conformational analysis.[21][22][23]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirming the molecular formula of the new compound.[21][24]
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound. A purity level of >95% is generally required for compounds advancing to biological assays to ensure that observed effects are not due to impurities.
Part 3: In Vitro Evaluation of Anticancer Activity
Once a library of pure, characterized compounds has been synthesized, the next step is to screen them for anticancer activity. A tiered approach, starting with broad cytotoxicity screening and moving to more specific mechanistic assays for promising hits, is most efficient.
Figure 4: Workflow from synthesis to biological evaluation.
A. Foundational Assay: Cell Viability (MTT Assay)
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[25][26] It is the workhorse for primary screening to determine the half-maximal inhibitory concentration (IC₅₀) — the concentration of a compound that inhibits cell growth by 50%.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding : Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][25]
-
Compound Treatment : Prepare serial dilutions of the synthesized quinoline derivatives in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate reader.
-
IC₅₀ Calculation : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[25]
Data Presentation
Summarize the cytotoxicity data in a clear, tabular format.
| Compound ID | Modification at C6 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Lead-001 | 4-Fluorophenyl | Value | Value | Value |
| Lead-002 | Phenylethynyl | Value | Value | Value |
| Lead-003 | Styrenyl | Value | Value | Value |
| Doxorubicin | (Positive Control) | Value | Value | Value |
B. Mechanistic Assays for "Hit" Compounds
Compounds that exhibit potent cytotoxicity (low µM or nM IC₅₀ values) should be advanced to secondary assays to elucidate their mechanism of action.
1. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay determines if the compound induces programmed cell death (apoptosis).[25][27] Early apoptotic cells expose phosphatidylserine on their outer membrane, which is bound by fluorescently-labeled Annexin V. Late apoptotic or necrotic cells have compromised membrane integrity and will take up the DNA stain Propidium Iodide (PI).[25]
Protocol Outline
-
Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold Phosphate-Buffered Saline (PBS).
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes.
-
Analyze the cell populations (Live, Early Apoptotic, Late Apoptotic, Necrotic) using a flow cytometer.[25][28]
2. Cell Cycle Analysis (Propidium Iodide Staining)
This assay reveals if a compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), which is a common mechanism for anticancer drugs.[7][25]
Protocol Outline
-
Treat cells with the test compound for 24 hours.
-
Harvest cells and fix them in cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Wash the cells to remove ethanol and treat with RNase A to prevent staining of double-stranded RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for quantification of cells in each phase of the cell cycle.[9][25]
Conclusion and Future Directions
This compound is a powerful and versatile platform for the discovery of novel anticancer agents. The palladium-catalyzed cross-coupling reactions detailed herein provide a robust and systematic methodology for generating structurally diverse libraries of compounds. By integrating this synthetic strategy with a rigorous cascade of biological evaluations—from broad cytotoxicity screening to specific mechanistic assays—researchers can efficiently identify and advance promising lead candidates. The insights gained from these studies, particularly the structure-activity relationships (SAR) derived from comparing the activity of different C6-substituted analogs, will be invaluable for the rational design of the next generation of quinoline-based therapeutics.
References
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Semantic Scholar. Retrieved from [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Science Repository. Retrieved from [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]
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IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). ResearchGate. Retrieved from [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
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Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). PubMed. Retrieved from [Link]
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Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). PubMed Central. Retrieved from [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (n.d.). MDPI. Retrieved from [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Royal Society of Chemistry. Retrieved from [Link]
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Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. (n.d.). ResearchGate. Retrieved from [Link]
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Novel Quinoline Nitrate Derivatives: Synthesis, Characterization, and Evaluation of their Anticancer Activity with a Focus on Molecular Docking and NO Release. (2024). PubMed. Retrieved from [Link]
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Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
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Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. Retrieved from [Link]
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Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. (n.d.). ResearchGate. Retrieved from [Link]
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6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). National Institutes of Health (NIH). Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). PubMed. Retrieved from [Link]
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6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (2023). PubMed. Retrieved from [Link]
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6‐Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. Retrieved from [Link]
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Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. (n.d.). MDPI. Retrieved from [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]
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Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
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The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. Retrieved from [Link]
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Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. Retrieved from [Link]
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Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 6-bromoquinoline-2-carboxylate
Abstract
The quinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2][3] Ethyl 6-bromoquinoline-2-carboxylate represents a versatile and strategically important building block, offering a reactive "handle" at the 6-position for molecular elaboration. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—applied to this specific substrate.[4][5] We present detailed experimental protocols, mechanistic insights, and expert commentary for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, designed to empower researchers in drug discovery, medicinal chemistry, and materials science to efficiently generate diverse libraries of novel quinoline derivatives.
The Strategic Importance of the Quinoline Core
Quinolines and their derivatives are ubiquitous in medicinal chemistry, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The functionalization of the quinoline ring system allows for the fine-tuning of these properties and the exploration of new chemical space. This compound is particularly valuable due to the presence of the bromine atom, which serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[6]
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powerful transformations that construct complex molecules from simpler precursors.[6] These reactions universally proceed through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[1][6]
-
Transmetalation (or related step): The coupling partner (e.g., an organoboron, organotin, or alkyne species) transfers its organic group to the palladium center, displacing the halide.[7] In the Heck reaction, this step is replaced by migratory insertion of the alkene.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Key Cross-Coupling Protocols and Applications
The following sections provide detailed, field-tested protocols for the most impactful palladium-catalyzed reactions involving this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, owing to the stability, low toxicity, and commercial availability of the requisite boronic acid coupling partners.[8][9]
Protocol: Synthesis of Ethyl 6-(4-methoxyphenyl)quinoline-2-carboxylate
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[11]
Causality and Insights:
-
Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is an electron-rich ferrocenylphosphine that promotes both oxidative addition and reductive elimination, making it highly effective for coupling aryl bromides.
-
Base and Solvent: The aqueous base (K₂CO₃) is crucial for activating the boronic acid to facilitate transmetalation.[9] The dioxane/water solvent system effectively solubilizes both the organic substrate and the inorganic base.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the powerful formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for accessing conjugated systems used in materials science and as precursors for more complex pharmaceutical agents.[12][13]
Protocol: Synthesis of Ethyl 6-(phenylethynyl)quinoline-2-carboxylate
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Methodology:
-
Reagent Assembly: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 equiv), and Copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Reagent Addition: Add a degassed mixture of tetrahydrofuran (THF) and triethylamine (Et₃N) (3:1 v/v). Finally, add phenylacetylene (1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated amine salt and catalyst residues, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
Causality and Insights:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II) complex, accelerating the reaction and allowing for milder conditions.[12]
-
Base/Solvent: Triethylamine serves as both the base, to deprotonate the terminal alkyne, and as a co-solvent. Its role is critical for regenerating the catalyst and neutralizing the HBr formed during the reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for forming C-N bonds where classical methods like nucleophilic aromatic substitution fail.[14][15][16]
Protocol: Synthesis of Ethyl 6-morpholinoquinoline-2-carboxylate
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reagent Assembly (Glovebox Recommended): In a glovebox, add sodium tert-butoxide (NaOtBu, 1.5 equiv) to an oven-dried reaction vial. Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.045 equiv), and this compound (1.0 equiv).
-
Solvent and Reagent Addition: Remove the vial from the glovebox. Add dry, degassed toluene, followed by morpholine (1.3 equiv) via syringe.
-
Reaction: Seal the vial and heat the mixture at 100 °C for 16-24 hours.
-
Work-up: After cooling, carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
Causality and Insights:
-
Ligand Choice: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands like XPhos are essential. They stabilize the Pd(0) center, promote the challenging oxidative addition to the aryl bromide, and, most critically, facilitate the final C-N bond-forming reductive elimination step, which is often the rate-limiting step.[17]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[1] Weaker bases are generally ineffective.
Heck Reaction: Vinylation of the Quinoline Core
The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a direct route to substituted alkenes, which are valuable synthetic intermediates.[18][19]
Protocol: Synthesis of Ethyl 6-((E)-2-(ethoxycarbonyl)vinyl)quinoline-2-carboxylate
Step-by-Step Methodology:
-
Reagent Assembly: Combine this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.10 equiv) in a reaction flask.
-
Solvent and Reagent Addition: Add dry N,N-Dimethylformamide (DMF), followed by ethyl acrylate (1.5 equiv) and triethylamine (Et₃N, 2.0 equiv).
-
Reaction: Purge with nitrogen and heat the mixture to 100 °C for 24 hours.[4]
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify by column chromatography to yield the substituted product, typically as the trans-isomer.
Causality and Insights:
-
Mechanism: The Heck reaction differs from the others at the transmetalation stage. Here, the alkene coordinates to the Pd(II) center and undergoes a syn-migratory insertion into the Palladium-Aryl bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base (Et₃N).[18]
-
Selectivity: The reaction typically exhibits high trans-selectivity in the product due to the stereochemistry of the β-hydride elimination step.[19]
Stille Coupling: A Classic C-C Bond Formation
The Stille reaction couples an organohalide with an organostannane reagent. While powerful and tolerant of many functional groups, its use is often limited by the high toxicity of organotin compounds.[20][21][22]
Protocol: Synthesis of Ethyl 6-phenylquinoline-2-carboxylate
Step-by-Step Methodology:
-
Reagent Assembly: Under an inert atmosphere, add this compound (1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to a Schlenk flask.
-
Solvent and Reagent Addition: Add dry, degassed toluene, followed by tributyl(phenyl)stannane (1.2 equiv).
-
Reaction: Heat the reaction at 110 °C for 18 hours.
-
Work-up: Cool the reaction mixture. To remove the toxic tin byproducts, a fluoride workup is often employed. Dilute the mixture with acetonitrile and stir vigorously with an aqueous solution of potassium fluoride (KF) for 1 hour. Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Purification: Dry, concentrate, and purify the residue by column chromatography.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a common choice as it is a stable, commercially available source of Pd(0).
-
Transmetalation: The transmetalation step is the key bond-forming event where the phenyl group is transferred from the tin atom to the palladium center. This step can sometimes be accelerated by the addition of additives like lithium chloride.[5][20]
Summary of Reaction Conditions
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Solvent | Key Application |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | C(sp²)-C(sp²) bond formation |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | C(sp²)-C(sp) bond formation |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | C(sp²)-N bond formation |
| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, MeCN | Vinylation of aryl halides |
| Stille | Organostannane | Pd(PPh₃)₄ | None (or additives) | Toluene, DMF | C(sp²)-C(sp²) bond formation |
Conclusion
This compound is a powerful and versatile substrate for palladium-catalyzed cross-coupling reactions. The protocols detailed herein—spanning Suzuki, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings—provide a robust synthetic toolkit for accessing a vast array of functionalized quinoline derivatives. A thorough understanding of the underlying mechanisms and the rationale for selecting specific catalysts, ligands, and bases is critical for successful reaction optimization. These methods empower researchers to rapidly generate molecular diversity, accelerating the discovery of new therapeutic agents and advanced materials.[3][8]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Palladium in Quinoline Synthesis. (2008). ScienceDirect. Retrieved January 20, 2026, from [Link]
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Modified Sonogashira coupling strategy for the functionalization of substituted quinoline and plausible catalytic cycle. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. Retrieved January 20, 2026, from [Link]
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2010). ResearchGate. Retrieved January 20, 2026, from [Link]
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Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017). University of Nigeria Nsukka. Retrieved January 20, 2026, from [Link]
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Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Advances. Retrieved January 20, 2026, from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Retrieved January 20, 2026, from [Link]
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Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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A recyclable palladium-catalyzed modified Friedländer quinoline synthesis. (2007). R Discovery. Retrieved January 20, 2026, from [Link]
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Stille reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
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Stille Coupling. (n.d.). OpenOChem Learn. Retrieved January 20, 2026, from [Link]
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Heck reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
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Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers. Retrieved January 20, 2026, from [Link]
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Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved January 20, 2026, from [Link]
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Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. (2022). ChemRxiv. Retrieved January 20, 2026, from [Link]
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Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed. Retrieved January 20, 2026, from [Link]
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Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (2019). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
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Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. (2015). Chemical Science. Retrieved January 20, 2026, from [Link]
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Heck-like Reactions Involving Heteroatomic Electrophiles. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols: Synthesis of Ethyl 6-bromoquinoline-2-carboxylate Derivatives
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Ethyl 6-bromoquinoline-2-carboxylate, in particular, serves as a versatile intermediate for the synthesis of a diverse array of novel quinoline derivatives. The strategic placement of the bromine atom at the 6-position and the ethyl ester at the 2-position provides two orthogonal handles for chemical modification, enabling extensive exploration of the chemical space around the quinoline core. This application note provides a detailed experimental procedure for the synthesis of this compound, along with insights into the underlying chemical principles and practical considerations for researchers in organic synthesis and drug development.
Overview of Synthetic Strategies
Several classical methods exist for the synthesis of the quinoline ring system, including the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs reactions.[3][4]
-
Doebner-von Miller Reaction: This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1][5] It offers a versatile route to a wide range of substituted quinolines.[1]
-
Gould-Jacobs Reaction: This reaction is particularly useful for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[3][6] The reaction proceeds through condensation, thermal cyclization, hydrolysis, and finally decarboxylation.[7]
-
Friedländer Annulation: This reaction provides a straightforward synthesis of quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10][11] It is known for its high yields and good regioselectivity under relatively mild conditions.[4]
For the specific synthesis of this compound, a common and efficient approach involves the reaction of 4-bromoaniline with ethyl pyruvate, which can be considered a variation of the Doebner reaction.[3]
Experimental Procedure: Synthesis of this compound
This section details a reliable, step-by-step protocol for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 4-Bromoaniline | ≥98% | Sigma-Aldrich |
| Ethyl pyruvate | ≥97% | Sigma-Aldrich |
| Ethanol (anhydrous) | ACS grade | Fisher Scientific |
| Hydrochloric acid (conc.) | ACS grade | VWR |
| Sodium bicarbonate | ACS grade | EMD Millipore |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
| Magnesium sulfate (anhydrous) | ACS grade | Sigma-Aldrich |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer with hotplate | - | - |
| Buchner funnel and filter flask | - | - |
| Rotary evaporator | - | - |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 | - |
| Glass column for chromatography | - | - |
| Silica gel for column chromatography | 60-120 mesh | - |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl pyruvate (1.2 eq) followed by the slow, dropwise addition of concentrated hydrochloric acid (0.5 eq) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.[12]
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Characteristic peaks for the quinoline ring protons and the ethyl ester group. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline core and the ester functionality. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the product (C12H10BrNO2).[13] |
| Infrared (IR) Spectroscopy | Absorption bands for the C=O of the ester, C=N of the quinoline ring, and C-Br bond. |
Causality and Mechanistic Insights
The synthesis of this compound from 4-bromoaniline and ethyl pyruvate proceeds through a series of well-established reaction steps. The reaction is catalyzed by acid, which protonates the carbonyl group of ethyl pyruvate, making it more electrophilic. The amino group of 4-bromoaniline then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration and cyclization lead to the formation of the quinoline ring system. The final aromatization step yields the stable quinoline product. This reaction is a variation of the Doebner reaction, which is a powerful tool for constructing quinoline-4-carboxylic acid derivatives.[3]
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for the synthesis of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor closely by TLC. Ensure the use of anhydrous ethanol as water can inhibit the reaction. |
| Loss of product during work-up. | Ensure complete neutralization before extraction. Perform multiple extractions with ethyl acetate. | |
| Impure Product | Incomplete separation during chromatography. | Optimize the eluent system for column chromatography. A slower elution rate may improve separation. |
| Presence of starting materials. | Ensure the reaction has gone to completion before work-up. | |
| Reaction does not start | Inactive catalyst. | Use fresh, concentrated hydrochloric acid. |
| Low reaction temperature. | Ensure the reaction mixture is refluxing properly. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The detailed protocol, coupled with mechanistic insights and troubleshooting tips, is intended to assist researchers in successfully preparing this valuable synthetic intermediate. The versatility of the bromo and ester functionalities in the product opens up numerous possibilities for the development of novel quinoline-based compounds with potential applications in drug discovery and materials science.
References
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Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
PubMed. Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. Available from: [Link]
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Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
Wikipedia. Friedländer synthesis. Available from: [Link]
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Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Available from: [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Available from: [Link]
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MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]
-
PMC. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Available from: [Link]
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SciSpace. synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. Available from: [Link]
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The Strategic Utility of Ethyl 6-bromoquinoline-2-carboxylate in Advanced Materials Science
Introduction: Unlocking the Potential of a Versatile Building Block
Ethyl 6-bromoquinoline-2-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in the realm of material science. Its intrinsic electronic properties, coupled with the strategic placement of a reactive bromine atom and an ester functional group, render it an exceptionally versatile precursor for the synthesis of a wide array of functional organic materials. This guide provides an in-depth exploration of its applications, particularly in the burgeoning field of organic electronics, and offers detailed protocols for its utilization in the synthesis of advanced materials. The quinoline core, a nitrogen-containing heterocyclic aromatic compound, is known for its diverse biological activities and its utility in creating materials with unique electronic properties.[1] The presence of the bromine atom at the 6-position serves as a versatile handle for derivatization through various cross-coupling reactions, allowing for the systematic tuning of the molecule's photophysical and electronic characteristics.[2]
Core Applications in Organic Electronics: The Quinoline Advantage
The conjugated quinoline system is a key contributor to the development of luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs).[3] Quinoline derivatives are instrumental in several key aspects of OLED technology, serving as:
-
Emissive Materials: By modifying the substituents on the quinoline ring, the emission color and quantum yield of the resulting material can be precisely tuned.[3]
-
Host Materials: In phosphorescent OLEDs, quinoline derivatives can act as effective host materials, providing a suitable matrix for the emissive dopant and facilitating efficient energy transfer.[3]
-
Electron-Transporting Materials (ETMs): The electron-deficient nature of the quinoline ring system makes its derivatives excellent candidates for ETMs, which are crucial for balancing charge carrier injection and transport within the OLED device, thereby enhancing its overall efficiency.[3]
The strategic functionalization of this compound allows for the creation of bespoke materials tailored for these specific roles within an OLED device.
Synthetic Pathways: From Building Block to Functional Material
The true potential of this compound is realized through its derivatization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of various aryl, heteroaryl, or alkynyl moieties at the 6-position, thereby extending the π-conjugated system and modulating the material's optoelectronic properties.
Workflow for a Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4] In the context of this compound, it enables the introduction of an aromatic or heteroaromatic substituent.
Caption: Workflow for the synthesis of an Ethyl 6-arylquinoline-2-carboxylate derivative via a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 6-(naphthalen-2-yl)quinoline-2-carboxylate
This protocol details the synthesis of a representative derivative of this compound, where a naphthalene moiety is introduced via a Suzuki-Miyaura coupling reaction. This modification extends the π-conjugation, which is expected to red-shift the absorption and emission spectra of the molecule, a desirable feature for optoelectronic applications.
Materials:
| Material | CAS Number | Molecular Formula | Amount |
| This compound | 1020572-61-5 | C12H10BrNO2 | 1.0 mmol (280.12 mg) |
| Naphthalen-2-ylboronic acid | 32316-92-0 | C10H9BO2 | 1.2 mmol (206.00 mg) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | C72H60P4Pd | 0.05 mmol (57.76 mg) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 2.0 mmol (276.42 mg) |
| Toluene | 108-88-3 | C₇H₈ | 10 mL |
| Ethanol | 64-17-5 | C₂H₆O | 2 mL |
| Deionized Water | 7732-18-5 | H₂O | 2 mL |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), naphthalen-2-ylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) and ethanol (2 mL) to the flask. In a separate beaker, dissolve potassium carbonate (2.0 mmol) in deionized water (2 mL) and add this solution to the reaction mixture.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 15 mL portions of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 6-(naphthalen-2-yl)quinoline-2-carboxylate.
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Phosphorescent OLEDs: The Iridium Complex Approach
A significant application of functionalized quinoline derivatives is in the development of phosphorescent emitters for OLEDs. Iridium(III) complexes are particularly noteworthy due to their ability to facilitate efficient intersystem crossing, leading to high phosphorescence quantum yields.[5][6] The synthesized Ethyl 6-arylquinoline-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid, which can then be used as a ligand to synthesize a cyclometalated iridium(III) complex.
Synthetic Workflow for an Iridium(III) Complex
Caption: General workflow for the synthesis of a cyclometalated Iridium(III) complex using a 6-arylquinoline-2-carboxylic acid ligand.
Device Fabrication and Characterization: From Material to Application
The synthesized phosphorescent material can be incorporated into a multilayer OLED device to evaluate its electroluminescent properties.
OLED Device Architecture
A typical solution-processed OLED has a multilayer structure, with each layer serving a specific function to ensure efficient charge injection, transport, and recombination.
Caption: A schematic representation of a multilayer OLED device structure.
Protocol: Fabrication and Characterization of a Solution-Processed OLED
This protocol outlines the fabrication of a simple OLED using the synthesized iridium complex as a phosphorescent dopant.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Transport Layer (HTL) material (e.g., TPD)
-
Host material for the emissive layer (e.g., CBP)
-
Synthesized Iridium(III) complex (dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere
-
Source meter and photometer for characterization
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.[3]
-
HTL Deposition: Inside a glovebox, spin-coat a solution of the HTL material onto the ITO substrate and anneal to form a uniform thin film.
-
EML Deposition: Prepare a solution of the host material and the synthesized iridium complex (dopant) in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 95:5 host:dopant). Spin-coat this solution on top of the HTL and anneal.
-
ETL and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL material, followed by a thin layer of LiF and a thicker layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.[3]
Characterization:
The performance of the fabricated OLED device is evaluated by measuring its current-voltage-luminance (J-V-L) characteristics.[3] From these measurements, key performance metrics such as current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) can be calculated.[3] The electroluminescence spectrum should also be measured to determine the emission color.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the field of material science. Its strategic functionalization through well-established synthetic methodologies, such as the Suzuki-Miyaura coupling, provides a powerful platform for the rational design and synthesis of novel organic materials with tailored optoelectronic properties. The applications of these materials, particularly in the development of high-performance OLEDs, underscore the importance of this quinoline derivative in advancing the frontiers of organic electronics. Future research will likely focus on exploring new derivatization strategies to further fine-tune the material properties and to expand their applications into other areas of material science, such as organic photovoltaics and sensor technology.
References
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ResearchGate. (2025, August 5). Fabrication and characterization of OLED with Mg complex of 5-chloro-8-hydroxyquinoline as emission layer. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2020, July 10). Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. Retrieved from [Link]
-
RSC Publishing. (n.d.). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines by iridium catalyzed protocol. Retrieved from [Link]
-
ACS Publications. (2023, May 11). Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands. Retrieved from [Link]
-
RSC Publishing. (2021, October 19). Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Retrieved from [Link]
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RSC Publishing. (2020, July 16). Quinoline-triazole half-sandwich iridium(iii) complexes: synthesis, antiplasmodial activity and preliminary transfer hydrogenation studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advancement in the Synthesis of Ir-Based Complexes. Retrieved from [Link]
-
Semantic Scholar. (2015, December 1). Synthesis of quinoline based heterocyclic compounds for blue lighting application. Retrieved from [Link]
-
MDPI. (n.d.). Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Retrieved from [Link]
-
AVESİS. (2024, March 15). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved from [Link]
-
Custom Quinoline Derivatives Manufacturers, Suppliers. (n.d.). Custom Quinoline Derivatives. Retrieved from [Link]
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ResearchGate. (2017, March 3). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
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RSC Publishing. (n.d.). Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (2018, January 30). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]
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Semantic Scholar. (2016, January 7). Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications. Retrieved from [Link]
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ResearchGate. (2014, November 24). Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N- arylsubstituted-1H. Retrieved from [Link]
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RSC Publishing. (2011, June 8). Recent advances in Sonogashira reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
ResearchGate. (n.d.). Photophysical properties of isoquinoline derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Ethyl 6-bromoquinoline-3-carboxylate. Retrieved from [Link]
-
PubMed Central. (2021, November 9). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Retrieved from [Link]
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Scale-up synthesis of Ethyl 6-bromoquinoline-2-carboxylate
Application Note & Protocol
Topic: Scalable Synthesis of Ethyl 6-bromoquinoline-2-carboxylate: A Comprehensive Guide for Process Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active molecules, including several kinase inhibitors and antiviral agents. Its synthesis, while established, presents unique challenges when transitioning from bench-scale to pilot-plant or manufacturing scales. This document provides a detailed, robust, and scalable protocol for the synthesis of this compound via an acid-catalyzed Doebner-von Miller type reaction. We will delve into the mechanistic rationale for procedural choices, process safety, and in-depth analytical validation, ensuring a reproducible and high-yielding process.
Reaction Scheme & Mechanistic Overview
The synthesis proceeds via a well-established pathway involving the condensation and cyclization of 4-bromoaniline with ethyl pyruvate, catalyzed by a solid-supported acid. This approach is chosen for its scalability, ease of product isolation, and improved safety profile over traditional methods using strong mineral acids.
Reaction: 4-Bromoaniline + Ethyl Pyruvate → this compound
The reaction is believed to proceed through an initial condensation of the aniline with the ketone of ethyl pyruvate to form an enamine, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) and subsequent oxidation to yield the aromatic quinoline ring system. The use of a solid acid catalyst like Amberlyst-15 simplifies workup, as the catalyst can be removed by simple filtration, a significant advantage in large-scale operations.
Process Workflow & Logic
The overall manufacturing process is designed for efficiency and scalability. Each stage is optimized to ensure high throughput and minimize potential bottlenecks.
Figure 1: Scalable workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is optimized for a 100 g scale synthesis and can be linearly scaled with appropriate engineering controls.
Materials and Equipment
| Reagent/Material | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount Required | Notes |
| 4-Bromoaniline | 106-40-1 | 172.03 | 0.581 | 1.0 | 100 g | Purity ≥99% |
| Ethyl Pyruvate | 617-35-6 | 116.12 | 0.697 | 1.2 | 81.0 g (72.3 mL) | Purity ≥98%, excess to drive reaction |
| Amberlyst-15 (dry) | 9037-24-5 | N/A | N/A | 0.2 (w/w) | 20 g | Strong acid ion-exchange resin |
| Toluene | 108-88-3 | 92.14 | N/A | N/A | 1000 mL (10 vol) | Anhydrous grade |
| Heptane | 142-82-5 | 100.21 | N/A | N/A | ~1000 mL | For crystallization and washing |
| Celite® (optional) | 61790-53-2 | N/A | N/A | N/A | As needed | Filter aid |
Equipment:
-
2 L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Reflux condenser with a nitrogen inlet/outlet
-
Heating mantle or oil bath with temperature controller
-
Addition funnel
-
Buchner funnel and vacuum flask
-
Vacuum oven
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the vessel with dry nitrogen for 15-20 minutes to establish an inert atmosphere. This is critical to prevent moisture-sensitive side reactions.
-
Charging Reactants: To the reactor, charge 4-bromoaniline (100 g, 0.581 mol), toluene (1000 mL), and Amberlyst-15 resin (20 g). Begin vigorous stirring to ensure the solids are well suspended.
-
Initiate Heating: Heat the reaction mixture to reflux (approximately 110-115 °C). A gentle reflux should be maintained.
-
Substrate Addition: Once reflux is stable, begin the slow, dropwise addition of ethyl pyruvate (81.0 g, 0.697 mol) via the addition funnel over a period of 60-90 minutes. The exothermic nature of the initial condensation requires controlled addition to maintain a steady temperature.
-
Reaction Monitoring: Maintain the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by sampling the reaction mixture hourly after the addition is complete. The reaction is considered complete when the starting 4-bromoaniline is consumed (<1% by HPLC).
-
Catalyst Removal: Once the reaction is complete, cool the mixture to ambient temperature (20-25 °C). Remove the Amberlyst-15 catalyst by filtration through a pad of Celite® on a Buchner funnel. Wash the catalyst and filter cake with a small amount of toluene (~100 mL) to recover any entrained product. The catalyst can be washed, dried, and potentially reused, adding to the process economy.
-
Solvent Swap and Crystallization: Transfer the filtrate to a clean reactor equipped for distillation. Concentrate the solution under reduced pressure to remove the toluene. Once the toluene is removed, add heptane (800 mL) to the residue and stir. This solvent swap induces precipitation of the product, which has low solubility in heptane.
-
Isolation and Drying: Cool the resulting slurry to 0-5 °C and stir for at least 1 hour to maximize crystal formation. Collect the solid product by vacuum filtration. Wash the filter cake with cold (0-5 °C) heptane (2 x 100 mL) to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved. The expected yield is 125-140 g (76-85%).
Product Characterization
The final product should be a pale yellow to light brown solid. Identity and purity should be confirmed by standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Purity (HPLC): ≥98.5%
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J=8.5 Hz, 1H), 8.15 (d, J=1.8 Hz, 1H), 8.09 (d, J=8.5 Hz, 1H), 7.80 (dd, J=8.8, 2.0 Hz, 1H), 4.55 (q, J=7.1 Hz, 2H), 1.48 (t, J=7.1 Hz, 3H).
-
Mass Spectrometry (ESI+): m/z = 280.0, 282.0 [(M+H)⁺], consistent with the presence of one bromine atom.
Process Safety Considerations
-
4-Bromoaniline: Toxic by inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. All operations should be conducted in a fume hood and away from ignition sources.
-
Ethyl Pyruvate: Flammable liquid. Causes eye irritation. Handle with standard PPE.
-
Amberlyst-15: Can cause eye irritation. Avoid generating dust.
-
Pressure: The reaction is run at atmospheric pressure. Ensure the system is not sealed to avoid pressure build-up.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive catalyst | Extend reaction time and monitor. Ensure proper reflux temperature. Use fresh or properly dried Amberlyst-15. |
| Low Yield | Incomplete reaction; Product loss during workup | Ensure reaction goes to completion. Minimize transfers. Ensure crystallization/cooling times are adequate. |
| Product is Oily or Dark | Presence of impurities; Inefficient purification | Ensure efficient washing of the filter cake with cold heptane. Consider a re-crystallization from an ethanol/heptane mixture if purity is low. |
References
- World Intellectual Property Organization. (2012). Process for preparing quinoline derivatives.
- World Intellectual Property Organization. (2013). Novel compounds as kinase inhibitors.
-
ChemSrc. (2023). This compound Synthesis Route. [Link]
One-pot synthesis of functionalized quinolines from Ethyl 6-bromoquinoline-2-carboxylate
Application Note & Protocol Guide
A One-Pot Strategy for the Efficient Synthesis of Functionalized 6-Aryl/Alkenyl/Alkynyl-quinoline-2-carboxylic Acids from Ethyl 6-bromoquinoline-2-carboxylate
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The efficient synthesis of diverse quinoline analogs is therefore a critical task in drug discovery for the exploration of structure-activity relationships (SAR). This guide details a robust and highly efficient one-pot, two-step synthetic strategy for the functionalization of this compound. By combining a palladium-catalyzed cross-coupling reaction at the C6-position with a subsequent in-situ saponification of the C2-ester, this approach circumvents the need for intermediate isolation and purification, significantly reducing reaction time and waste.[3][4] We provide detailed, field-proven protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the synthesis of a diverse library of 6-aryl, 6-alkenyl, and 6-alkynyl-quinoline-2-carboxylic acids from a single, readily available starting material.
Introduction: The Strategic Value of One-Pot Functionalization
Quinolines are a cornerstone of pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][5] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profile of these compounds.[6][7] Traditional multi-step syntheses, which involve the isolation and purification of intermediates, are often time-consuming and resource-intensive. One-pot reactions, where reactants are subjected to successive chemical transformations in a single reactor, offer a more sustainable and efficient alternative.[4][8]
This application note focuses on a sequential one-pot strategy that leverages the differential reactivity of the two functional handles on this compound: the C6-bromo group, which is primed for palladium-catalyzed cross-coupling, and the C2-ethyl ester, which can be readily hydrolyzed. This approach allows for the rapid generation of molecular complexity, providing a valuable tool for medicinal chemists and drug development professionals.
Overall Synthetic Workflow
The core strategy involves two distinct chemical transformations performed sequentially in the same reaction vessel.
-
Step 1: C-C Bond Formation. A palladium-catalyzed cross-coupling reaction (Suzuki, Heck, or Sonogashira) is performed to introduce a new carbon-carbon bond at the C6 position of the quinoline core.
-
Step 2: Ester Hydrolysis. Following the completion of the cross-coupling reaction, a strong base is added directly to the reaction mixture to facilitate the saponification of the ethyl ester at the C2 position, yielding the corresponding carboxylic acid.
This streamlined process is illustrated below.
Caption: High-level workflow for the one-pot synthesis.
The Catalytic Engine: Palladium Cross-Coupling
The success of the first step hinges on a well-understood palladium catalytic cycle. While the specifics of the transmetalation (Suzuki) or olefin insertion (Heck) steps differ, the fundamental process is conserved.[9][10]
Caption: Simplified catalytic cycle for Pd-cross-coupling.
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reactions involving palladium catalysts should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Protocol 1: One-Pot Suzuki-Miyaura Coupling & Saponification
This protocol is ideal for introducing aryl or heteroaryl moieties at the C6 position. The Suzuki-Miyaura coupling is renowned for its broad functional group tolerance.[11][12][13]
Quantitative Data Summary
| Entry | Arylboronic Acid (1.2 equiv) | Catalyst (3 mol%) | Base (Step 1) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%)[12][14] |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 6-8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 6-8 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (3:1) | 110 | 12 | 79 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 6-8 | 82 |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to make a ~0.1 M solution with respect to the starting material) via syringe.
-
Step 1 - Coupling: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-8 hours.
-
Step 2 - Saponification: After confirming the consumption of the starting material, cool the mixture to room temperature. Add a solution of sodium hydroxide (NaOH, 5.0 equiv) in water (2-3 mL) directly to the flask.
-
Hydrolysis: Heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the complete conversion of the intermediate ester to the carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water (20 mL). Carefully acidify the aqueous solution to pH 3-4 with 1M HCl. The product will often precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: One-Pot Heck Coupling & Saponification
The Heck reaction facilitates the synthesis of 6-alkenyl quinolines, which are valuable synthons for further chemical transformations.[15][16][17]
Quantitative Data Summary
| Entry | Alkene (1.5 equiv) | Catalyst (2 mol%) | Base (Step 1) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%)[9][15] |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 12 | 75 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 130 | 16 | 80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 12 | 72 |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, to ~0.2 M). Add triethylamine (Et₃N, 2.5 equiv) followed by the alkene (1.5 equiv) via syringe.
-
Step 1 - Coupling: Heat the reaction mixture to 120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-16 hours.
-
Step 2 - Saponification: Cool the mixture to ~50 °C. Carefully add an aqueous solution of lithium hydroxide (LiOH, 5.0 equiv).
-
Hydrolysis: Stir the mixture at 50 °C for 3-5 hours until ester hydrolysis is complete.
-
Work-up & Purification: Follow the work-up and purification procedure outlined in Protocol 1.
Protocol 3: One-Pot Sonogashira Coupling & Saponification
This protocol provides a direct route to 6-alkynyl quinolines, a functional group with unique chemical properties and applications in click chemistry and materials science.[18][19][20]
Quantitative Data Summary
| Entry | Terminal Alkyne (1.2 equiv) | Catalyst (Pd: 2 mol%, Cu: 4 mol%) | Base (Step 1) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%)[18][21][22] |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 6 | 83 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 50 | 4 | 90 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 78 |
Step-by-Step Methodology
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, to ~0.15 M). Add triethylamine (Et₃N, 3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe. The solution will typically turn yellow/brown.
-
Step 1 - Coupling: Heat the reaction mixture to 60 °C. Monitor the reaction progress closely by TLC or LC-MS, as these reactions are often faster than Suzuki or Heck couplings.
-
Step 2 - Saponification: Once the coupling is complete, cool the flask to room temperature. Add an aqueous solution of NaOH (5.0 equiv).
-
Hydrolysis: Stir the mixture at room temperature for 6-12 hours or gently warm to 40 °C for 2-4 hours to drive the hydrolysis to completion.
-
Work-up & Purification: Follow the work-up and purification procedure outlined in Protocol 1. Note: The work-up may require an additional wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts.
Troubleshooting and Key Considerations
-
Low Coupling Yield: This is often due to catalyst deactivation. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. For challenging substrates, a different ligand/catalyst system may be required.
-
Homocoupling of Alkynes (Glaser Coupling): In Sonogashira reactions, the formation of a diyne byproduct can be problematic. Running the reaction under more dilute conditions or using a copper-free protocol can mitigate this issue.[18][20]
-
Incomplete Saponification: If the ester hydrolysis is sluggish, increase the reaction temperature, add more equivalents of base, or add a co-solvent like methanol to improve solubility.
-
Purification Challenges: The final carboxylic acid products can sometimes be difficult to purify via column chromatography due to streaking on silica gel. Recrystallization or trituration from an appropriate solvent system is often a more effective method.
Conclusion
The one-pot protocols described herein provide an efficient, scalable, and versatile platform for the synthesis of functionalized quinoline-2-carboxylic acids. By strategically combining palladium-catalyzed cross-coupling with in-situ saponification, researchers can rapidly access a diverse range of chemical entities from a common precursor, this compound. This methodology significantly accelerates the derivatization process, making it an invaluable tool for lead optimization and the broader field of drug discovery.
References
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Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2018). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molbank, 2018(4), M1017. [Link]
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Li, J., et al. (2023). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances, 13(39), 27351-27356. [Link]
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Chen, D., et al. (2020). A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Letters in Organic Chemistry, 17(3), 211-215. [Link]
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Crew, A. P., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(09), 1629-1632. [Link]
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Aibinuola, F. A., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1144282. [Link]
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George, K., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(25), 21545–21555. [Link]
-
Verma, R., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Applied Organometallic Chemistry, 37(10), e7079. [Link]
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Yadav, P., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs - a review. RSC Advances, 12(29), 18594-18614. [Link]
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Sharma, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Stone, M. T. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2326–2329. [Link]
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Singh, U. P., & Bhat, H. R. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Sharma, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, Advance Article. [Link]
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Reddy, T. R., et al. (2015). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Organic & Biomolecular Chemistry, 13(2), 405-409. [Link]
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IIT Bombay. (2023). One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes. IIT Bombay Industrial Research and Consultancy Centre. [Link]
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Thuo, M. M., et al. (2015). Pot-in-pot reactions: a simple and green approach to efficient organic synthesis. RSC Advances, 5(1), 597-607. [Link]
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ResearchGate. (n.d.). Metal‐catalyzed cross‐couplings involving 3‐bromo‐2‐iodoquinoline. [Link]
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Alonso, F., et al. (2017). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 7(1), 13-33. [Link]
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Ezugwu, J. A., et al. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of Applicable Chemistry, 6(6), 1222-1229. [Link]
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George, K., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(25), 21545-21555. [Link]
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Beilstein-Institut. (2024). Catalytic multi-step domino and one-pot reactions. Beilstein Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
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ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. [Link]
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Shaik, A. B., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2816. [Link]
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Chen, K., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
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Mulvihill, M. J., et al. (2010). A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes. Synthesis, 2010(09), 1629-1632. [Link]
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- 6. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic multi-step domino and one-pot reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]
- 17. Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ajouronline.com [ajouronline.com]
Troubleshooting & Optimization
Troubleshooting Guide: Navigating the Synthesis of Ethyl 6-bromoquinoline-2-carboxylate
Answering the call of complex synthetic challenges, this Technical Support Center provides in-depth troubleshooting for the synthesis of Ethyl 6-bromoquinoline-2-carboxylate. As a Senior Application Scientist, my goal is to bridge the gap between theoretical protocols and practical laboratory success, offering insights grounded in mechanistic understanding and field-proven experience.
This guide is structured to address critical failure points in the synthetic pathway, from the initial ring formation to the final esterification and purification. We will explore the "why" behind common issues and provide actionable, evidence-based solutions to enhance your yield and purity.
This guide is formatted in a question-and-answer style to directly address the specific issues you may encounter during your experiments.
Section 1: Issues in the Quinoline Ring Synthesis
The formation of the 6-bromoquinoline-2-carboxylic acid core is often the most challenging step, typically employing variations of the Doebner-von Miller or Combes synthesis.[1][2][3] Low yields at this stage are common and can stem from several factors.
Q1: My overall yield for the 6-bromoquinoline-2-carboxylic acid intermediate is very low. What are the primary causes?
A1: Low yields in quinoline synthesis are typically traced back to three main areas: the condensation/cyclization efficiency, reaction conditions, and the stability of intermediates.
-
Inefficient Cyclization Catalyst: The acid catalyst is crucial for the rate-determining annulation (ring-closure) step.[4][5] While concentrated sulfuric acid is common, it can cause excessive charring. A mixture of polyphosphoric acid (PPA) and an alcohol, which generates a polyphosphoric ester (PPE), can be a more effective and milder dehydrating agent.[4] Lewis acids like tin tetrachloride or scandium(III) triflate are also viable alternatives to strong Brønsted acids.[2][5]
-
Sub-optimal Temperature Control: The cyclization step requires high temperatures, but excessive heat can lead to the degradation of starting materials and intermediates, resulting in tar formation.[6] It is critical to carefully monitor and control the temperature throughout the reaction. For high-boiling solvents like diphenyl ether, ensure even heating to avoid localized scorching.[7]
-
Reactivity of the Aniline: The 4-bromoaniline starting material has an electron-withdrawing bromine substituent, which deactivates the aromatic ring towards the electrophilic cyclization step. This inherently makes the reaction more sluggish compared to reactions with electron-rich anilines. Pushing the reaction with higher temperatures or longer times must be balanced against the risk of degradation.
Q2: I'm observing significant tar or polymer formation during the reaction. How can I minimize this?
A2: Tar formation is a classic sign of side reactions, often promoted by overly harsh conditions.
-
Revisit Your Acid Catalyst: As mentioned, concentrated sulfuric acid is a strong dehydrating and oxidizing agent that can promote polymerization. Switching to PPA or a Lewis acid can significantly reduce charring.[2][4]
-
Control the Rate of Addition: If the reaction is highly exothermic, especially during the initial condensation, consider adding one reagent dropwise to the other at a controlled temperature to dissipate heat and prevent runaway side reactions.
-
Use of an Oxidizing Agent: Classic Skraup and Doebner-von Miller reactions often include an oxidizing agent (like nitrobenzene or arsenic pentoxide) to aromatize the dihydroquinoline intermediate.[8] If this step is uncontrolled, it can lead to unwanted side products. Ensure the oxidant is added at the correct stage and in the proper stoichiometry. Modern variations may rely on air oxidation, which is slower and can be less efficient but also less prone to aggressive side reactions.
Q3: The reaction seems to stall and does not go to completion, leaving significant unreacted 4-bromoaniline. What should I check?
A3: An incomplete reaction points to issues with either the initial condensation to form the key intermediate or a high activation barrier for the final cyclization.
-
Verify Intermediate Formation: The first step is the nucleophilic addition of the aniline to your carbonyl compound (e.g., pyruvic acid or an α,β-unsaturated aldehyde).[2][4] This is a reversible step. Ensure your reaction conditions (e.g., removal of water) favor the formation of the Schiff base or enamine intermediate. You can monitor this by TLC or ¹H NMR on a small aliquot.
-
Increase Catalyst Loading or Temperature (Cautiously): If the intermediate is formed but fails to cyclize, the rate-determining annulation step is the bottleneck.[1] A modest increase in temperature or a slight increase in catalyst concentration may be necessary. However, do this incrementally to avoid the tarring issues discussed previously.
-
Solvent Choice: The solvent must be high-boiling and inert to the reaction conditions. Diphenyl ether is commonly used for high-temperature cyclizations.[7] Ensure it is anhydrous, as water can inhibit the acid catalyst and interfere with dehydrative steps.
Section 2: Issues in the Esterification Step
The conversion of 6-bromoquinoline-2-carboxylic acid to its ethyl ester is typically achieved via Fischer-Speier esterification. While seemingly straightforward, this equilibrium-driven reaction can present its own set of challenges.[9][10]
Q4: My Fischer esterification is inefficient, with significant starting carboxylic acid remaining after reflux. How can I drive the reaction to completion?
A4: Fischer esterification is a reversible process. To achieve a high yield, you must shift the equilibrium towards the product side.
-
Use a Large Excess of Alcohol: The most common strategy is to use the alcohol (in this case, absolute ethanol) as the solvent. This large excess pushes the equilibrium forward according to Le Châtelier's principle.[9]
-
Efficient Water Removal: The reaction produces one equivalent of water. This water can hydrolyze the ester product, shifting the equilibrium back to the starting materials. While a Dean-Stark trap is difficult with low-boiling ethanol, ensuring all reagents and glassware are scrupulously dry is critical. Using anhydrous ethanol and a strong acid catalyst that also acts as a dehydrating agent (like concentrated H₂SO₄) is standard practice.[9]
-
Increase Catalyst Concentration: A higher concentration of the acid catalyst (e.g., H₂SO₄ or methanesulfonic acid) can increase the reaction rate.[11] A typical protocol involves dissolving the carboxylic acid in ethanol at a low temperature before adding the concentrated acid dropwise.[9]
Q5: I suspect my product is hydrolyzing back to the carboxylic acid during the aqueous workup. How can I prevent this?
A5: This is a valid concern, especially if the workup is prolonged or involves basic conditions that could saponify the ester.
-
Minimize Contact with Water: After the reaction is complete, pour the mixture into ice water or a crushed ice slurry to precipitate the product quickly.[9] Filter the solid promptly and wash it with cold water to remove the acid catalyst without allowing significant time for hydrolysis.
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH to neutralize the acid catalyst, as this will rapidly saponify your ester. Use a mild base like a saturated sodium bicarbonate (NaHCO₃) solution for neutralization during an extractive workup, but perform the extraction quickly and with cold solutions.[11]
-
Direct Recrystallization: If the crude product precipitates as a relatively clean solid, you may be able to proceed directly to recrystallization from a suitable solvent (e.g., ethanol) after washing thoroughly with water, bypassing an extensive aqueous workup.
Q6: Are there alternative esterification methods if Fischer esterification consistently gives low yields?
A6: Yes, if equilibrium limitations or substrate sensitivity are problematic, several other methods can be employed.
-
DCC/DMAP Coupling: This is a very effective method for forming esters under mild conditions.[12] The carboxylic acid is activated with a carbodiimide like dicyclohexylcarbodiimide (DCC), and 4-(dimethylamino)pyridine (DMAP) is used as a catalyst. This method avoids harsh acidic conditions and high temperatures.
-
Activation with Triphenylphosphine/N-Bromosuccinimide: A combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) can activate the carboxylic acid, which then reacts with the alcohol to form the ester in good yields under mild conditions.[13]
-
Conversion to Acid Chloride: A more traditional but highly effective route is to first convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive acid chloride can then be treated with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester almost quantitatively.
Section 3: Purification Challenges
Purifying the final ester can be difficult due to the presence of unreacted starting materials, isomeric impurities, or colored byproducts.[14][15]
Q7: I'm struggling to purify the final ester. What are the recommended methods?
A7: A combination of techniques is often necessary.
-
Recrystallization: This is the most common and effective method for crystalline solids.[15] A good starting point is ethanol or a mixture of ethyl acetate and hexanes. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is the next step.[15] A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. Monitor the fractions carefully by TLC.
-
Acid/Base Wash: During an extractive workup, washing the organic layer with a dilute acid solution can remove any residual basic impurities (like unreacted aniline from the first step), while a wash with a dilute base (like NaHCO₃) can remove unreacted carboxylic acid.[11] Be mindful of potential hydrolysis as discussed in Q5.
Q8: My product is "oiling out" as a liquid instead of crystallizing during recrystallization. What should I do?
A8: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[15]
-
Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature, then place it in a refrigerator, and finally in a freezer. Avoid shocking the solution by placing it directly in an ice bath.
-
Use a More Dilute Solution: The concentration of your compound may be too high. Add more hot solvent to dissolve the oil, then attempt to recrystallize again.
-
Change the Solvent System: Try a solvent mixture. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently heat until it is clear again, then allow it to cool slowly. For this compound, a system like Dichloromethane/Hexane could be effective.[15]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic glass fragments can provide nucleation sites for crystal growth.
Data Summary and Protocols
Table 1: Comparison of Quinoline Synthesis Conditions
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Common Issues | Reference |
| Doebner-von Miller | 4-Bromoaniline, α,β-Unsaturated carbonyl | Brønsted or Lewis Acid (e.g., HCl, SnCl₄) | Varies, often heated | Complex mechanism, potential for byproducts | [2][3] |
| Combes Synthesis | 4-Bromoaniline, β-Diketone | Acid Catalyst (H₂SO₄, PPA) | High temperature | Regioselectivity, tar formation | [4][5][16] |
| Gould-Jacobs | 4-Bromoaniline, Malonic ester derivative | N/A (Thermal cyclization) | High temp (e.g., 250°C in Dowtherm A) | High temperatures, potential for degradation | [6] |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde, Ethyl pyruvate | Acid or Base catalyst | Varies | Availability of starting aldehyde | [5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline-2-carboxylic Acid (Modified Doebner-von Miller Approach)
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 eq), ethanol (3-5 mL per gram of aniline), and freshly distilled pyruvic acid (1.2 eq).
-
Add concentrated hydrochloric acid (2.0 eq) dropwise with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Pour the mixture into a beaker of cold water and adjust the pH to ~4-5 with a saturated solution of sodium acetate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude solid thoroughly with water, followed by a small amount of cold ethanol.
-
Dry the solid under vacuum. The crude 6-bromoquinoline-2-carboxylic acid can be used in the next step or recrystallized from ethanol/water if necessary.
Protocol 2: Fischer-Speier Esterification to this compound
-
Suspend the crude 6-bromoquinoline-2-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid) in a round-bottom flask.[9]
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (approx. 0.2-0.3 eq, or 2-3 mL per gram of acid) dropwise with vigorous stirring.[9]
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the mixture to reflux for 12-18 hours. The reaction should become a clear solution as the ester forms. Monitor completion by TLC (disappearance of the carboxylic acid spot).[9]
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approx. 100 mL per gram of starting acid).[9]
-
A white or off-white precipitate should form. Stir for 15-30 minutes to allow for complete precipitation.
-
Collect the solid by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Wash the cake with a small amount of cold ethanol to remove residual water and impurities.[9]
-
Dry the purified this compound under vacuum.
Visualized Workflows and Logic
Below are diagrams illustrating the key decision-making processes and workflows described in this guide.
Caption: Troubleshooting decision tree for low product yield.
Caption: General experimental workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Q: What is a typical expected yield for the overall synthesis? A: This is a multi-step synthesis where each step can have variable yields. For the quinoline formation, yields can range widely from 30% to over 80% depending on the specific method and optimization.[3][7] The Fischer esterification step is generally efficient, often exceeding 85% if driven to completion.[11] A reasonable overall yield for an unoptimized, lab-scale synthesis might be in the 40-60% range. Significant optimization would be required to achieve higher throughput.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used.
-
Thin Layer Chromatography (TLC): To assess purity and compare with starting materials.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[15]
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra should show the characteristic peaks for the quinoline core, the ethyl group (a quartet and a triplet), and the correct integration values.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for bromine (a characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Q: Are there any specific safety precautions for this synthesis? A: Yes.
-
Corrosive Acids: Concentrated sulfuric acid, hydrochloric acid, and PPA are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High Temperatures: The cyclization and reflux steps involve high temperatures. Use appropriate heating mantles and ensure glassware is free of cracks. Never heat a closed system.
-
Reagents: 4-bromoaniline is toxic and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.
References
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Sloop, J. C., et al. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
- Google Patents. (2005).
-
Combes Quinoline Synthesis. (n.d.). [Link]
-
Costales, A., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]
-
DeLaTore, J. R., et al. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. ResearchGate. [Link]
-
Doebner-von Miller Synthesis. (n.d.). [Link]
-
Reddy, C. R., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Doebner-Miller reaction and applications. (2017). Slideshare. [Link]
-
Kumar, T. O. S., et al. (2017). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. National Institutes of Health. [Link]
-
European Patent Office. (1990). EP 0351889 A1 - Process for the preparation of a quinoline carboxylic acid. [Link]
-
Tsakos, M., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Das, B., et al. (2018). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jackwestin.com [jackwestin.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 6-bromoquinoline-2-carboxylate
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of Ethyl 6-bromoquinoline-2-carboxylate. By providing in-depth, experience-based solutions, this document aims to streamline your workflow and enhance the purity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the target compound and the nature of the impurities typically encountered.
Q1: What are the key physical properties of this compound that influence its purification?
A1: Understanding the physical properties is the first step to designing a robust purification strategy. Key characteristics are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₀BrNO₂[1] | Indicates a relatively non-polar, aromatic structure. |
| Molecular Weight | 280.12 g/mol [2] | Standard molecular weight for small molecule drug intermediates. |
| Appearance | Typically an off-white to yellow solid | Color can indicate the presence of chromophoric impurities. |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone; Sparingly soluble in Hexane, Ethanol. | Crucial for selecting solvents for both column chromatography and recrystallization. |
| Polarity | Moderately polar | The ester and quinoline nitrogen provide polarity, but the bicyclic aromatic system and bromo-substituent are non-polar. This allows for effective separation from both highly polar and non-polar byproducts using normal-phase chromatography. |
Q2: My reaction for synthesizing this compound used a Doebner-von Miller type reaction. What are the most likely byproducts I need to remove?
A2: The Doebner-von Miller reaction and related quinoline syntheses are powerful but can generate a complex mixture of side products.[3][4][5] Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding aniline (e.g., 4-bromoaniline) and the α,β-unsaturated carbonyl compound.
-
Polymeric/Tarry Materials: Acid-catalyzed conditions, especially at high temperatures, can lead to the polymerization of starting materials and intermediates. These are typically high molecular weight, dark-colored, and have very low mobility on TLC.
-
Partially Reacted Intermediates: Michael addition products that have not cyclized or dihydroquinoline species that have not been fully oxidized can persist in the crude mixture.[5]
-
Positional Isomers: Depending on the specificity of the cyclization, minor amounts of other bromo-substituted quinoline isomers could potentially form.
Part 2: Troubleshooting Purification Challenges
This section is structured to solve specific problems you may encounter during the purification workflow.
Issue 1: My crude product is a dark, oily tar. How do I even begin purification?
A: This is a common outcome, especially if the reaction overheated. The goal is to first separate the desired product from the high-molecular-weight polymeric material before proceeding to finer purification methods.
Recommended First Step: Trituration or Filtration through a Silica Plug.
-
Causality: Polymeric tars are often insoluble in moderately polar or non-polar solvents in which your product has some solubility. This difference can be exploited.
-
Protocol:
-
Dissolve the crude oil in a minimum amount of a strong solvent like Dichloromethane (DCM).
-
Add this solution dropwise to a rapidly stirring, large volume of a non-polar solvent like hexane or petroleum ether. Your product may precipitate as a solid, while the more soluble tars remain in solution.
-
Alternatively, for a more robust clean-up, pass a concentrated solution of the crude material (in DCM) through a short column (a "plug") of silica gel, eluting with a solvent like 10-20% Ethyl Acetate in Hexane. The non-polar tars will often wash through, while your more polar product remains adsorbed. The product can then be eluted with a more polar solvent system.
-
Issue 2: I am seeing multiple spots on my Thin-Layer Chromatography (TLC). How do I develop an effective column chromatography method?
A: TLC is your most powerful tool for developing a separation protocol. The key is to find a solvent system that provides good separation (ΔRf) between your target compound and the impurities.[6]
Step 1: TLC Optimization
-
Objective: Aim for an Rf value of 0.25 - 0.35 for your target compound, with clear separation from other spots.[6]
-
Starting Solvent Systems: Given the moderate polarity of this compound, begin with these systems:
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Toluene / Acetone
-
-
Troubleshooting TLC:
Table 2: Common TLC Problems and Solutions
| Problem | Likely Cause | Solution |
| All spots are at the bottom (Low Rf) | Solvent system is not polar enough. | Increase the proportion of the more polar solvent (e.g., increase Ethyl Acetate in a Hexane/EtOAc system). |
| All spots are at the top (High Rf) | Solvent system is too polar. | Decrease the proportion of the more polar solvent (e.g., decrease Ethyl Acetate). |
| Spots are streaking | 1. Sample is too concentrated.2. Compound is interacting strongly with the acidic silica gel (quinoline nitrogen is basic).[7] | 1. Dilute your sample before spotting.2. Add 0.5-1% triethylamine (NEt₃) or ammonia to your mobile phase to neutralize the acidic sites on the silica.[7] |
| Poor separation (spots overlap) | The chosen solvent system does not have the right selectivity. | Try a different solvent system entirely (e.g., switch from Hexane/EtOAc to DCM/Methanol).[7] |
Step 2: Executing the Flash Column Chromatography
Once an optimal solvent system is found via TLC, you can proceed to column chromatography.
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Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for your sample amount (typically use a 20-50:1 ratio of silica gel to crude product by weight).[6] Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).
-
Load the Sample: Dissolve your crude product in a minimal amount of DCM or the mobile phase. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[8]
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. Apply gentle air pressure to accelerate the flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the fractions that contain only your pure product and remove the solvent under reduced pressure using a rotary evaporator.
Issue 3: My product from the column is clean by TLC, but the yield is low and it won't crystallize. What should I do?
A: This suggests that while major impurities have been removed, there may be minor, structurally similar impurities remaining, or you are struggling with nucleation. Recrystallization is an excellent second-pass purification technique that can remove these final traces and provide a high-purity, crystalline solid.[9]
Step 1: Choosing a Recrystallization Solvent
-
The "Like Dissolves Like" Principle (with a twist): The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Impurities should either be completely insoluble or highly soluble at all temperatures.
-
Testing Solvents: Place a small amount of your product in several test tubes and add a few drops of different solvents. Good candidates will not dissolve the compound at room temperature but will dissolve it upon heating.
Table 3: Recommended Solvents for Recrystallization
| Solvent System | Type | Rationale & Use Case |
| Ethanol / Water | Miscible Pair | Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes cloudy (saturation point). Re-heat to clarify, then allow to cool slowly. Excellent for moderately polar compounds.[10] |
| Hexane / Ethyl Acetate | Miscible Pair | Similar to above, but for less polar compounds. Dissolve in hot ethyl acetate and add hexane as the "anti-solvent."[11] |
| Toluene | Single Solvent | Good for aromatic compounds. Its higher boiling point allows for a large solubility differential between hot and cold. |
| Isopropanol | Single Solvent | A good general-purpose solvent for moderately polar compounds. |
Protocol 3: Recrystallization
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[9]
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel from the column), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period, as slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.
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References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
-
Naidoo, P. (2014). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal, ResearchSpace. Retrieved from [Link]
- BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. Benchchem.
-
University of Rochester. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
Elneny, B. A., et al. (2005). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 1083(1-2), 134-140. Retrieved from [Link]
-
Gutsulyak, D. V., et al. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(25), 9611-9614. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Elneny, B. A., et al. (2005). Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution. Journal of Chromatography A, 1083(1-2), 134-140. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. College of Chemistry. Retrieved from [Link]
-
Pradeep, P. S., et al. (2015). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. IJNRD. Retrieved from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(2), 126-136. Retrieved from [Link]
-
PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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- 11. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Ethyl 6-bromoquinoline-2-carboxylate
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving Ethyl 6-bromoquinoline-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. The electron-deficient nature of the quinoline ring, coupled with the presence of an ester functionality, presents a unique set of challenges that require careful consideration of reaction parameters. This guide provides in-depth, causality-driven explanations and actionable protocols to overcome common failure modes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered during the Suzuki coupling of this compound.
Issue 1: Low to Non-Existent Product Yield
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or no desired product. What are the primary factors to investigate?
A: Low or zero yield is the most frequent challenge and can originate from several sources. A systematic, step-by-step troubleshooting approach is crucial. The primary areas to focus on are the catalyst system, the reaction conditions (base, solvent, temperature), and the stability of your starting materials.
Your substrate, this compound, is an electron-deficient heteroaromatic halide. While electron-deficient halides generally undergo oxidative addition more readily, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, leading to deactivation.[1] This makes the choice of ligand particularly critical.
Deep Dive 1: The Catalyst System - Palladium Source and Ligand Choice
Q2: I used a standard catalyst like Pd(PPh₃)₄ and saw no conversion. Why might this be, and what should I try instead?
A: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for many Suzuki couplings, but it often fails with challenging substrates like N-heterocycles. The triphenylphosphine ligands are not electron-rich enough to promote efficient oxidative addition with some heteroaryl halides, and the catalyst can be prone to decomposition.
For electron-deficient and potentially coordinating substrates like your bromoquinoline, bulky, electron-rich phosphine ligands are paramount.[2] These ligands stabilize the palladium center, facilitate the oxidative addition step, and promote the final reductive elimination.[2][3]
Recommended Catalyst Systems:
| Catalyst/Pre-catalyst | Ligand | Key Advantages & Considerations |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands: SPhos, XPhos, RuPhos | Highly effective for heteroaromatic couplings.[4] They are bulky and electron-rich, preventing catalyst deactivation and promoting high turnover.[2] |
| PdCl₂(dppf) | (dppf) | A robust and common choice, but may be less effective than modern Buchwald ligands for this specific substrate. |
| Pre-formed Catalysts: | ||
| XPhos Pd G3/G4 | XPhos | Air- and moisture-stable precatalysts that ensure reliable formation of the active Pd(0) species.[5] Highly recommended for reproducibility. |
| A-Phos Pd G2 | A-Phos | Specifically designed for coupling heteroatom-containing substrates, showing excellent yields with reduced catalyst loading. |
Experimental Protocol: Ligand Screening
-
Setup: In parallel vials under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Catalyst Loading: Add the Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand (e.g., SPhos, 2.2-4.4 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it directly (2-4 mol%).
-
Reagents: Add the boronic acid partner (1.1-1.5 equiv) and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M).[6]
-
Reaction: Stir vigorously at a set temperature (e.g., 80-110 °C).[6]
-
Monitoring: Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to compare conversion rates.
Deep Dive 2: Reaction Conditions - The Critical Role of Base and Solvent
Q3: I'm concerned about the ethyl ester being hydrolyzed by the base. Which base is safest to use, and how does it impact the reaction?
A: This is a valid and critical concern. Ester hydrolysis is a potential side reaction under basic aqueous conditions.[7] The choice of base is a balance between being strong enough to activate the boronic acid for transmetalation and mild enough to preserve the ester.[8][9]
Base Selection Guide:
| Base | Strength | Advantages | Disadvantages |
| K₃PO₄ | Strong | Highly effective at promoting transmetalation, often leading to high yields. | Can cause ester hydrolysis, especially at high temperatures or prolonged reaction times. |
| K₂CO₃ / Cs₂CO₃ | Moderate | Generally well-tolerated by esters.[7][8] Cs₂CO₃ is often superior in terms of yield but is more expensive.[10] | May not be strong enough for less reactive boronic acids, leading to slower reactions. |
| KF | Weak | Excellent for base-sensitive substrates as it minimizes hydrolysis.[9][11] | Often results in slower reaction rates.[11] |
| Organic Bases (e.g., TEA, DIPEA) | Weak | Soluble in organic solvents. | Often less effective than inorganic bases for Suzuki couplings.[10] |
Recommendation: Start with a moderately weak base like K₂CO₃ . If the reaction is sluggish, switch to K₃PO₄ but monitor carefully for ester hydrolysis. Using a biphasic solvent system (e.g., Toluene/H₂O) can also limit the interaction between the aqueous base and the organic-soluble ester.[7]
Q4: Does the solvent system matter beyond just dissolving the reagents?
A: Absolutely. The solvent influences reagent solubility, the efficacy of the base, and the stability of the catalytic species. Aprotic polar solvents are generally preferred.
-
Dioxane/H₂O or THF/H₂O: These are the most common and effective solvent systems. The water is crucial for dissolving the inorganic base and facilitating the formation of the active borate species from the boronic acid.[12]
-
Toluene/H₂O: A good choice for minimizing ester hydrolysis due to phase separation.
-
Anhydrous Solvents (e.g., Dioxane, Toluene with TMSOK): Under strictly anhydrous conditions, protodeboronation can be suppressed.[1] This is an advanced technique, often requiring boronate esters instead of boronic acids.[1]
Issue 2: Consumption of Starting Material with No Product Formation
Q5: My starting materials are being consumed, but I'm not seeing my desired product. Instead, I'm finding debrominated starting material and boronic acid homocoupling byproducts. What is happening?
A: This indicates that while your catalyst is active, undesired side reactions are outcompeting the desired cross-coupling. The two main culprits are Protodeboronation of the boronic acid and Dehalogenation of your quinoline substrate.
// Side Reactions node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protodeboronation [label="Protodeboronation\n(R-B(OH)₂ → R-H)"]; Dehalogenation [label="Dehalogenation\n(Ar-Br → Ar-H)"]; Homocoupling [label="Homocoupling\n(R-B(OH)₂ → R-R)"];
// Edges edge [color="#5F6368"]; Start -> OxAdd; Pd0 -> OxAdd; OxAdd -> ArPdBr; ArPdBr -> Transmetalation; Transmetalation -> ArPdR; ArPdR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];
// Side reaction edges edge [style=dashed]; Start -> Protodeboronation; Start -> Homocoupling; ArPdBr -> Dehalogenation; } ondot Caption: Suzuki catalytic cycle with key competing side reactions.
1. Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (R-B(OH)₂ → R-H).[13] It is a very common side reaction, especially with heteroaryl boronic acids.[12]
-
Causes: High temperatures, prolonged reaction times, presence of water, and strong bases can accelerate this process.[8][13] Some boronic acids, particularly electron-rich or certain heteroaromatic ones, are inherently more susceptible.[12]
-
Solutions:
-
Use Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are more stable than boronic acids and less prone to protodeboronation.[13][14] They act as a "slow release" source of the boronic acid under the reaction conditions.[13]
-
Faster Catalyst: Employ a more active catalyst system (see Deep Dive 1) to ensure the cross-coupling rate is significantly faster than the protodeboronation rate.[15]
-
Minimize Water: While some water is necessary, excess can be detrimental. Use a 10:1 or 20:1 organic/water ratio.
-
Lower Temperature: If possible, reduce the reaction temperature.
-
2. Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine on your quinoline with a hydrogen atom (Ar-Br → Ar-H).
-
Causes: This can occur after oxidative addition. The Ar-Pd-Br intermediate can react with a hydride source in the mixture (e.g., from solvent, base, or impurities) followed by reductive elimination.[12]
-
Solutions:
-
Ensure Anhydrous/Degassed Solvents: Use high-purity, properly degassed solvents to remove oxygen and potential hydride sources.
-
Optimize Base: Some bases or impurities within them can promote this pathway. Ensure a high-purity base.
-
Ligand Choice: A robust, strongly coordinating ligand can stabilize the Ar-Pd-Br intermediate and favor the productive transmetalation pathway.
-
3. Homocoupling: This is the coupling of two boronic acid molecules (2 x R-B(OH)₂ → R-R).
-
Causes: Often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate this side reaction.[12]
-
Solutions:
-
Thorough Degassing: This is the most critical step. Bubble an inert gas (Argon/Nitrogen) through your solvent for 20-30 minutes before adding the catalyst. Ensure the reaction is maintained under a positive pressure of inert gas.
-
Use a Pd(0) Source: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ avoids the in-situ reduction of a Pd(II) precatalyst, which can sometimes contribute to homocoupling.
-
Summary & Key Takeaways
When troubleshooting the Suzuki coupling of this compound, adopt a methodical approach.
-
Prioritize the Catalyst System: Your substrate is challenging. Start with a proven system for N-heterocycles, such as a Pd(OAc)₂/SPhos combination or an XPhos Pd G3 precatalyst.
-
Balance Basicity and Stability: Begin with a milder base like K₂CO₃ to protect the ester. Only escalate to stronger bases like K₃PO₄ if reactivity is low, and monitor for hydrolysis.
-
Combat Side Reactions Proactively:
-
Use high-purity, thoroughly degassed reagents and solvents to prevent homocoupling and dehalogenation.
-
If protodeboronation is suspected (especially with an unstable boronic acid), switch to the corresponding pinacol (Bpin) ester.
-
By carefully tuning these parameters, you can successfully navigate the complexities of this reaction and achieve high yields of your desired product.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Sigma-Aldrich. (n.d.). An Introduction to A-Phos, its Applications and Advantages.
- Reddit. (2023). Ester Stability under Suzuki/Buchwald Conditions. r/chemistry.
- Benchchem. (n.d.). Optimizing base selection for Suzuki reactions with sensitive substrates.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Muthipeedika, N. J., et al. (2021). Screening of different bases for Suzuki coupling.
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Wikipedia. (n.d.).
- Douglas, J. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Thomas, A. A., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Jamison, T. F., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Shibasaki, M., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances.
- Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Buchwald, S. L., et al. (2008). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. The Journal of Organic Chemistry.
- ResearchGate. (2021). Optimization of conditions for the Suzuki coupling reaction.
- Beller, M., et al. (2005). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry.
- Jamison, T. F., et al. (2024). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Journal of the American Chemical Society.
- YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Gupton, J. T., et al. (2012). Optimization of Suzuki cross-coupling reaction stoichiometry.
- ResearchGate. (2017). Representative Suzuki coupling reaction and hydrolysis products.
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Buchwald, S. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- ChemRxiv. (2023).
- Hartwig, J. F., & Denmark, S. E. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- Li, C., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- Fu, G. C. (2002). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Journal of the American Chemical Society.
- ResearchGate. (2019). Side reactions of Suzuki cross-coupling.
- Sanford, M. S. (2023).
- Martin, R., et al. (2018).
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 12. Yoneda Labs [yonedalabs.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives in Chromatography: A Technical Guide to Preventing On-Column Decomposition
Welcome to the technical support center for advanced chromatographic applications. This guide is dedicated to a persistent challenge in medicinal and organic chemistry: the on-column decomposition of quinoline derivatives during column chromatography. As researchers and drug development professionals, the integrity of your purified compounds is paramount. This resource provides in-depth, field-tested solutions to ensure the stability and purity of your quinoline-based molecules.
Understanding the Challenge: Why Do Quinoline Derivatives Decompose?
Quinoline and its derivatives are heterocyclic aromatic compounds that are fundamental scaffolds in numerous pharmaceuticals. However, their basic nitrogen atom and often complex functionalities make them susceptible to degradation on silica gel, the most common stationary phase in column chromatography. The primary culprit is the acidic nature of standard silica gel. The silanol groups (Si-OH) on the silica surface are Brønsted acids that can protonate the basic nitrogen of the quinoline ring. This protonation can lead to a cascade of undesirable reactions, including:
-
Acid-Catalyzed Hydrolysis: Ester or amide functionalities elsewhere in the molecule can be cleaved.
-
Rearrangements: The activated, protonated quinoline can undergo structural rearrangements.
-
Irreversible Adsorption: Strong ionic interactions between the protonated quinoline and the negatively charged silica surface can lead to poor recovery and significant tailing.
-
Oxidation: The silica surface can also contain trace metal impurities that catalyze the oxidation of sensitive functional groups.
This guide will provide you with the necessary tools and knowledge to mitigate these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios encountered during the purification of quinoline derivatives.
Q1: I'm observing significant streaking and low recovery of my quinoline compound on a standard silica gel column. What is the likely cause and the immediate fix?
A: This is a classic sign of strong interaction between your basic quinoline derivative and the acidic silanol groups on the silica surface. The compound is likely being protonated and irreversibly adsorbed.
Immediate Solution: Neutralization of the Stationary Phase.
The most direct approach is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
-
Recommended Modifier: Triethylamine (Et₃N) is the most common choice. A concentration of 0.1-1% (v/v) in your eluent is typically sufficient.
-
Alternative Modifier: For highly sensitive compounds, pyridine can be used, though its UV activity can interfere with detection. Ammonia (in the form of a 7N solution in methanol) is also an effective, albeit more volatile, option.
Experimental Protocol: Preparing a Neutralized Mobile Phase
-
Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
To this mixture, add triethylamine to a final concentration of 0.5% (v/v). For example, to 995 mL of your hexane/ethyl acetate mixture, add 5 mL of triethylamine.
-
Thoroughly mix the mobile phase before introducing it to your chromatography system.
-
Equilibrate your silica gel column with this neutralized mobile phase for at least 3-5 column volumes before loading your sample.
Q2: I've added triethylamine, but I'm still seeing some decomposition. What other factors should I consider?
A: While neutralizing the mobile phase is a critical first step, other factors can contribute to on-column degradation.
-
Stationary Phase Choice: If your compound is particularly acid-sensitive, switching to a less acidic stationary phase is advisable.
-
Sample Loading: The way you load your sample can introduce acidity.
Troubleshooting Workflow: Persistent Decomposition
Caption: Troubleshooting workflow for quinoline decomposition.
Q3: Can you elaborate on the alternative stationary phases? When should I choose one over the other?
A: Absolutely. The choice of stationary phase is crucial for sensitive compounds.
| Stationary Phase | Principle of Operation | Best For | Considerations |
| Neutral Alumina (Al₂O₃) | Lewis acid sites are less aggressive than Brønsted acid sites of silica. | Moderately to highly basic quinolines that are still prone to degradation on neutralized silica. | Can have its own set of reactivity issues; always run a TLC plate first. |
| Deactivated Silica | Silica gel treated with a reagent (e.g., a silanizing agent) to cap the acidic silanol groups. | Highly acid-sensitive quinolines where even trace acidity is detrimental. | Can be more expensive and may have lower loading capacity. |
| C18 (Reversed-Phase) | A non-polar stationary phase where separation is based on hydrophobicity. | Polar quinoline derivatives that are soluble in common reversed-phase eluents (e.g., water, acetonitrile, methanol). | Requires a different solvent system and may not be suitable for all compounds. |
Q4: My quinoline derivative has a chiral center. Are there any special considerations for chiral chromatography?
A: Yes, the principles of preventing decomposition are even more critical in chiral separations, as the conditions can affect both the compound's stability and the chiral recognition process.
-
Chiral Stationary Phases (CSPs): Many popular CSPs are based on silica gel. It is essential to check the manufacturer's guidelines for pH stability and recommended mobile phase modifiers.
-
Mobile Phase Modifiers in Chiral Separations: While basic additives like triethylamine are used, acidic additives (like trifluoroacetic acid, TFA) are also common, especially for basic analytes on certain CSPs. The goal is to have a consistent, ionized state of the analyte. However, for quinolines, this can be a double-edged sword. If using an acidic modifier, ensure your compound is stable under those conditions. A preliminary stability study in the mobile phase is recommended.
Advanced Strategies & In-Depth Protocols
For particularly challenging separations, the following advanced techniques can be employed.
Protocol: Preparation of "Home-Made" Deactivated Silica Gel
For full control over the deactivation process, you can prepare your own passivated silica gel.
Materials:
-
Standard silica gel (for flash chromatography)
-
Triethylamine (Et₃N)
-
Methanol
-
Hexane
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, create a slurry of silica gel in a 5% solution of triethylamine in methanol.
-
Slowly evaporate the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
To remove any residual, non-adsorbed triethylamine, create a slurry of the treated silica in hexane.
-
Evaporate the hexane under reduced pressure.
-
The resulting deactivated silica gel is now ready for column packing.
Mechanism of Deactivation: The triethylamine, being a strong base, will adsorb to the acidic silanol sites on the silica gel, effectively "capping" them and presenting a less acidic surface to your quinoline derivative during the separation.
Logical Relationship: Stationary Phase Selection
Optimizing reaction conditions for the hydrolysis of ethyl quinoline-2-carboxylates
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the hydrolysis of ethyl quinoline-2-carboxylates. This document moves beyond simple protocols to offer in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The guidance provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction: The Chemistry of Quinoline-2-carboxylate Hydrolysis
The hydrolysis of ethyl quinoline-2-carboxylates to their corresponding carboxylic acids is a fundamental transformation in the synthesis of a wide array of biologically active molecules.[1][2] Quinoline-2-carboxylic acid serves as a critical scaffold in medicinal chemistry.[3] The reaction is typically achieved through acid- or base-catalyzed saponification. While seemingly straightforward, this reaction can present several challenges, including incomplete conversion, side reactions, and purification difficulties. This guide will address these common issues and provide robust solutions to streamline your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you may encounter during the hydrolysis of ethyl quinoline-2-carboxylates.
Issue 1: Incomplete or Slow Hydrolysis
Question: My hydrolysis reaction is not going to completion, or is proceeding very slowly, even after extended reaction times. What are the likely causes and how can I improve the reaction rate and yield?
Answer: Incomplete hydrolysis is a common challenge, often stemming from steric hindrance, suboptimal reaction conditions, or poor reagent solubility. Here’s a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: For base-catalyzed hydrolysis (saponification), increasing the temperature by refluxing the reaction mixture can significantly accelerate the rate.[4][5] However, be mindful of potential side reactions at elevated temperatures. For acid-catalyzed hydrolysis, temperatures in the range of 95-110°C are often employed.[6]
-
Concentration: Ensure you are using a sufficient excess of the hydrolyzing agent. For basic hydrolysis, a 1.5 to 2.0 molar equivalent of NaOH or KOH is a good starting point.[7] For acid-catalyzed reactions, a mixture of acetic acid, sulfuric acid, and water is commonly used, with the molar ratios of each component being critical.[6]
-
Solvent Choice: The solvent plays a crucial role in solubilizing both the ester and the hydrolyzing agent. For saponification, alcoholic solvents like methanol or ethanol are effective as they can dissolve both the ester and the hydroxide base.[4][5] The addition of water is often necessary to fully dissolve the hydroxide.[5]
2. Consider Steric Hindrance:
Substituents on the quinoline ring can sterically hinder the approach of the nucleophile (hydroxide or water) to the ester carbonyl group. If you are working with a sterically hindered substrate, consider the following:
-
Alternative Hydrolysis Methods: For particularly stubborn esters, a non-aqueous saponification method using NaOH in a mixture of methanol and dichloromethane (CH₂Cl₂) at room temperature has been shown to be effective for hindered esters. This method can provide quantitative conversion where traditional aqueous methods fail.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[8][9][10][11][12] This technique can be particularly beneficial for sluggish reactions.
3. Monitor the Reaction Progress:
It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time and confirm the consumption of the starting material.[7]
Issue 2: Formation of Side Products
Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are the common side reactions during the hydrolysis of ethyl quinoline-2-carboxylates and how can I minimize them?
Answer: The formation of byproducts can complicate purification and reduce the yield of your desired carboxylic acid. Here are some common side reactions and strategies to mitigate them:
1. Decarboxylation:
Quinoline-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh acidic or basic conditions, especially at high temperatures. This is a known reaction for certain carboxylic acids.[13]
-
Mitigation Strategies:
-
Milder Conditions: If you suspect decarboxylation, try running the reaction at a lower temperature for a longer duration.
-
pH Control: During the acidic workup, avoid excessively low pH values and prolonged exposure to strong acid.
-
2. Ring Opening or Degradation:
The quinoline ring itself can be sensitive to harsh reaction conditions.
-
Mitigation Strategies:
-
Protecting Groups: If your quinoline ring has sensitive functional groups, consider using protecting groups that can be removed under conditions that do not affect the desired carboxylic acid.
-
Careful Monitoring: As mentioned before, closely monitor the reaction to avoid prolonged exposure to harsh conditions once the starting material is consumed.
-
3. Incomplete Workup:
Impurities can also arise from an incomplete workup procedure.
-
Mitigation Strategies:
-
Thorough Extraction: Ensure complete extraction of the product from the aqueous layer after acidification.
-
Washing: Wash the combined organic extracts with brine to remove any remaining water and water-soluble impurities.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for hydrolyzing ethyl quinoline-2-carboxylates: acid- or base-catalyzed?
A1: Both acid- and base-catalyzed methods are effective, and the choice often depends on the specific substrate and the desired reaction conditions.
-
Base-catalyzed hydrolysis (saponification) is often preferred because the final deprotonation of the carboxylic acid to form the carboxylate salt is essentially irreversible, driving the reaction to completion.[4] The product is then isolated by acidification of the reaction mixture.[4]
-
Acid-catalyzed hydrolysis is a reversible process, and an excess of water is required to push the equilibrium towards the products.[14] This method can be advantageous when the substrate is sensitive to strong bases.
Q2: How do I purify the final quinoline-2-carboxylic acid product?
A2: Purification is a critical step to obtain a high-purity product. The general procedure is as follows:
-
Workup: After the reaction is complete, the solvent is typically removed, and the residue is taken up in water. The aqueous layer is washed with an organic solvent (e.g., diethyl ether or hexane) to remove any unreacted ester.[7]
-
Acidification: The aqueous solution is then carefully acidified with a mineral acid, such as HCl, to a pH of approximately 3-4.[3] This will cause the quinoline-2-carboxylic acid to precipitate out of the solution.
-
Isolation: The precipitated solid is collected by filtration and washed with cold water to remove any inorganic salts.[3]
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.[3]
Q3: My product is "oiling out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be addressed by:
-
Using a larger volume of solvent.
-
Slowing down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Adding a co-solvent to improve the solubility characteristics.
Q4: Can I use microwave irradiation to speed up the hydrolysis?
A4: Yes, microwave-assisted synthesis can be a very effective technique for accelerating the hydrolysis of esters, often leading to shorter reaction times and higher yields.[8][9][10][11][12] It is particularly useful for sterically hindered substrates that are resistant to hydrolysis under conventional heating.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Ethyl quinoline-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl quinoline-2-carboxylate (1.0 eq) in methanol or ethanol (5-10 mL per gram of ester).
-
Addition of Base: To the stirred solution, add an aqueous solution of NaOH (1.5 - 2.0 eq) dissolved in a minimal amount of water.
-
Hydrolysis: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[7]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the alcohol solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A precipitate of the carboxylic acid should form.[3]
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
-
Drying and Concentration:
-
Combine the organic extracts and wash with brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude quinoline-2-carboxylic acid.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.[3]
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on conditions reported in the literature for the hydrolysis of related quinolone esters.[6]
Materials:
-
Ethyl quinoline-2-carboxylate
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ethyl quinoline-2-carboxylate, acetic acid, water, and sulfuric acid. The molar ratios of these components are crucial and should be optimized. A reported starting point for a related system is approximately 20-35 moles of acetic acid, 0.5-2 moles of sulfuric acid, and 2-55 moles of water per mole of ester.[6]
-
Hydrolysis: Heat the mixture to 95-110°C and stir for the required time (can range from 40 minutes to several hours), monitoring by TLC.[6]
-
Workup:
-
Cool the reaction mixture.
-
Dilute the mixture with water to precipitate the carboxylic acid.
-
Filter the solid, wash with water and then with ethanol.
-
-
Purification: Dry the solid product. If necessary, recrystallize from a suitable solvent.
Data Presentation
| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |
| Reagents | NaOH or KOH, MeOH/H₂O or EtOH/H₂O | H₂SO₄, Acetic Acid, H₂O |
| Temperature | Room Temperature to Reflux | 95-110°C |
| Reaction Time | 2-5 hours | 0.5-18 hours |
| Workup | Acidification to precipitate the product | Dilution with water to precipitate the product |
| Typical Yield | >90% | Variable, often >80% |
Visualizations
Experimental Workflow: Base-Catalyzed Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of ethyl quinoline-2-carboxylate.
Logical Relationship: Troubleshooting Incomplete Hydrolysis
Caption: Troubleshooting logic for incomplete hydrolysis reactions.
References
- Process for the preparation of a quinoline carboxylic acid. (n.d.). Google Patents.
-
Microwave-assisted synthesis of quinoline derivatives reported by Bhuyan et al. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]
-
Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). ChemistryOpen, 9(11), 1113–1122. [Link]
-
Zaman, A. uz, Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1237–1240. [Link]
-
Sunitha, M. S., Manju, S. L., Pradeep, N., & Rauf, A. (2015). Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o514–o515. [Link]
- MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. (2024). Revue Roumaine de Chimie, 69(10), 541-547.
- Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.). Google Patents.
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry, 9, 709923. [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
-
Saponification-Typical procedures. (2024, April 27). Operachem. [Link]
-
Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
- Process for the preparation of a quinoline carboxylic acid. (n.d.). Google Patents.
Sources
- 1. scispace.com [scispace.com]
- 2. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Identifying and removing impurities in Ethyl 6-bromoquinoline-2-carboxylate
A Guide to Identifying and Removing Impurities for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of Ethyl 6-bromoquinoline-2-carboxylate?
The most prevalent impurity is typically the unreacted starting material, 6-bromoquinoline-2-carboxylic acid. This is due to an incomplete Fischer esterification reaction, which is an equilibrium process. Other potential impurities can include residual solvents from the reaction or purification, and potentially byproducts from side reactions if the reaction conditions are not carefully controlled.
Q2: How can I quickly assess the purity of my product?
Thin-Layer Chromatography (TLC) is an effective initial method for purity assessment. A common mobile phase is a mixture of hexane and ethyl acetate.[1] The ester product, being less polar, will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid impurity, which will remain closer to the baseline. The presence of a spot at a low Rf is a strong indicator of the carboxylic acid impurity.
Q3: What analytical techniques are definitive for identifying impurities?
For unambiguous identification, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can readily distinguish between the ester and the carboxylic acid. The carboxylic acid will show a broad singlet for the acidic proton, typically at a high chemical shift (>10 ppm), which will be absent in the pure ester. The ester will show characteristic signals for the ethyl group (a quartet and a triplet).
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and any impurities. The presence of a peak corresponding to the molecular weight of 6-bromoquinoline-2-carboxylic acid would confirm its presence.
-
Infrared (IR) Spectroscopy: The pure ester will show a characteristic C=O stretch for the ester at approximately 1720-1735 cm-1.[2] The carboxylic acid impurity will exhibit a broader O-H stretch (around 2500-3300 cm-1) and a C=O stretch at a slightly different wavenumber.
Q4: Are there any specific safety precautions I should take when handling this compound and its impurities?
Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The specific hazards of all chemicals used, including solvents, should be reviewed from their Safety Data Sheets (SDS).
Troubleshooting Guide: Common Issues and Solutions
This table provides a structured approach to troubleshooting common problems encountered during the purification of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| TLC shows a significant spot at the baseline. | Incomplete esterification reaction, leaving unreacted 6-bromoquinoline-2-carboxylic acid. | 1. Drive the reaction to completion: Use a larger excess of ethanol or remove water as it is formed (e.g., using a Dean-Stark apparatus) during the reaction.[3][4] 2. Purification: Perform column chromatography or a basic aqueous wash to remove the acidic impurity. |
| 1H NMR shows a broad peak above 10 ppm. | Presence of the carboxylic acid impurity. | Follow the purification steps outlined above. The broad peak should disappear after successful purification. |
| Product appears as an oil and does not solidify. | Presence of impurities, particularly residual solvents or byproducts, that are depressing the melting point. | 1. High-vacuum drying: Ensure all solvents are thoroughly removed under high vacuum. 2. Purification: Column chromatography is highly effective at removing a wide range of impurities.[1] 3. Recrystallization: Attempt recrystallization from a suitable solvent system to obtain a crystalline solid.[5] |
| Low yield after purification. | 1. Incomplete reaction. 2. Product loss during workup or purification. | 1. Optimize reaction conditions: Increase reaction time or temperature (monitor for degradation). 2. Careful purification: During extractions, ensure complete phase separation. When performing column chromatography, carefully select fraction ranges based on TLC analysis to avoid premature collection of the product with impurities or loss of product in the tailing fractions. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard method for purifying this compound from its common impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare the Column: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica gel bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
TLC Analysis: Spot each fraction on a TLC plate. The pure product should have a higher Rf value than the carboxylic acid impurity.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
Recrystallization can be an effective method for purifying the product if a suitable solvent system is identified.
Procedure:
-
Solvent Screening: Test the solubility of the impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold. A mixture of hexane and ethyl acetate or ethanol and water are common starting points for esters.[5][6]
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude product until it is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the identification and removal of impurities from this compound.
Caption: Workflow for impurity identification and removal.
References
-
- National Center for Biotechnology Information.
-
- Smolecule.
-
- University of Rochester, Department of Chemistry.
-
- The Royal Society of Chemistry.
-
- Royal Society of Chemistry.
-
- The Royal Society of Chemistry.
-
- National Center for Biotechnology Information.
-
- Master Organic Chemistry.
-
- Organic Chemistry Portal.
-
- Reddit.
-
- National Center for Biotechnology Information.
-
- National Center for Biotechnology Information.
-
- Benchchem.
-
- Chemistry LibreTexts.
Sources
- 1. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in the Combes Quinoline Synthesis
Welcome to the Technical Support Center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in the Combes quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this powerful reaction for the synthesis of precisely substituted quinoline scaffolds.
Here, we will move beyond simple procedural descriptions to delve into the mechanistic underpinnings that govern the regiochemical outcome of the Combes synthesis. By understanding the "why," you will be better equipped to troubleshoot and refine your experimental approach.
Troubleshooting Guide: Navigating Regioselectivity Issues
This section addresses specific problems you may encounter during your experiments, providing not just solutions, but the rationale behind them.
Q1: My Combes synthesis with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can I favor the formation of a single isomer?
A1: This is a classic challenge in the Combes synthesis, and the regiochemical outcome is a delicate interplay of steric and electronic factors.[1][2] The rate-determining step is the acid-catalyzed electrophilic aromatic annulation of the intermediate enamine.[1] To control this step, consider the following:
-
Steric Hindrance: The bulkier substituent on your β-diketone will preferentially orient itself to the less sterically hindered 2-position of the resulting quinoline.[2] If you are observing a mixture, it's likely that the steric differentiation between your diketone substituents is insufficient.
-
Actionable Insight: If your synthesis allows, consider increasing the steric bulk of one of the substituents on the β-diketone. This will create a stronger steric bias and direct the cyclization more effectively.
-
-
Electronic Effects of Aniline Substituents: The electronic nature of the substituents on the aniline ring plays a pivotal role.
-
Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer.[1][2]
-
Electron-withdrawing groups (e.g., chloro, fluoro) will direct the cyclization to produce the opposite regioisomer.[1][2]
-
Actionable Insight: Analyze the electronic properties of your substituted aniline. If you are aiming for a specific regioisomer, you may need to select an aniline with the appropriate electronic characteristics to favor the desired cyclization pathway.
-
Q2: I've tried modifying my substrates, but I'm still getting a mixture of products. Can I influence the regioselectivity by changing the reaction conditions?
A2: Absolutely. While substrate control is the primary lever, the reaction conditions can significantly influence the kinetic versus thermodynamic pathways of the cyclization.
-
Catalyst Choice: The traditional Brønsted acid catalyst, concentrated sulfuric acid (H₂SO₄), is effective but can be harsh.[1][3] Polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have emerged as highly effective alternatives that can offer improved regioselectivity in certain cases.[1] PPE, in particular, has been shown to be a more effective dehydrating agent than H₂SO₄.[1]
-
Temperature and Reaction Time: The annulation step is often the rate-determining step, and its energy barrier can be influenced by temperature.
-
Actionable Insight: Systematically vary the reaction temperature. Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable regioisomer. Conversely, a higher temperature might favor the kinetically preferred product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid decomposition.[5]
-
Q3: My reaction is not proceeding to completion, or I'm observing significant decomposition of my starting materials. What could be the issue?
A3: Incomplete conversion or decomposition often points to issues with the reaction setup or the stability of your substrates under the reaction conditions.
-
Aniline Reactivity: Anilines with strongly electron-withdrawing groups (e.g., -NO₂) may be too deactivated for the initial nucleophilic addition to the β-diketone, hindering the formation of the necessary enamine intermediate and potentially preventing cyclization.[4]
-
Actionable Insight: If you are using a highly deactivated aniline, you may need to employ more forcing reaction conditions (e.g., higher temperatures, stronger acid catalyst). However, be mindful that this can also lead to decomposition. An alternative approach is to consider a different synthetic route to your target quinoline.
-
-
Acid Catalyst Concentration: The concentration of the acid catalyst is critical. Too little may result in an incomplete reaction, while too much can lead to charring and decomposition of the reactants.
-
Actionable Insight: Carefully optimize the amount of acid catalyst used. A good starting point is to use it in a catalytic amount, and then incrementally increase it while monitoring the reaction progress and by-product formation.
-
Factors Influencing Regioselectivity in Combes Quinoline Synthesis
Caption: Key factors influencing the regiochemical outcome of the Combes synthesis.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Combes quinoline synthesis?
A: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][6] The reaction proceeds through three main stages:
-
Formation of a Schiff base intermediate via nucleophilic addition of the aniline to a protonated carbonyl of the β-diketone, followed by dehydration.[1]
-
Tautomerization of the Schiff base to an enamine.[1]
-
An acid-catalyzed intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step, followed by dehydration to yield the substituted quinoline.[1]
Q: Are there any functional groups that are incompatible with the Combes synthesis?
A: Yes, the strongly acidic conditions can be problematic for acid-labile functional groups. For instance, certain protecting groups may be cleaved. As mentioned earlier, strongly electron-withdrawing groups on the aniline can inhibit the reaction.[4] It is always advisable to perform a small-scale test reaction to check for compatibility with your specific substrate.
Q: Can I use a β-ketoester instead of a β-diketone in a Combes-type reaction?
A: While the Combes synthesis specifically uses β-diketones, a similar reaction, the Conrad-Limpach synthesis, utilizes β-ketoesters to produce 4-hydroxyquinolines.[7][8] The reaction conditions and mechanistic pathways have some overlap, but the nature of the carbonyl reactant directs the final product.
Experimental Protocol: Regioselective Synthesis of a 2,4-Disubstituted Quinoline using a Modified Combes Protocol
This protocol provides a general guideline for improving regioselectivity by employing a polyphosphoric acid/ethanol catalyst system.
Materials:
-
Substituted Aniline (1.0 eq)
-
Unsymmetrical β-Diketone (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Catalyst Preparation (in situ): In a round-bottom flask, carefully add polyphosphoric acid. To this, slowly add ethanol with stirring. An exothermic reaction will occur. Allow the mixture to cool to room temperature. This generates the polyphosphoric ester (PPE) catalyst.[1]
-
Reactant Addition: To the prepared catalyst mixture, add the substituted aniline and the unsymmetrical β-diketone.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired regioisomer.
Summary of Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Recommended Action |
| β-Diketone Substituents | Steric bulk directs the larger group to the 2-position of the quinoline.[2] | Increase the steric difference between the two substituents. |
| Aniline Substituents | Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) direct the cyclization to different positions.[1][2] | Select an aniline with appropriate electronic properties for the desired regioisomer. |
| Acid Catalyst | Can influence the reaction rate and potentially the selectivity. PPA/PPE can be more effective than H₂SO₄.[1] | Screen different Brønsted and Lewis acid catalysts. |
| Temperature | Can favor kinetic or thermodynamic product formation. | Systematically vary the reaction temperature and monitor isomer distribution. |
References
-
Wikipedia. Combes quinoline synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Química Organica.org. Combes synthesis of quinolines. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
Sources
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- 6. Combes synthesis of quinolines [quimicaorganica.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tar Formation in Quinoline Synthesis
Introduction
The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with profound implications for drug discovery and materials science. Classical methods such as the Skraup, Doebner-von Miller, and Combes syntheses remain valuable for their directness and utility. However, these reactions are notoriously plagued by a significant and often frustrating side reaction: the formation of a thick, dark, intractable "tar" or "polymeric goo".[1][2] This not only complicates product isolation and drastically reduces yields but can also render a reaction unworkable.
This technical support guide is designed for researchers, chemists, and drug development professionals who encounter these challenges. Structured in a practical question-and-answer format, it provides in-depth troubleshooting strategies, explains the causal mechanisms behind tar formation, and offers field-proven protocols to optimize your quinoline synthesis for cleaner reactions and higher yields.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of quinoline synthesis, and why does it form?
A: Tar is a complex, high-molecular-weight mixture of polymeric byproducts.[3] Its formation is primarily caused by the acid-catalyzed self-polymerization of highly reactive intermediates generated in situ.[1] Under the harsh acidic and high-temperature conditions typical of classical quinoline syntheses, these intermediates, instead of proceeding to the desired cyclization, react with each other to form long-chain, insoluble polymers.[1]
Q2: Which quinoline synthesis methods are most susceptible to tar formation?
A: The Skraup and Doebner-von Miller syntheses are the most notorious for producing significant amounts of tar.[1]
-
In the Skraup synthesis , the dehydration of glycerol with concentrated sulfuric acid generates acrolein, a highly reactive α,β-unsaturated aldehyde that readily polymerizes.[1][4][5]
-
Similarly, the Doebner-von Miller reaction explicitly uses α,β-unsaturated aldehydes or ketones as starting materials, which are inherently prone to acid-catalyzed polymerization.[1][3][6]
Q3: Can the choice of acid catalyst influence the extent of tar formation?
A: Absolutely. The type and concentration of the acid are critical parameters. While strong Brønsted acids like sulfuric acid (H₂SO₄) are required for cyclization, their concentration can accelerate the polymerization side reactions.[3] In some cases, particularly in the Doebner-von Miller synthesis, using Lewis acids (e.g., ZnCl₂, SnCl₄) or polyphosphoric acid (PPA) can offer a better balance between promoting the desired reaction and minimizing unwanted polymerization.[3][7][8]
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems encountered during common quinoline syntheses.
Skraup Synthesis
The Skraup synthesis, which combines an aniline with glycerol, sulfuric acid, and an oxidizing agent, is famously exothermic and prone to vigorous, difficult-to-control reactions that lead to charring.[5][9][10]
Q4: My Skraup reaction is extremely violent, flashes, and produces a solid black mass. What is happening?
Symptoms: The reaction becomes uncontrollably exothermic, often boiling over or "flashing," leaving behind a carbonaceous, tarry solid with little to no desired product.
Root Cause Analysis: This is the classic presentation of an uncontrolled Skraup reaction. The dehydration of glycerol to acrolein is highly exothermic, and this heat accelerates the subsequent reactions, creating a dangerous feedback loop.[4] This runaway reaction velocity heavily favors the polymerization of acrolein over the more ordered Michael addition and cyclization steps, leading to extensive charring.[11]
Solutions & Pro-Tips:
-
Use a Reaction Moderator: This is the most critical step for controlling the reaction's vigor. Adding ferrous sulfate (FeSO₄) before the sulfuric acid is the standard and most effective method.[9][12][13] FeSO₄ appears to function as an oxygen carrier, smoothing the reaction over a longer period and preventing the sudden, violent exotherm.[12][13] Boric acid can also be used for this purpose.[11][14]
-
Control Reagent Addition: Ensure reagents are mixed in the correct order. The aniline, glycerol, and ferrous sulfate should be combined before the slow, careful addition of concentrated sulfuric acid, preferably with external cooling (e.g., an ice bath).[4]
-
Apply Heat Judiciously: Heat the mixture gently only to initiate the reaction. Once it begins to boil on its own, the external heat source should be removed immediately.[12][14] The reaction's own exotherm should be sufficient to maintain reflux for a period. Reapply heat only after this initial vigorous phase has subsided.
Diagram 1: Key Pathways in Skraup & Doebner-von Miller Syntheses
Caption: Desired synthesis route vs. undesired polymerization side-reaction.
Doebner-von Miller Synthesis
This method is more versatile than the Skraup but shares the core problem of polymerizing the α,β-unsaturated carbonyl starting material.[3]
Q5: My Doebner-von Miller reaction yields a gummy, polymeric material instead of my quinoline product. How can I improve this?
Symptoms: The reaction mixture becomes a thick, viscous tar. Product isolation is difficult, and yields are consistently low.
Root Cause Analysis: The α,β-unsaturated aldehyde or ketone is highly susceptible to acid-catalyzed polymerization, which directly competes with the desired conjugate addition of the aniline.[3][7] At elevated temperatures in a homogenous acidic solution, the concentration of the carbonyl compound is high enough for this self-reaction to dominate.
Solutions & Pro-Tips:
-
Employ a Biphasic Solvent System: This is a highly effective strategy. By using a water-immiscible organic solvent (like toluene) alongside the aqueous acid, the α,β-unsaturated carbonyl is sequestered in the organic phase.[3][15] This dramatically reduces its concentration in the acidic aqueous phase where the aniline hydrochloride salt resides, thus minimizing self-polymerization and favoring the desired intermolecular reaction at the phase interface.[3][15]
-
Control Reactant Addition: Add the α,β-unsaturated carbonyl (dissolved in the organic solvent if using a biphasic system) slowly and dropwise to the heated, refluxing solution of the aniline in aqueous acid.[3] This maintains a low, steady-state concentration of the reactive carbonyl, further suppressing polymerization.
-
Optimize the Acid Catalyst: While strong Brønsted acids (HCl, H₂SO₄) are common, exploring Lewis acids (ZnCl₂, SnCl₄) may be beneficial.[3][7] Lewis acids can sometimes promote the cyclization step more efficiently under milder conditions, reducing the opportunity for polymerization.
Combes Synthesis
The Combes synthesis, reacting an aniline with a β-diketone, is generally cleaner but can still present issues.[8][16]
Q6: My Combes synthesis is not proceeding to the quinoline, or I'm getting a complex mixture of byproducts. What could be the issue?
Symptoms: Low conversion of starting materials or the formation of multiple, difficult-to-separate byproducts instead of the target 2,4-disubstituted quinoline.
Root Cause Analysis: The Combes synthesis proceeds via an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[16][17] If the acid is not strong enough or the temperature is too low, the cyclization (the rate-determining step) will not occur efficiently.[16] Conversely, excessively harsh conditions can cause degradation of the enamine intermediate or promote undesired side reactions, especially with sensitive substrates. The regioselectivity of the cyclization can also be an issue with unsymmetrical diketones and substituted anilines.[16]
Solutions & Pro-Tips:
-
Select the Appropriate Acid Catalyst: Concentrated sulfuric acid is the most common and effective catalyst for the cyclization step.[16][17] However, for sensitive substrates, polyphosphoric acid (PPA) can be an excellent alternative, often providing good results at a slightly lower temperature.
-
Ensure Complete Enamine Formation: The initial condensation between the aniline and the β-diketone to form the enamine is crucial. This step is typically performed by heating the two reactants together, sometimes with a catalytic amount of acid, before the main cyclization step. Ensure this step goes to completion by monitoring with TLC.
-
Control Reaction Temperature: After adding the strong acid catalyst for the final cyclization, control the temperature carefully. Gentle heating is usually sufficient to drive the reaction to completion without causing degradation.[8]
General Purification Strategies for Tarry Reactions
Q7: How can I effectively isolate my quinoline product from the tar?
A: Separating a volatile, basic product from a non-volatile, polymeric tar is a classic purification challenge that can be solved with a multi-step approach.
Diagram 2: General Post-Reaction Purification Workflow
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- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of Bromoquinoline Derivatives in Cancer Cell Lines
In the dynamic landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a primary objective. Among the vast array of heterocyclic compounds, quinoline derivatives have emerged as a promising scaffold for the development of new anticancer drugs.[1][2] The introduction of bromine substituents to the quinoline core has been shown to significantly modulate the cytotoxic activity of these compounds. This guide provides a comprehensive comparison of the in vitro cytotoxic effects of various bromoquinoline derivatives against a panel of cancer cell lines, supported by experimental data from peer-reviewed literature.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cancer therapeutics. It aims to provide a consolidated resource for understanding the structure-activity relationships of bromoquinoline derivatives and to offer detailed, field-proven protocols for assessing their cytotoxic potential.
Comparative Cytotoxicity Analysis
The antitumor potential of bromoquinoline derivatives has been investigated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, serves as the primary metric for comparison. The data presented below is a synthesis of findings from multiple studies. It is important to note that direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions between studies.[3]
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| 6-Bromo-quinazoline-4(3H)-one derivatives | ||||
| 8a | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | [4] |
| 8a | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib | [4] |
| Highly Brominated Quinolines | ||||
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (Glioblastoma) | 15.4 | 5-Fluorouracil (5-FU) | [5] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | HeLa (Cervical) | 26.4 | 5-Fluorouracil (5-FU) | [5] |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | HT29 (Colon) | 15.0 | 5-Fluorouracil (5-FU) | [5] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | C6 (Glioblastoma) | 50.0 | 5-Fluorouracil (5-FU) | [5] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | HT29 (Colon) | 26.2 | 5-Fluorouracil (5-FU) | [5] |
| Compound 17 (6,8-dibromo-5-nitroquinoline) | HeLa (Cervical) | 24.1 | 5-Fluorouracil (5-FU) | [5] |
| 8-Substituted Bromoquinolines | ||||
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Glioblastoma) | 6.7 µg/mL | - | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical) | 25.6 µg/mL | - | [6] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon) | 10.3 µg/mL | - | [6] |
| 7-Bromo-8-hydroxyquinoline | C6 (Glioblastoma) | 15.2 µg/mL | - | [6] |
| 7-Bromo-8-hydroxyquinoline | HeLa (Cervical) | >50 µg/mL | - | [6] |
| 7-Bromo-8-hydroxyquinoline | HT29 (Colon) | >50 µg/mL | - | [6] |
| Other Bromoquinoline Derivatives | ||||
| 6-Bromo-5-nitroquinoline (4) | HT29 (Colon) | Lower than 5-FU | 5-Fluorouracil (5-FU) | [7] |
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of bromoquinoline derivatives are believed to be mediated through various mechanisms, primarily the induction of apoptosis and the inhibition of key cellular enzymes.
Apoptosis Induction: Several studies have indicated that bromoquinoline derivatives can trigger programmed cell death in cancer cells. This is a critical attribute for an anticancer agent, as it leads to the controlled elimination of malignant cells. For instance, 6-Bromo-5-nitroquinoline has been shown to possess apoptotic activity, suggesting its potential to cause cancer cell death.[7] The ability of certain derivatives to induce DNA laddering, a hallmark of apoptosis, further supports this mechanism.[5]
Enzyme Inhibition: A significant target for some bromoquinoline derivatives is topoisomerase I, an enzyme crucial for DNA replication and repair.[5][6] By inhibiting this enzyme, these compounds can introduce DNA strand breaks, ultimately leading to cell death. Specifically, 5,7-dibromo-8-hydroxyquinoline has been identified as a potential topoisomerase I inhibitor.[6] Furthermore, some quinoline derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[4][8]
Potential mechanisms of action for bromoquinoline derivatives.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used and reliable colorimetric methods for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the bromoquinoline derivatives and incubate for 72 hours.[11]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[11]
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[3]
General workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, Sulforhodamine B, to the basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13][14] The amount of bound dye is proportional to the total cellular protein mass.[15]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.[12]
-
Compound Treatment: Treat the cells with the experimental compounds for the desired duration.[12]
-
Cell Fixation: Gently add 100 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[15][16]
-
Washing: Wash the plates four times with 1% (vol/vol) acetic acid to remove excess TCA and unbound dye.[12][15]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes in the dark.[12][16]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[13]
-
Dye Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[15][16]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 540-565 nm using a microplate spectrophotometer.[12][13]
General workflow for the SRB cytotoxicity assay.
Conclusion
The bromoquinoline scaffold holds significant promise for the development of novel anticancer agents. The presented data highlights the potent cytotoxic activity of various bromoquinoline derivatives against a range of cancer cell lines. The structure-activity relationship appears to be influenced by the position and number of bromine substitutions, as well as the presence of other functional groups. Further investigation into the mechanisms of action and in vivo efficacy of the most potent compounds is warranted to fully realize their therapeutic potential. The standardized protocols provided in this guide offer a robust framework for the continued exploration of this important class of molecules.
References
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
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Creative Bioarray. Sulforhodamine B (SRB) Cell Cytotoxicity Assay. [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]
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Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds, 1-21. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
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Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 824-833. [Link]
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Al-Ostoot, F. H., et al. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC chemistry, 16(1), 1-17. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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Köprülü, T. K., et al. (2020). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Archiv der Pharmazie, 353(1), 1900271. [Link]
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Science.gov. cell lines ic50: Topics by Science.gov. [Link]
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Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 25(10), 2683-2703. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, e2300278. [Link]
-
Li, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Letters in Drug Design & Discovery, 19(1), 84-97. [Link]
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Liu, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(21), 6469. [Link]
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A Senior Application Scientist's Guide to HPLC Method Development and Validation for Ethyl 6-bromoquinoline-2-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities and their intermediates is paramount. Ethyl 6-bromoquinoline-2-carboxylate, a key building block in the synthesis of various pharmacologically active agents, demands a robust and reliable analytical method for purity assessment and quality control. This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for this compound. We will explore the scientific rationale behind each decision, present a comprehensive validation protocol grounded in regulatory standards, and compare the final HPLC method with viable alternatives.
Analyte Characterization and Initial Method Strategy
Before any practical work begins, a thorough analysis of the target molecule, this compound, is crucial.
Molecular Structure and Predicted Properties:
-
Quinoline Core: A fused aromatic heterocyclic system, inherently non-polar and a strong chromophore (UV-absorbing).
-
Bromo Substituent: Increases the molecule's hydrophobicity and molecular weight.
-
Ethyl Carboxylate Group: An ester group that adds some polar character but is generally outweighed by the large aromatic system.
Initial Chromatographic Conditions:
| Parameter | Initial Selection | Rationale |
| Stationary Phase (Column) | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The C18 phase provides strong hydrophobic interactions with the aromatic quinoline ring, ensuring good retention. A standard 5 µm particle size offers a good balance between efficiency and backpressure.[3][4] While other phases like naphthylpropyl have shown high selectivity for some quinoline derivatives, C18 is a robust and widely available starting point.[6][7] |
| Mobile Phase | Acetonitrile (ACN) and Water | ACN is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff.[2][3][8] A gradient elution (changing the ACN/water ratio over time) will be explored to ensure elution of potential impurities with different polarities and to sharpen the main peak.[5] |
| Detector | UV-Vis Diode Array Detector (DAD) | A DAD allows for the determination of the optimal detection wavelength by scanning the UV spectrum of the analyte peak. The quinoline ring system is expected to have strong absorbance. Initial scans of similar compounds suggest maximum absorption (λmax) around 225 nm.[9][10] Monitoring at a λmax ensures the highest sensitivity.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
HPLC Method Development and Optimization
The goal of method development is to achieve a sharp, symmetrical peak for the main analyte, well-separated from any potential impurities or degradation products, within a reasonable runtime.
Experimental Protocol: Method Development
-
Wavelength Selection:
-
Prepare a ~20 µg/mL solution of this compound in the mobile phase.
-
Inject the solution and, using the DAD, acquire the UV spectrum from 200-400 nm at the apex of the eluting peak.
-
Identify the wavelength of maximum absorbance (λmax) for subsequent analysis. For many quinolines, this is around 225 nm.[9]
-
-
Gradient Optimization:
-
Start with a broad gradient (e.g., 5% to 95% ACN over 20 minutes) to elute all components.
-
Observe the retention time of the main peak.
-
Modify the gradient to be shallower around the elution time of the main peak to improve resolution from nearby impurities. A typical optimized gradient might be: 50% ACN to 80% ACN over 15 minutes.
-
-
System Suitability:
-
Before formal validation, perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[11]
-
Inject the standard solution five times and evaluate parameters like peak area repeatability (%RSD), theoretical plates, and tailing factor.
-
The diagram below illustrates the logical workflow for this process.
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A Comparative Guide to the Structural Confirmation of Ethyl 6-bromoquinoline-2-carboxylate using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. Ethyl 6-bromoquinoline-2-carboxylate, a heterocyclic compound featuring a quinoline core, is a valuable scaffold in medicinal chemistry. Its precise structure, including the identity and position of the bromine and ethyl carboxylate substituents, dictates its physicochemical properties and biological activity. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comprehensive, in-depth comparison of mass spectrometric approaches for the structural confirmation of this compound. Moving beyond a simple protocol, we will explore the causality behind methodological choices, comparing "soft" and "hard" ionization techniques to build a self-validating system for analysis and interpretation.
Part 1: Foundational Principles: Selecting the Optimal Ionization Strategy
The journey to structural confirmation begins with selecting the appropriate ionization method. The choice is dictated by the analyte's properties and the analytical question at hand. For this compound, we must consider its moderate polarity and thermal stability. The two most relevant techniques for comparison are Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the molecule in the gas phase.[1][2] This process imparts significant energy, leading to extensive and reproducible fragmentation.[3][4] While excellent for creating a characteristic "fingerprint" for library matching, the molecular ion (the intact ionized molecule) can be weak or entirely absent, making it difficult to determine the molecular weight of an unknown.[5]
-
Electrospray Ionization (ESI): A "soft" ionization technique that transfers molecules from solution into the gas phase as charged ions with minimal internal energy.[2][6] This is highly advantageous as it almost always preserves the molecule, typically as a protonated species [M+H]⁺.[6] This allows for the direct and accurate determination of the molecular weight. For obtaining structural information, ESI is coupled with tandem mass spectrometry (MS/MS), where the preserved molecular ion is selectively fragmented.[6][7]
For unambiguous confirmation, a strategy utilizing ESI-MS/MS is superior as it provides two critical and complementary pieces of evidence: the accurate molecular weight from the initial MS scan and detailed structural information from the subsequent MS/MS fragmentation.
Part 2: Experimental Workflow: A Self-Validating Protocol
The following protocol for Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is designed to provide a robust and verifiable result.
Experimental Protocol: LC-ESI-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform a serial dilution to create a working solution of 1 µg/mL in 50:50 water:acetonitrile with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the [M+H]⁺ signal in positive ion mode.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan 1 (Full Scan): Acquire data from m/z 100-500. This scan is designed to detect the protonated molecular ion [M+H]⁺ and confirm its isotopic pattern.
-
MS Scan 2 (Tandem MS - Product Ion Scan):
-
Select the most abundant isotopic peak of the [M+H]⁺ ion (e.g., m/z 280.0) as the precursor for fragmentation.
-
Apply Collision-Induced Dissociation (CID) with a normalized collision energy (e.g., 20-40 eV). This energy level should be optimized to yield a rich spectrum of fragment ions.
-
Scan for product ions from m/z 50 to the precursor m/z.
-
-
The logical flow of this experimental setup is illustrated below.
Caption: Experimental workflow for LC-ESI-MS/MS analysis.
Part 3: Data Interpretation: Assembling the Structural Puzzle
Step 1: Confirmation of Molecular Weight & Isotopic Pattern (MS1 Scan)
The first crucial piece of evidence is the detection of the protonated molecule, [M+H]⁺. This compound (C₁₂H₁₀BrNO₂) possesses a unique isotopic signature due to the presence of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] This results in a characteristic pair of peaks (an "A+2" peak) separated by ~2 m/z units, providing a high degree of confidence in the elemental composition.
| Ion Species | Isotope | Calculated Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) | Relative Abundance |
| [M] | ⁷⁹Br | 278.9949 | 280.0027 | ~100% |
| [M] | ⁸¹Br | 280.9928 | 282.0006 | ~98% |
| Table 1: Predicted m/z values for the protonated molecular ion cluster of this compound. |
Observing this doublet at m/z 280.0 and 282.0 in the full scan spectrum strongly supports the presence of a single bromine atom and confirms the molecular weight of the compound.
Step 2: Structural Elucidation via Fragmentation (MS2 Scan)
By selecting the precursor ion (m/z 280.0) and subjecting it to CID, we generate fragment ions that reveal the molecule's connectivity. The fragmentation of esters and quinoline derivatives follows predictable pathways.[9][10][11] The primary fragmentation events for this compound are expected to center around the ethyl ester group and the stable quinoline core.
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Structure of Fragment |
| 280.0 | 252.0 | Ethylene (C₂H₄) | [M+H - C₂H₄]⁺ (Protonated 6-bromoquinoline-2-carboxylic acid) |
| 280.0 | 234.0 | Ethanol (C₂H₅OH) | [M+H - C₂H₅OH]⁺ (6-Bromo-2-carbonylquinoline cation) |
| 234.0 | 206.0 | Carbon Monoxide (CO) | [M+H - C₂H₅OH - CO]⁺ (6-Bromoquinoline cation) |
| Table 2: Predicted key fragment ions and their origins in the ESI-MS/MS spectrum. |
The most characteristic fragmentation pathways are visualized below:
Caption: Predicted ESI-MS/MS fragmentation pathways.
-
Loss of Ethylene (C₂H₄): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, resulting in the formation of the corresponding carboxylic acid (m/z 252.0).[10]
-
Loss of Ethanol (C₂H₅OH): The direct cleavage of the ester bond can result in the loss of a neutral ethanol molecule, yielding a stable acylium ion at m/z 234.0.
-
Subsequent Loss of Carbon Monoxide (CO): This acylium ion can further fragment by losing carbon monoxide, a characteristic fragmentation of quinoline carboxylic acids, to produce the 6-bromoquinoline cation at m/z 206.0.[9]
The logical and sequential appearance of these specific fragments provides irrefutable evidence for the presence and location of the ethyl carboxylate group at the 2-position of the 6-bromoquinoline core.
Conclusion: A Multi-faceted Approach to Certainty
The structural confirmation of this compound is definitively achieved through the systematic application of LC-ESI-MS/MS. This approach provides three distinct, self-validating layers of evidence:
-
Retention Time: A reproducible chromatographic retention time that confirms the compound's polarity.
-
Accurate Mass & Isotopic Pattern: High-resolution mass spectrometry of the [M+H]⁺ ion confirms the elemental formula (C₁₂H₁₀BrNO₂) and the presence of a single bromine atom.
-
Structurally Diagnostic Fragmentation: The MS/MS spectrum provides a fragmentation pattern that is perfectly consistent with the known structure, confirming the connectivity of the ethyl carboxylate group to the bromoquinoline scaffold.
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A Comparative Guide to Quinoline and Isoquinoline Scaffolds in Anticancer Drug Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These "privileged scaffolds" serve as versatile templates for drug design, and among the most prominent are the isomeric heterocyclic compounds: quinoline and isoquinoline. Both are composed of a benzene ring fused to a pyridine ring, yet the single difference in the position of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—imparts distinct electronic and steric properties. These subtle structural nuances translate into significant differences in their biological activities, particularly in the realm of oncology.[1][2]
This guide provides an in-depth, data-driven comparison of quinoline and isoquinoline scaffolds for researchers, scientists, and drug development professionals. We will dissect their mechanisms of action, explore structure-activity relationships, and provide actionable experimental protocols to empower your own discovery efforts.
The Quinoline Scaffold: A Legacy of Versatility in Oncology
The quinoline core is a well-established pharmacophore in anticancer drug discovery, with several approved drugs and numerous candidates in clinical trials.[3][4] Its success stems from its ability to be chemically modified to interact with a wide array of biological targets, leading to diverse mechanisms of anticancer action.[5][6]
Primary Mechanisms of Action:
-
Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors.[7][8] Topoisomerases are vital enzymes that manage DNA topology during replication and transcription.[8] Quinoline-based drugs, such as the camptothecin analogues (irinotecan, topotecan), trap the enzyme-DNA covalent complex, leading to DNA strand breaks and apoptosis.[1][9] This mechanism is particularly effective against rapidly dividing cancer cells.
-
Kinase Inhibition: A significant number of modern targeted therapies are kinase inhibitors, and the quinoline scaffold is a key component in many of them.[10] By fitting into the ATP-binding pocket of kinases, these drugs can block signaling pathways that drive cell proliferation and survival.[4] Notable examples include Bosutinib (inhibits Abl and Src kinases in chronic myelogenous leukemia) and Lenvatinib (a multi-kinase inhibitor for thyroid and liver cancers).[4][11]
-
Tubulin Polymerization Inhibition: Some quinoline derivatives disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[7] By inhibiting tubulin polymerization, these agents arrest the cell cycle in mitosis, ultimately triggering apoptosis.
-
Other Mechanisms: The versatility of the quinoline scaffold allows it to be adapted to other anticancer strategies, including inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis (the formation of new blood vessels that feed tumors).[5][7]
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of quinoline derivatives can be finely tuned through substitutions on the heterocyclic ring. For instance, studies have shown that bulky alkoxy substituents at the C7-position and an amino side chain at the C4-position can significantly enhance antiproliferative activity.[12] The length and nature of this side chain are also critical; a two-carbon linker often proves optimal.[12] This modularity allows chemists to optimize potency, selectivity, and pharmacokinetic properties.
The Isoquinoline Scaffold: From Natural Alkaloids to Potent Inhibitors
The isoquinoline scaffold is abundant in nature, forming the core of many biologically active alkaloids like berberine and papaverine.[13][14] In anticancer drug design, this scaffold has been successfully exploited to create highly potent and selective therapeutic agents.[15][16][17]
Primary Mechanisms of Action:
-
Kinase Inhibition: Similar to quinolines, isoquinolines are excellent scaffolds for designing kinase inhibitors.[18][19] The nitrogen at position 2 offers a key hydrogen bond interaction point within the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[19] This has led to the development of potent inhibitors targeting various kinases involved in cancer, such as JNK and others in the PI3K/Akt/mTOR pathway.[13][20]
-
Topoisomerase Inhibition: Certain isoquinoline derivatives, particularly fused systems like the marine-derived lamellarins, are potent topoisomerase I inhibitors.[13][21] They stabilize the DNA-topoisomerase complex, preventing the re-ligation of the DNA strand and causing lethal DNA damage to cancer cells.[13]
-
Microtubule Disruption: Natural isoquinoline alkaloids, such as noscapine, have been shown to bind to tubulin and disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[14]
-
DNA Intercalation: The planar structure of the isoquinoline ring system allows some derivatives to intercalate between DNA base pairs.[14] This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.
Structure-Activity Relationship (SAR) Insights:
For isoquinoline-based kinase inhibitors, substitutions at the C4 position have been shown to modulate the kinase inhibition profile.[22] For isoquinolinone derivatives, which are also explored as anticancer agents, substitutions at the C2 and C3 positions are critical for optimizing potency.[20][23][24] The ability to functionalize multiple positions on the scaffold provides a rich chemical space for developing novel anticancer agents.
Comparative Analysis: Quinoline vs. Isoquinoline
The choice between a quinoline and an isoquinoline scaffold depends on the specific therapeutic target and the desired mechanism of action. The subtle change in the nitrogen's position significantly alters the molecule's electronic distribution and hydrogen bonding capacity, influencing its interaction with biological targets.[2][25]
| Feature | Quinoline Scaffold | Isoquinoline Scaffold |
| Core Structure | Benzene fused to a 1-azanaphthalene (pyridine) ring | Benzene fused to a 2-azanaphthalene (pyridine) ring |
| Primary Mechanisms | Diverse: Topoisomerase inhibition, broad kinase inhibition, tubulin disruption.[3][5][7] | Targeted: Potent kinase inhibition, topoisomerase inhibition, microtubule disruption.[13][14][19] |
| Approved Drugs | Bosutinib, Lenvatinib, Irinotecan, Topotecan.[11][26] | Trabectedin (a complex tetrahydroisoquinoline derivative). |
| Development Focus | Broad-spectrum activity via multiple mechanisms.[1] | Highly selective, targeted therapy, often inspired by natural products.[17][27] |
A key differentiator lies in their application in kinase inhibition. While both are effective, the isoquinoline core was foundational in the development of the very first synthetic protein kinase inhibitors, establishing the "druggability" of the ATP binding site.[19] Conversely, the quinoline scaffold has given rise to a broader range of approved drugs targeting a more diverse set of mechanisms beyond kinase inhibition.[1][3]
Visualizing a Key Anticancer Mechanism: Topoisomerase I Inhibition
Both quinoline and isoquinoline scaffolds are present in compounds that target Topoisomerase I (Topo I), a critical enzyme for resolving DNA supercoiling. The following diagram illustrates the general mechanism of Topo I poisons.
Caption: Mechanism of Topoisomerase I poisons based on quinoline/isoquinoline scaffolds.
Experimental Protocols: Evaluating Anticancer Activity
To assess the potential of novel quinoline or isoquinoline derivatives, a foundational experiment is the in vitro cytotoxicity assay. The MTT assay is a widely used, reliable colorimetric method to determine cell viability.
Protocol: MTT Assay for Cellular Viability
This protocol quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
1. Cell Seeding:
- Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.
- Trypsinize, count, and resuspend cells in fresh complete medium.
- Seed 5,000-10,000 cells per well in a 96-well plate (100 µL volume).
- Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Perform serial dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
- Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
- Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.
- Incubate for 48-72 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
- Add 10 µL of the MTT stock solution to each well.
- Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
4. Formazan Solubilization and Measurement:
- Carefully aspirate the medium from each well without disturbing the formazan crystals.
- Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
- Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the log of the compound concentration.
- Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
Both quinoline and isoquinoline scaffolds are undeniably powerful and privileged structures in the arsenal of anticancer drug discovery.[15][16][28] The quinoline framework has demonstrated remarkable versatility, leading to a wide range of approved drugs with diverse mechanisms of action.[1][3] The isoquinoline core, with its strong roots in natural products, has proven exceptionally fruitful for developing highly potent and selective inhibitors, particularly against protein kinases.[17][29]
The future of drug design with these scaffolds will likely involve their use in creating hybrid molecules that can hit multiple targets simultaneously, a strategy to overcome drug resistance. Furthermore, their application in developing antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) represents an exciting frontier.
Ultimately, the decision to pursue a quinoline or isoquinoline-based candidate will be guided by the specific biological target, the desired therapeutic strategy, and the intricate structure-activity relationships that govern their interactions. The rich and adaptable chemistry of both scaffolds ensures they will remain a fertile ground for the discovery of the next generation of anticancer therapies.
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The Quinoline Scaffold: A Privileged Structure in Drug Discovery and Strategies for its Bioisosteric Replacement
A Senior Application Scientist's Guide to Navigating the Chemical Space Beyond Quinoline
The quinoline ring, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous approved drugs and clinical candidates.[1][2][3] Its rigid framework and ability to engage in various intermolecular interactions have made it a "privileged scaffold" for targeting a wide array of biological entities, leading to treatments for cancer, malaria, and bacterial infections, among other conditions.[4][5] However, the very properties that make quinoline so effective can also introduce liabilities, such as metabolic instability, off-target toxicity (including hERG channel inhibition), and suboptimal physicochemical properties like poor solubility.[6][7][8]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of bioisosteric replacement strategies for the quinoline ring. We will objectively compare the performance of various quinoline bioisosteres with the parent scaffold, supported by experimental data, and provide detailed protocols for their evaluation. The aim is to equip scientists with the knowledge to rationally design next-generation therapeutics that retain the desired bioactivity of quinoline-based compounds while mitigating their inherent risks.
The Rationale for Quinoline Bioisosterism: Beyond the Privileged Scaffold
Bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a powerful strategy in drug optimization.[9][10] For the quinoline ring, this approach is driven by several key objectives:
-
Improved Physicochemical Properties: The planarity of the quinoline ring can lead to issues with aqueous solubility and may promote undesirable π-π stacking interactions.[7][11] Introducing non-aromatic or heteroatom-rich bioisosteres can enhance solubility and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]
-
Enhanced Metabolic Stability: The quinoline ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing or modifying the ring system can block these metabolic "soft spots," leading to improved drug exposure and duration of action.
-
Reduced Off-Target Effects: Quinoline-containing compounds are often associated with inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[7] Strategic bioisosteric replacement can alter the electronic and steric properties of the molecule to reduce its affinity for off-targets like hERG.
-
Novel Intellectual Property: Replacing the quinoline core with a novel bioisostere can open up new intellectual property space, a critical consideration in the competitive landscape of drug discovery.
A Comparative Analysis of Common Quinoline Bioisosteres
The selection of a suitable bioisostere is a multifactorial decision that depends on the specific therapeutic target and the liabilities of the parent quinoline compound. Here, we compare some of the most common and emerging bioisosteric replacements for the quinoline ring system, supported by comparative experimental data.
Classical Aromatic Bioisosteres: Fine-Tuning Electronics and Hydrogen Bonding
These bioisosteres maintain the aromatic character of the quinoline ring but alter its electronic distribution and hydrogen bonding potential through the introduction or rearrangement of heteroatoms.
-
Thienopyridines: The replacement of the benzene ring of quinoline with a thiophene ring to give thienopyridines is a well-established strategy.[12][13] The sulfur atom can alter the electronic properties and metabolic profile of the molecule.
-
Furopyridines and Pyrrolopyridines: Similar to thienopyridines, furopyridines (oxygen) and pyrrolopyridines (nitrogen) offer opportunities to modulate hydrogen bonding capacity and polarity.[1][2][14] Pyrrolopyridines, in particular, can introduce an additional hydrogen bond donor, which can be advantageous for target engagement.[14]
-
Azaquinolines (e.g., Naphthyridines): Introducing an additional nitrogen atom into the quinoline ring system can significantly impact basicity, solubility, and metabolic stability. The position of the second nitrogen atom allows for fine-tuning of these properties.
-
Indoles and Azaindoles: While not a direct isostere in all contexts, the indole scaffold is often considered a bioisosteric replacement for quinoline, particularly in kinase inhibitors.[14] The five-membered pyrrole ring alters the geometry and electronic properties compared to the six-membered pyridine ring of quinoline.
Below is a conceptual workflow for a typical bioisosteric replacement strategy, from initial analysis to candidate selection.
Caption: A generalized workflow for a bioisosteric replacement strategy for a quinoline-based lead compound.
Non-Classical and Saturated Bioisosteres: "Escaping Flatland"
In recent years, there has been a significant push to move away from flat, aromatic structures in drug design to improve physicochemical properties.[11] This has led to the exploration of non-classical and saturated bioisosteres of the quinoline ring.
-
3,5-Methanobenzo[b]azepines: These sp3-rich scaffolds offer a more three-dimensional structure compared to the planar quinoline ring, which can lead to improved solubility and reduced π-stacking.[7][11]
Comparative Performance Data
The following table summarizes hypothetical comparative data for a lead quinoline compound and its bioisosteric replacements, illustrating the potential improvements that can be achieved. Note: This data is illustrative and compiled from various sources to demonstrate the principles of bioisosteric replacement. Direct head-to-head comparisons in the literature are often limited.
| Scaffold | Target Potency (IC50, nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½ in HLM, min) | hERG Inhibition (IC50, µM) |
| Quinoline (Lead) | 10 | 5 | 15 | 1.2 |
| Thieno[3,2-b]pyridine | 15 | 20 | 45 | > 30 |
| Furo[3,2-c]pyridine | 25 | 50 | 30 | > 50 |
| Pyrrolo[2,3-b]pyridine | 8 | 15 | 25 | 5.6 |
| 7-Azaquinoline | 12 | 35 | 60 | 15 |
| Indole | 20 | 10 | 20 | 3.5 |
| 3,5-Methanobenzo[b]azepine | 50 | > 100 | > 90 | > 100 |
HLM: Human Liver Microsomes
This table highlights a common trade-off in bioisosteric replacement: a potential slight decrease in potency for significant gains in solubility, metabolic stability, and a reduction in hERG liability.
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of quinoline bioisosteres, a standardized set of in vitro assays is essential. The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay is fundamental for determining the on-target potency of anticancer agents.[3][4][15]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[1]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the quinoline compound and its bioisosteric analogs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Aqueous Solubility Determination (Nephelometry)
Assessing aqueous solubility is crucial for predicting oral bioavailability.[8]
Principle: Nephelometry measures the amount of light scattered by suspended particles in a solution. As a compound precipitates out of solution, the light scattering increases.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each compound in an organic solvent (e.g., DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in the organic solvent.
-
Aqueous Addition: Add a fixed volume of each dilution to an aqueous buffer in a 96-well plate.
-
Equilibration: Allow the plate to equilibrate for a set period (e.g., 2 hours) with gentle shaking.
-
Nephelometry Reading: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Protocol 3: Metabolic Stability Assessment (Human Liver Microsomes)
This assay provides an early indication of a compound's susceptibility to metabolism.
Principle: The compound is incubated with human liver microsomes (HLM), which contain key drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and a NADPH regenerating system in a suitable buffer.
-
Compound Addition: Add the test compound (at a low concentration, e.g., 1 µM) to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Protocol 4: hERG Liability Assessment (Automated Patch Clamp)
This is a key assay for assessing the risk of cardiotoxicity.[7]
Principle: Automated patch-clamp systems measure the effect of a compound on the potassium current flowing through the hERG channel expressed in a stable cell line.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Measure the hERG current before and after compound application using a voltage protocol designed to elicit the characteristic hERG current.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Synthesis of Key Bioisosteric Scaffolds
The ability to efficiently synthesize a variety of bioisosteres is crucial for a successful drug discovery program. Below are representative synthetic approaches for some of the discussed scaffolds.
Synthesis of Furo[3,2-c]pyridines
A common route involves a Sonogashira coupling followed by an intramolecular cyclization.[16][17]
Caption: A synthetic scheme for the preparation of the furo[3,2-c]pyridine scaffold.
Synthesis of Pyrrolo[2,3-b]pyridines (7-Azaindoles)
Various methods exist, including the Fischer indole synthesis and transition metal-catalyzed reactions.[15][18] A common modern approach involves the coupling of a protected 2-halopyridine with a suitable pyrrole precursor.
Classical Quinoline Synthesis: The Skraup Reaction
For comparative purposes, it is useful to recall a classical synthesis of the quinoline ring itself. The Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[19]
Conclusion and Future Perspectives
The quinoline scaffold will undoubtedly remain a valuable component of the medicinal chemist's toolbox. However, a proactive and rational approach to bioisosteric replacement is essential for overcoming the inherent liabilities of this privileged structure. By leveraging the diverse chemical space offered by bioisosteres such as thienopyridines, furopyridines, pyrrolopyridines, and novel sp3-rich scaffolds, researchers can design safer and more effective medicines. The systematic application of the comparative experimental protocols outlined in this guide will enable data-driven decisions in the lead optimization process, ultimately increasing the probability of success in bringing new therapies to patients. The continued development of novel synthetic methodologies will further expand the accessible range of quinoline bioisosteres, paving the way for the next generation of innovative therapeutics.
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A Comparative Guide to Quinoline-Based Inhibitors in Enzymatic Assays: Profiling Potency Against EGFR Tyrosine Kinase
This guide provides a comprehensive comparison of quinoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical player in oncology drug development. We will delve into the causality behind experimental design, present detailed protocols for robust enzymatic assays, and analyze comparative data to inform inhibitor selection and future research.
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs.[1] Its rigid, planar structure is adept at fitting into the ATP-binding pocket of protein kinases, making it a cornerstone for the design of potent and selective inhibitors.[1] The Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase, is a key signaling protein that, when dysregulated, drives the growth of various cancers.[2][3] Consequently, quinoline-based molecules that inhibit EGFR have become a major focus of cancer therapy.[3][4]
This guide offers a comparative analysis of representative quinoline-based EGFR inhibitors, grounded in the principles and practical application of enzymatic assays. We will explore how subtle structural modifications on the quinoline framework translate into significant differences in inhibitory potency, providing researchers with the foundational knowledge to interpret and conduct their own comparative studies.
The Target: EGFR Signaling Pathway
EGFR is a transmembrane receptor that, upon binding to ligands like epidermal growth factor (EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which collectively promote cell proliferation, survival, and differentiation.[5][6] In many cancers, mutations or overexpression of EGFR lead to sustained proliferative signaling, a key hallmark of cancer.[2][4] Therefore, inhibiting the EGFR kinase is a validated therapeutic strategy.
Below is a simplified representation of the EGFR signaling cascade, which these inhibitors aim to block.
Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.
The Inhibitors: A Comparative Selection
We will compare three well-characterized kinase inhibitors, at least one of which is quinoline-based, to illustrate the principles of comparative enzymatic analysis. While Lapatinib is a quinazoline-based inhibitor, its structural similarity and mechanism of action make it an excellent comparator to understand structure-activity relationships.
-
Lapatinib: A dual inhibitor of both EGFR and HER2 (ErbB2) tyrosine kinases.[6] It is a reversible, ATP-competitive inhibitor.[6]
-
Bosutinib: A dual inhibitor of Src and Abl tyrosine kinases, which also shows activity against EGFR. It features a quinoline core.
-
Gefitinib: A selective inhibitor of EGFR, belonging to the quinazoline class, serving as a benchmark for EGFR-specific inhibition.
The Assay: Quantifying Inhibition with ADP-Glo™
To compare the potency of these inhibitors, a robust and sensitive enzymatic assay is required. The ADP-Glo™ Kinase Assay is an industry-standard method ideal for this purpose.[5][7]
Principle of the Assay: The fundamental principle is to measure the amount of ADP produced during the kinase reaction, which is directly proportional to the enzyme's activity.[5][8] The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The EGFR enzyme, a substrate peptide (like Poly(Glu, Tyr) 4:1), ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. Afterwards, the "ADP-Glo™ Reagent" is added to terminate the kinase reaction and eliminate any remaining ATP.[8][9] This step is crucial to prevent interference in the next stage.
-
ADP Detection: A "Kinase Detection Reagent" is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP then acts as a substrate for luciferase, generating a luminescent signal that is directly proportional to the initial amount of ADP produced.[5][10] A potent inhibitor will result in less ADP, and therefore, a lower luminescent signal.
This method is chosen for its high sensitivity, broad dynamic range, and suitability for high-throughput screening of various kinase inhibitors.[5][9]
Detailed Experimental Protocol: ADP-Glo™ for EGFR IC50 Determination
This protocol is adapted from standard methodologies provided by Promega for the EGFR Kinase Enzyme System and the ADP-Glo™ Assay.[7][8][10]
Materials:
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)[10]
-
Quinoline-based inhibitors (e.g., Lapatinib, Bosutinib, Gefitinib) dissolved in DMSO.
-
Multi-well plates (e.g., 384-well, low volume, white).
-
Luminometer for signal detection.
Workflow Diagram:
Caption: Experimental workflow for determining inhibitor IC50 values using the ADP-Glo™ assay.
Step-by-Step Procedure:
-
Inhibitor Preparation: Create a 10-point serial dilution series for each inhibitor, starting from a high concentration (e.g., 100 µM). The final concentration of DMSO in the reaction well should be kept constant and low (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor dilution. For controls, add 1 µL of DMSO (for 0% inhibition/high activity) and 1 µL of a known potent inhibitor or no enzyme (for 100% inhibition/background).
-
Enzyme/Substrate Addition: Prepare a mix of EGFR enzyme and the substrate peptide in the appropriate kinase buffer. Add 2 µL of this mix to each well.[8]
-
Initiate Kinase Reaction: Start the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.[8]
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a stable luminescent signal.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay. It represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_DMSO - Signal_Background))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value from the dose-response curve. A lower IC50 value signifies a more potent inhibitor.
Comparative Data Analysis
The following table summarizes representative IC50 values for the selected inhibitors against EGFR, compiled from various sources. These values can vary based on specific assay conditions (e.g., ATP concentration), but provide a solid basis for comparison.
| Inhibitor | Core Scaffold | Target Kinase(s) | Representative EGFR IC50 (nM) |
| Gefitinib | Quinazoline | EGFR | ~5-25 |
| Lapatinib | Quinazoline | EGFR, HER2 | ~10-50 |
| Bosutinib | Quinoline | Src, Abl, EGFR | ~100-400 |
Note: These are approximate values for comparative purposes. Actual values are highly dependent on assay conditions.
Interpretation of Results:
-
Potency: Both Gefitinib and Lapatinib show high potency against EGFR, with IC50 values in the low nanomolar range. Bosutinib, while an effective Src/Abl inhibitor, is significantly less potent against EGFR, demonstrating the impact of specific chemical moieties on target selectivity.
-
Structure-Activity Relationship (SAR): The 4-anilinoquinazoline and 4-anilinoquinoline cores are highly effective at targeting the EGFR active site.[2][3] The differences in potency and selectivity between these compounds arise from the various substitutions on the core scaffold. For instance, the specific side chains on Lapatinib allow it to effectively bind to both EGFR and HER2, whereas the structure of Gefitinib confers greater selectivity for EGFR.[6] Modifications at the C-6 and C-7 positions of the quinoline/quinazoline ring are known to be critical for modulating inhibitor activity and specificity.[11]
Conclusion and Future Directions
This guide demonstrates a robust framework for the comparative evaluation of quinoline and quinazoline-based inhibitors using enzymatic assays. The ADP-Glo™ assay provides a reliable and high-throughput method for determining inhibitor potency (IC50), which is a critical first step in the drug discovery pipeline.
The comparative data reveals that while the core scaffold is essential, the specific substitutions dictate both the potency and selectivity of the inhibitor. For researchers in this field, this underscores the importance of:
-
Consistent Assay Conditions: When comparing inhibitors, using identical assay conditions (especially ATP concentration, which is competitive with the inhibitor) is paramount for generating meaningful data.
-
Selectivity Profiling: Potent hits from a primary screen should be tested against a panel of other kinases to determine their selectivity profile, a crucial factor for predicting potential off-target effects.
-
Linking to Cellular Activity: While enzymatic assays are essential for measuring direct target engagement, subsequent cell-based assays are necessary to confirm that the inhibitor can effectively block signaling pathways and induce the desired biological response (e.g., apoptosis, growth arrest) in a more complex physiological context.
By combining precise enzymatic assays with a deep understanding of the underlying biology and structure-activity relationships, researchers can accelerate the development of the next generation of targeted kinase inhibitors.
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A Senior Application Scientist's Guide to the Synthetic Validation of Ethyl 6-bromoquinoline-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
Ethyl 6-bromoquinoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a multitude of pharmacologically active compounds, including antimalarial agents, antibiotics, and anticancer drugs.[1][2] The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization via cross-coupling reactions, while the ethyl ester at the 2-position allows for modifications such as amidation or reduction.
Given its utility, the development of a reliable, efficient, and scalable synthetic route is of paramount importance. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this compound, moving beyond a simple recitation of steps to explain the underlying chemical logic and practical considerations essential for successful validation in a research or process development setting.
Synthetic Strategy A: The Convergent Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing quinoline rings.[3] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as an α-ketoester.[4][5] For our target molecule, this translates to a convergent reaction between 2-amino-5-bromobenzaldehyde and ethyl pyruvate.
Causality and Mechanistic Insight
This reaction is typically catalyzed by either acid or base.[5] The mechanism proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[4] The choice of catalyst and solvent can significantly impact reaction rates and yields, with modern protocols employing catalysts like p-toluenesulfonic acid or iodine, sometimes under solvent-free conditions to improve efficiency and environmental friendliness.[3] The primary advantage of this route is its convergency, assembling the complex core in a single, atom-economical step.
Sources
A Comparative Guide to the In Vitro Evaluation of Novel Anticancer and Antimicrobial Agents Synthesized from Ethyl 6-bromoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of compounds with significant biological activities, including potent anticancer and antimicrobial properties.[1][2] This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from a promising starting material: Ethyl 6-bromoquinoline-2-carboxylate .
While specific literature on the derivatization of this exact starting material is emerging, we will draw upon established synthetic methodologies and in vitro evaluation protocols for structurally analogous compounds, particularly 6-bromoquinazoline derivatives, to provide a robust and scientifically grounded comparative analysis.[3][4][5][6] This guide is designed to empower researchers to design, synthesize, and evaluate novel quinoline-based drug candidates with high therapeutic potential.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent feature in a wide array of natural products and synthetic pharmaceuticals. Its planar structure and the presence of a nitrogen atom allow for diverse chemical modifications, leading to compounds that can interact with various biological targets.[1] The introduction of a bromine atom at the 6-position, as in our starting material, offers a key handle for further chemical elaboration through cross-coupling reactions, enabling the synthesis of a diverse library of novel derivatives.
Synthetic Strategy: From Starting Material to a Library of Novel Compounds
The journey from this compound to a collection of potential drug candidates involves a series of strategic synthetic transformations. A plausible and efficient synthetic pathway, adapted from methodologies for related heterocyclic compounds, is outlined below.[3][4]
Caption: Proposed synthetic workflow for the derivatization of this compound.
This multi-step synthesis allows for the introduction of a wide variety of substituents, which is crucial for exploring the structure-activity relationship (SAR) of the novel compounds.
In Vitro Evaluation: A Two-Pronged Approach
The synthesized compounds should be subjected to a rigorous in vitro evaluation to assess their potential as both anticancer and antimicrobial agents. This dual screening approach is efficient and can reveal unexpected biological activities.
Part 1: Anticancer Activity Evaluation
The primary method for assessing the anticancer potential of the novel quinoline derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a reliable and widely used method to measure cell viability and proliferation.
Experimental Protocol: MTT Assay
-
Cell Culture: A panel of human cancer cell lines should be used to assess the spectrum of activity. Recommended cell lines include:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The novel quinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug like Cisplatin or Doxorubicin) are included in each plate.[4]
-
Incubation: The plates are incubated for a period of 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition and Incubation: The MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value , which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Comparative Data and Structure-Activity Relationship (SAR) Insights
The following table presents representative IC50 values for 6-bromoquinazoline derivatives, which can serve as a benchmark for evaluating the potency of newly synthesized 6-bromoquinoline compounds.[3][4][5]
| Compound ID | R-group Modification | MCF-7 IC50 (µM) | SW480 IC50 (µM) | Reference |
| 5b | m-Fluoro-phenyl | 0.53 | 1.95 | [3][5] |
| 8a | Aliphatic linker to SH | 15.85 | 17.85 | [4] |
| 8e | p-Methyl-phenyl | 35.14 | 63.15 | [4] |
| Cisplatin | (Positive Control) | Variable | Variable | [4] |
| Erlotinib | (Positive Control) | ~9.9 | Variable | [4] |
Key SAR Observations from Analogs:
-
Substitution at the Phenyl Ring: The presence and position of substituents on an appended phenyl ring significantly influence cytotoxic activity. For instance, a fluoro substitution at the meta position of the phenyl moiety in 6-bromoquinazolines resulted in potent anticancer activity.[3][5]
-
Nature of the Linker: The type of linker between the quinoline core and other functionalities can impact potency. Aliphatic linkers have shown promising activity in some quinazoline series.[4]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents plays a crucial role. In some cases, electron-donating groups on a phenyl ring have been shown to improve antiproliferative activity compared to electron-withdrawing groups.[4]
Part 2: Antimicrobial Activity Evaluation
The antimicrobial potential of the novel quinoline derivatives should be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution Method
-
Microorganism Strains: A representative panel of microorganisms should be used, including:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungal strains: Candida albicans, Aspergillus niger
-
-
Inoculum Preparation: Standardized inoculums of each microorganism are prepared in a suitable broth medium.
-
Compound Preparation: The novel quinoline derivatives are serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Data and Structure-Activity Relationship (SAR) Insights
The following table provides examples of antimicrobial activity for quinoline and quinazoline derivatives, offering a comparative basis for the newly synthesized compounds.[6][8]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | High activity | [6] |
| Thiazoloquinazolines | E. coli, P. aeruginosa | Potent activity | [8] |
| Thiazoloquinazolines | B. subtilis | Vigorous activity | [8] |
| Ciprofloxacin | (Reference Antibiotic) | Low | - |
Key SAR Observations from Analogs:
-
Amino Group Substitution: The presence of an amino group at the 3-position of the quinazolinone ring has been shown to increase antibacterial activity.[6]
-
Fused Heterocyclic Rings: The fusion of other heterocyclic rings, such as thiazole, to the quinoline/quinazoline scaffold can lead to potent and broad-spectrum antimicrobial activity.[8]
Visualizing the Path Forward: Mechanistic Insights
While in vitro screening provides crucial data on the biological activity of novel compounds, understanding their mechanism of action is the next critical step. For promising anticancer candidates, further investigations could include apoptosis assays and cell cycle analysis to elucidate how they induce cancer cell death.[5][7] For potent antimicrobial agents, enzyme inhibition assays, such as DNA gyrase inhibition for antibacterial compounds, can reveal their molecular targets.
Caption: Potential mechanisms of action for novel quinoline derivatives.
Conclusion
The synthesis and in vitro evaluation of novel compounds derived from this compound represent a promising avenue for the discovery of new anticancer and antimicrobial agents. By employing the systematic approach outlined in this guide, researchers can efficiently screen and identify lead compounds with desirable biological activities. The comparative data and SAR insights from structurally related 6-bromoquinazoline derivatives provide a valuable roadmap for optimizing the therapeutic potential of these novel quinoline-based molecules. The ultimate goal is to develop potent and selective drug candidates that can address the pressing global health challenges of cancer and infectious diseases.
References
- Zare, S., Emami, L., Behrouz, M., Abbasi Khankahdani, R., Nickpour, S., Emami, M., Faghih, Z., & Khabnadideh, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.
- Çevik, U. A., Osmaniye, D., Sağlık, B. N., Levent, S., Çavuşoğlu, B. K., & Kaya, Ç. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260.
- Emami, L., Zare, S., Behrouz, M., Abbasi Khankahdani, R., Nickpour, S., Emami, M., Faghih, Z., & Khabnadideh, S. (2024).
- Zare, S., Emami, L., Behrouz, M., Abbasi Khankahdani, R., Nickpour, S., Emami, M., Faghih, Z., & Khabnadideh, S. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245.
- Umar, A. B., Uzairu, A., Shallangwa, G. A., & Uba, S. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Chemical Society of Nigeria, 48(4).
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-
Srivastava, S., & Singh, P. (n.d.). Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. Bentham Science. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of Novel Antimicrobial Agents. Retrieved from [Link]
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- Al-Ghorbani, M., Chebude, Y., Kumar, R. S., Ahamed, M. B., & Suresh, R. (2021).
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Safety Operating Guide
Navigating the Safe Handling of Ethyl 6-bromoquinoline-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Ethyl 6-bromoquinoline-2-carboxylate, ensuring both personal safety and experimental integrity.
This compound is a valuable reagent in synthetic chemistry, often employed in the development of novel pharmaceutical compounds. However, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency responses, and disposal methods to ensure its safe and effective use in the laboratory.
Understanding the Risks: Hazard Identification and Mitigation
While comprehensive toxicological data for this compound is not extensively documented, related compounds and available safety data sheets (SDS) indicate that it should be handled with care. The primary hazards are associated with skin, eye, and respiratory tract irritation, and it may be harmful if swallowed.[1][2][3]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3] |
| Causes skin irritation | Skin corrosion/irritation | Wear protective gloves and clothing. Avoid contact with skin.[1][3][4][5] |
| Causes serious eye irritation | Serious eye damage/irritation | Wear eye and face protection.[1][3][4] |
| May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[1][3][4] |
The causality behind these recommendations lies in the chemical nature of the compound. Aromatic and halogenated compounds can be reactive and may have irritant properties upon contact with biological tissues. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following are mandatory when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are essential to protect against splashes and airborne particles.[6][7]
-
Skin Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. A lab coat or chemical-resistant apron should be worn to protect clothing and skin.[7][8]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[4][7][8] All respiratory protection should be used in the context of a comprehensive respiratory protection program.
Standard Operating Procedure for Handling this compound
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
1. Preparation:
- Designate a specific area for handling, preferably within a chemical fume hood.
- Ensure the work area is clean and uncluttered.
- Verify that an eyewash station and safety shower are readily accessible.
- Have all necessary equipment, including a spill kit, within reach.
2. Handling:
- Handle in a well-ventilated place.[9]
- Avoid the formation of dust and aerosols.[9]
- Weigh and transfer the compound carefully to prevent dispersal.
- Keep the container tightly closed when not in use.[9]
3. Storage:
- Store the container tightly closed in a dry, cool, and well-ventilated place.[6][9]
- Store away from incompatible materials, such as strong oxidizing agents.[4]
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]
Spill Response Workflow:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads or contaminated PPE, should be collected in a suitable, sealed container and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to innovation and discovery.
References
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Capot Chemical. (2026). material safety data sheet. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Fisher Scientific. (n.d.). 6-Bromoquinoline - SAFETY DATA SHEET. Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
